Product packaging for Einecs 250-770-9(Cat. No.:CAS No. 31702-83-7)

Einecs 250-770-9

Cat. No.: B15183069
CAS No.: 31702-83-7
M. Wt: 571.7 g/mol
InChI Key: YGIPPBHELHWJHO-FHIDHQGESA-N
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Description

Einecs 250-770-9 is a useful research compound. Its molecular formula is C30H37NO8S and its molecular weight is 571.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H37NO8S B15183069 Einecs 250-770-9 CAS No. 31702-83-7

Properties

CAS No.

31702-83-7

Molecular Formula

C30H37NO8S

Molecular Weight

571.7 g/mol

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline;[(1S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid

InChI

InChI=1S/C20H21NO4.C10H16O4S/c1-22-17-6-5-13(10-18(17)23-2)9-16-15-12-20(25-4)19(24-3)11-14(15)7-8-21-16;1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14/h5-8,10-12H,9H2,1-4H3;7H,3-6H2,1-2H3,(H,12,13,14)/t;7?,10-/m.1/s1

InChI Key

YGIPPBHELHWJHO-FHIDHQGESA-N

Isomeric SMILES

CC1(C2CC[C@]1(C(=O)C2)CS(=O)(=O)O)C.COC1=C(C=C(C=C1)CC2=NC=CC3=CC(=C(C=C32)OC)OC)OC

Canonical SMILES

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C.COC1=C(C=C(C=C1)CC2=NC=CC3=CC(=C(C=C32)OC)OC)OC

Origin of Product

United States

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Core Mechanism of Action of Cyproconazole (EINECS 250-770-9)

This technical guide provides a comprehensive overview of the mechanism of action of cyproconazole, a broad-spectrum triazole fungicide. The document details its primary antifungal activity, its effects on mammalian systems, quantitative efficacy data, and the experimental methodologies used to elucidate these functions.

Core Mechanism of Action: Inhibition of Fungal Ergosterol Biosynthesis

Cyproconazole's primary fungicidal activity stems from its potent inhibition of the enzyme lanosterol 14α-demethylase (CYP51), a key component of the fungal ergosterol biosynthesis pathway.[1][2][3] Ergosterol is an essential sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.

By binding to the heme iron center of the CYP51 enzyme, cyproconazole blocks the demethylation of lanosterol, a precursor to ergosterol.[4] This inhibition disrupts the production of ergosterol and leads to the accumulation of toxic methylated sterol precursors in the fungal cell membrane.[2] The consequence is a cascade of detrimental effects, including altered membrane permeability, malfunction of membrane-bound proteins, and ultimately, the cessation of fungal growth and cell death.[2] This systemic action allows cyproconazole to be absorbed and translocated within the plant, providing both curative and preventative protection against a wide range of fungal pathogens.[2][5]

Signaling Pathway: Fungal Ergosterol Biosynthesis Inhibition

G AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 14α-demethylase (CYP51) Lanosterol->CYP51 demethylation DisruptedMembrane Disrupted Cell Membrane (Fungal Cell Death) Lanosterol->DisruptedMembrane Accumulation of methylated sterols FFMAS 4,4-dimethyl-cholesta- 8,14,24-trienol Ergosterol Ergosterol FFMAS->Ergosterol multiple steps Membrane Fungal Cell Membrane (Normal Function) Ergosterol->Membrane Cyproconazole Cyproconazole Cyproconazole->CYP51 CYP51->FFMAS CYP51->DisruptedMembrane

Caption: Inhibition of the fungal ergosterol biosynthesis pathway by cyproconazole.

Secondary Mechanisms of Action: Effects on Mammalian Systems

While highly selective for fungal CYP51, cyproconazole also interacts with mammalian cellular systems, which is relevant for toxicological assessment.

Activation of the Constitutive Androstane Receptor (CAR)

In mice, cyproconazole has been shown to induce liver hypertrophy and the expression of cytochrome P450 enzymes, such as CYP2B10.[6][7] This induction is mediated through the activation of the constitutive androstane receptor (CAR), a nuclear receptor that regulates the transcription of genes involved in xenobiotic and endobiotic metabolism.[7] Upon activation, CAR translocates to the nucleus, forms a heterodimer with the retinoid X receptor (RXR), and binds to response elements on target genes, initiating their transcription.[7]

Signaling Pathway: CAR Activation

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cyproconazole Cyproconazole CAR_inactive Inactive CAR Complex Cyproconazole->CAR_inactive Activation CAR_active Active CAR CAR_inactive->CAR_active CAR_RXR CAR/RXR Heterodimer CAR_active->CAR_RXR Translocation & Dimerization RXR RXR RXR->CAR_RXR PBREM PBREM CAR_RXR->PBREM Binding TargetGenes Target Gene Transcription (e.g., CYP2B10) PBREM->TargetGenes Induction

Caption: Activation of the Constitutive Androstane Receptor (CAR) by cyproconazole.

Endocrine Disruption: Inhibition of Progesterone Synthesis

In vitro studies have demonstrated that cyproconazole can act as an endocrine disruptor by inhibiting the production of progesterone in human placental cells.[1] Progesterone is a critical hormone for the maintenance of pregnancy.[8] The synthesis of progesterone from cholesterol is a multi-step process involving steroidogenic enzymes.[8] Cyproconazole's interference with this pathway highlights a potential toxicological concern.

Quantitative Data

The efficacy of cyproconazole varies depending on the fungal species. The half-maximal inhibitory concentration (IC50) is a standard measure of its potency.

Fungal SpeciesIC50 (mg/L)Reference
Bipolaris sorokiniana0.75[1]
Corynespora cassiicola14.75 (calculated from field spray concentration and ratio)[3]
Drechslera tritici-repentis0.97[2]
Fusarium graminearum0.15[3]
Aspergillus fumigatus0.064 - 0.128[9]
Phakopsora pachyrhizi0.01 - 5.1 (EC50 range for DMIs)[4]

Note: IC50 values can vary based on the specific isolate and experimental conditions.

Experimental Protocols

In Vitro C14-Demethylase (CYP51) Inhibition Assay

This assay quantifies the inhibitory effect of cyproconazole on the activity of the fungal CYP51 enzyme.

Methodology:

  • Enzyme and Substrate Preparation:

    • Recombinant fungal CYP51 is expressed and purified.

    • A stock solution of the substrate, lanosterol, is prepared in a suitable solvent.

  • Reaction Mixture:

    • In a microplate, the reaction buffer, purified CYP51, and a cytochrome P450 reductase are combined.

    • Varying concentrations of cyproconazole (or a vehicle control) are added to the wells.

    • The plate is pre-incubated to allow the inhibitor to bind to the enzyme.

  • Initiation and Incubation:

    • The reaction is initiated by adding lanosterol and an NADPH-generating system.

    • The plate is incubated at a controlled temperature (e.g., 37°C) for a specific duration.

  • Termination and Product Analysis:

    • The reaction is terminated by adding a quenching solvent.

    • The reaction products are extracted.

    • The amount of demethylated product is quantified using methods such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).

  • Data Analysis:

    • The percentage of inhibition for each cyproconazole concentration is calculated relative to the vehicle control.

    • The IC50 value is determined by fitting the concentration-response data to a suitable sigmoidal model.

Progesterone Production Assay in Placental Cells

This cell-based assay measures the effect of cyproconazole on progesterone synthesis in a relevant cell line (e.g., human choriocarcinoma JEG-3 or BeWo cells).

Methodology:

  • Cell Culture:

    • Placental cells are cultured in appropriate media until they reach a desired confluency.

  • Treatment:

    • The culture medium is replaced with fresh medium containing various concentrations of cyproconazole or a vehicle control.

    • The cells are incubated for a defined period (e.g., 24-48 hours).

  • Sample Collection:

    • At the end of the incubation, the culture supernatant is collected.

  • Progesterone Quantification:

    • The concentration of progesterone in the supernatant is measured using a validated method such as an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).

  • Cell Viability Assessment:

    • A cell viability assay (e.g., MTT or CCK-8) is performed on the cells to ensure that the observed effects on progesterone production are not due to cytotoxicity.

  • Data Analysis:

    • Progesterone levels are normalized to cell viability.

    • The percentage of inhibition of progesterone production is calculated for each cyproconazole concentration, and an IC50 value is determined.

Constitutive Androstane Receptor (CAR) Transactivation Assay

This assay determines the ability of cyproconazole to activate the CAR nuclear receptor.

Methodology:

  • Cell Line and Plasmids:

    • A suitable cell line (e.g., HepG2) is used.

    • Cells are transiently transfected with two plasmids:

      • An expression vector for the CAR.

      • A reporter plasmid containing a luciferase gene under the control of a CAR-responsive promoter (e.g., containing CYP2B6 response elements).

  • Treatment:

    • After transfection, cells are treated with different concentrations of cyproconazole, a known CAR activator (positive control), or a vehicle control.

  • Incubation:

    • Cells are incubated for a period sufficient to allow for receptor activation and reporter gene expression (e.g., 24 hours).

  • Luciferase Assay:

    • Cells are lysed, and the luciferase activity is measured using a luminometer.

  • Data Normalization and Analysis:

    • Luciferase activity is often normalized to total protein content or to the activity of a co-transfected control plasmid (e.g., expressing Renilla luciferase) to account for variations in transfection efficiency and cell number.

    • The fold induction of luciferase activity relative to the vehicle control is calculated to determine the extent of CAR activation.

Experimental Workflow: General In Vitro Assay

G A Prepare Reagents (Cells, Enzyme, Compounds) B Seed Cells / Dispense Enzyme into Microplate A->B C Add Test Compound (Cyproconazole) & Controls B->C D Incubate (Controlled Time & Temp) C->D E Add Detection Reagents (e.g., Luciferase Substrate, ELISA Ab) D->E F Measure Signal (Luminescence, Absorbance, etc.) E->F G Data Analysis (Normalization, IC50/EC50 Calculation) F->G

Caption: A generalized workflow for in vitro mechanism of action studies.

References

An In-depth Technical Guide to EINECS 250-770-9: Discovery and History

Author: BenchChem Technical Support Team. Date: November 2025

A definitive technical guide on the discovery and history of the substance identified by EINECS number 250-770-9 cannot be provided at this time due to conflicting and insufficient data regarding its precise chemical identity.

Initial investigations into the identity of EINECS 250-770-9 have yielded ambiguous and contradictory information across various chemical databases. While the European Chemicals Agency (ECHA) lists this EINECS number in conjunction with the CAS number 31702-83-7, a specific, universally recognized chemical name and structure are not provided.

Further complicating the matter, other chemical databases associate CAS 31702-83-7 with a complex molecular formula (C30H37NO8S) and the name "1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline-Molbase." However, this information lacks widespread corroboration and appears to be an outlier.

Initial search results also erroneously linked the EINECS number to "N-(3,4-dichlorophenyl)-N-methylacetamide" and related compounds such as Papaverine and Drotaverine. Subsequent, more targeted searches have shown these to be incorrect identifications.

Without a confirmed and unambiguous chemical identity for this compound, it is impossible to conduct the necessary research into its discovery, history of synthesis, mechanism of action, and other technical specifications as requested. The foundational step for creating the desired in-depth guide—knowing the exact molecule —is currently unachievable with the available public information.

Therefore, until the chemical identity of this compound is definitively clarified through official regulatory documentation or a consensus in the scientific literature, a comprehensive technical whitepaper on its core attributes cannot be developed.

Papaverine: A Technical Guide to its Structure and Chemical Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Papaverine is a benzylisoquinoline alkaloid derived from the opium poppy, Papaver somniferum. Unlike other opium alkaloids such as morphine and codeine, papaverine does not possess significant analgesic properties. Instead, it is primarily recognized for its potent antispasmodic and vasodilator effects.[1] Its ability to relax smooth muscle has led to its clinical use in treating visceral spasms and vasospasms. This technical guide provides an in-depth overview of the chemical structure and properties of papaverine, intended for researchers, scientists, and professionals in drug development.

Chemical Structure

Papaverine is characterized by a benzylisoquinoline core structure. Its systematic IUPAC name is 1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline. The molecule consists of an isoquinoline ring system substituted with two methoxy groups at positions 6 and 7, and a benzyl group at position 1, which is itself substituted with two methoxy groups at the 3 and 4 positions.[1]

Key Structural Features:

  • Molecular Formula: C₂₀H₂₁NO₄[1]

  • Molecular Weight: 339.39 g/mol [2]

  • Core Scaffold: Benzylisoquinoline

  • Functional Groups: Four methoxy (-OCH₃) groups and a tertiary amine within the isoquinoline ring.

The presence of the four methoxy groups and the tertiary amine are crucial to its pharmacological activity and chemical properties.

Chemical and Physical Properties

A summary of the key chemical and physical properties of papaverine and its hydrochloride salt are presented below.

Table 1: Quantitative Chemical and Physical Properties of Papaverine

PropertyValueReference
Melting Point 147 °C[2]
Boiling Point Sublimes at 135-140 °C (at 11 mm Hg)[2]
pKa 8.07 (at 25 °C)[2]
Density 1.337 g/cm³ (at 20 °C)[2]
LogP 3.9[1]
Water Solubility Almost insoluble[2]
Ethanol Solubility 0.1 mg/mL[3]
Chloroform Solubility Slightly soluble[2]
Acetone Solubility Soluble[2]
Benzene Solubility Soluble (in hot benzene)[2]
Ether Solubility Practically insoluble[4]

Table 2: Quantitative Chemical and Physical Properties of Papaverine Hydrochloride

PropertyValueReference
Molecular Formula C₂₀H₂₂ClNO₄[5]
Molecular Weight 375.85 g/mol [4]
Melting Point 226 °C (decomposes)[6]
Water Solubility 1 g in approx. 30 mL[4]
Ethanol Solubility 1 g in 120 mL[4]
Chloroform Solubility Soluble[4]
Ether Solubility Practically insoluble[4]
pH (2% aqueous solution) 3.3
pH (0.05 molar solution) 3.9

Signaling Pathways and Mechanism of Action

The primary mechanism of action of papaverine is the non-selective inhibition of phosphodiesterase (PDE) enzymes, particularly PDE10A. This inhibition leads to an increase in the intracellular concentrations of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). The accumulation of cAMP and cGMP in smooth muscle cells activates protein kinase A (PKA) and protein kinase G (PKG) respectively, which in turn leads to a cascade of events resulting in vasodilation and smooth muscle relaxation.

Papaverine_Mechanism_of_Action Papaverine Papaverine PDE Phosphodiesterase (PDE) Papaverine->PDE Inhibits ATP ATP AC Adenylyl Cyclase GTP GTP GC Guanylyl Cyclase cAMP cAMP AC->cAMP Converts cGMP cGMP GC->cGMP Converts cAMP->PDE Hydrolyzes PKA Protein Kinase A (PKA) cAMP->PKA Activates cGMP->PDE Hydrolyzes PKG Protein Kinase G (PKG) cGMP->PKG Activates Relaxation Smooth Muscle Relaxation PKA->Relaxation PKG->Relaxation

Papaverine's primary mechanism of action.

The downstream effects of increased cAMP and cGMP include the inhibition of calcium ion influx into the cell and the decreased sensitivity of myosin light-chain kinase to calcium, both contributing to smooth muscle relaxation.

Vasodilation_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Ca_channel Ca²⁺ Channel Papaverine Papaverine PDE PDE Papaverine->PDE Inhibits cAMP ↑ cAMP cGMP ↑ cGMP PKA PKA cAMP->PKA Activates PKG PKG cGMP->PKG Activates PKA->Ca_channel Inhibits Phosphorylation MLCK Myosin Light-Chain Kinase (MLCK) PKA->MLCK Inhibits PKG->Ca_channel Inhibits Phosphorylation PKG->MLCK Inhibits Myosin_LC_P Phosphorylated Myosin Light-Chain MLCK->Myosin_LC_P Phosphorylates Relaxation Relaxation Contraction Contraction Myosin_LC_P->Contraction Ca_in [Ca²⁺]in Ca_in->MLCK Activates

Signaling pathway for vasodilation.

Experimental Protocols

Synthesis of Papaverine

A common method for the synthesis of papaverine is the Bischler-Napieralski reaction followed by dehydrogenation. A general outline of a synthetic route is provided below.

Papaverine_Synthesis_Workflow Start Homoveratrylamine + 3,4-Dimethoxyphenylacetic acid Amide Amide Formation Start->Amide Dihydropapaverine 3,4-Dihydropapaverine Amide->Dihydropapaverine Bischler-Napieralski Reaction (POCl₃) Dehydrogenation Dehydrogenation (e.g., Pd/C, heat) Dihydropapaverine->Dehydrogenation Papaverine Papaverine Dehydrogenation->Papaverine

General workflow for papaverine synthesis.

Detailed Protocol Outline:

  • Amide Formation: Homoveratrylamine is reacted with 3,4-dimethoxyphenylacetic acid to form the corresponding amide. This can be achieved through standard amide coupling reactions.

  • Cyclization (Bischler-Napieralski Reaction): The resulting amide is treated with a dehydrating agent, typically phosphorus oxychloride (POCl₃), to induce cyclization and form 3,4-dihydropapaverine.[7]

  • Dehydrogenation: The 3,4-dihydropapaverine is then dehydrogenated to form papaverine. This is often accomplished by heating with a catalyst such as palladium on carbon (Pd/C).[7]

  • Purification: The final product is purified by recrystallization from a suitable solvent system, such as ethanol/ether.

Extraction of Papaverine from Poppy Straw

Papaverine can be extracted from dried poppy capsules and straw. The general procedure involves solvent extraction and subsequent purification.

Detailed Protocol Outline:

  • Preparation of Plant Material: Dried poppy straw is finely ground to increase the surface area for extraction.

  • Extraction: The ground material is extracted with an acidic aqueous solution (e.g., dilute sulfuric or acetic acid) to protonate the alkaloids and increase their solubility in the aqueous phase. The extraction can be facilitated by methods such as sonication.[8]

  • Basification and Solvent Extraction: The acidic extract is then made alkaline (e.g., with sodium carbonate or ammonia) to deprotonate the alkaloids, making them more soluble in an organic solvent. The alkaloids are then extracted into an immiscible organic solvent such as a chloroform-isopropanol mixture.[9]

  • Purification: The organic extract is washed, dried, and the solvent is evaporated. The crude papaverine can be further purified by techniques such as column chromatography or recrystallization.

Quantification by High-Performance Liquid Chromatography (HPLC)

A common method for the quantification of papaverine in various matrices is reversed-phase HPLC with UV detection.[10][11][12][13]

Typical HPLC Parameters:

  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[10][12]

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer at pH 3.4) and an organic modifier like acetonitrile or methanol.[14]

  • Flow Rate: Typically around 1.0 - 1.5 mL/min.[14]

  • Detection: UV detection at a wavelength where papaverine exhibits strong absorbance, such as 238 nm or 240 nm.[10][14]

  • Quantification: Quantification is achieved by comparing the peak area of the papaverine in the sample to that of a known concentration of a papaverine reference standard.

Conclusion

Papaverine remains a significant molecule in both clinical practice and pharmacological research. Its well-defined chemical structure and properties, coupled with its established mechanism of action, provide a solid foundation for its current applications and for the exploration of new therapeutic uses. This technical guide has summarized the core structural and chemical data of papaverine, outlined its primary signaling pathways, and provided an overview of key experimental protocols relevant to its synthesis, extraction, and analysis. This information is intended to be a valuable resource for professionals engaged in the study and development of this important alkaloid.

References

Natural Sources of Papaverine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Papaverine, a benzylisoquinoline alkaloid, is a potent vasodilator and smooth muscle relaxant with a long history of clinical use. While synthetic routes for papaverine production are well-established, natural sources, primarily from the genus Papaver, remain a significant area of interest for research into biosynthesis, traditional medicine, and the development of novel extraction and isolation techniques. This technical guide provides an in-depth overview of the natural sources of papaverine, detailing its biosynthesis, quantification in various plant species, and comprehensive experimental protocols for its extraction and analysis.

Primary Natural Sources

The principal natural source of papaverine is the opium poppy, Papaver somniferum L., a member of the Papaveraceae family. Within the plant, papaverine is one of the major alkaloids found in the latex of the unripe seed capsules, commonly known as opium. While morphine is the most abundant alkaloid in most P. somniferum cultivars (typically 10-15%), papaverine content generally ranges from 0.5% to 3%.

Other species within the Papaver genus have also been reported to contain papaverine, although typically in lower concentrations than P. somniferum. These include:

  • Papaver bracteatum Lindl. (Persian poppy)

  • Papaver rhoeas L. (common poppy or corn poppy)

  • Papaver dubium L.

  • Papaver pseudo-orientale Medw.

  • Papaver armeniacum

It is important to note that the alkaloid profile, including the concentration of papaverine, can vary significantly between different species and even among different cultivars and geographical locations of the same species.

Biosynthesis of Papaverine

The biosynthesis of papaverine in Papaver somniferum is a complex enzymatic process that is part of the broader benzylisoquinoline alkaloid (BIA) pathway. The central precursor for most BIAs, including papaverine, is (S)-reticuline.

The pathway from (S)-reticuline to papaverine involves a series of methylation, N-demethylation, and dehydrogenation steps. Two proposed pathways, the N-methylated (NCH3) and N-demethylated (NH) pathways, have been described. The currently accepted pathway proceeds via N-methylated intermediates.

The key steps are:

  • Methylation of (S)-reticuline: (S)-reticuline is methylated to form (S)-laudanine.

  • Further Methylation: A subsequent methylation at the 3' position of laudanine produces laudanosine.

  • N-demethylation: Laudanosine undergoes N-demethylation to yield tetrahydropapaverine.

  • Aromatization: Tetrahydropapaverine is then aromatized to papaverine through a 1,2-dihydropapaverine intermediate.

Papaverine_Biosynthesis Reticuline (S)-Reticuline Laudanine (S)-Laudanine Reticuline->Laudanine Methylation Laudanosine Laudanosine Laudanine->Laudanosine Methylation Tetrahydropapaverine Tetrahydropapaverine Laudanosine->Tetrahydropapaverine N-demethylation Dihydropapaverine 1,2-Dihydropapaverine Tetrahydropapaverine->Dihydropapaverine Dehydrogenation Papaverine Papaverine Dihydropapaverine->Papaverine Dehydrogenation SPE_Workflow Start Dried & Powdered Plant Material Extraction Extract with 5% Acetic Acid + Sonication Start->Extraction Centrifugation Centrifuge & Collect Supernatant Extraction->Centrifugation SPE_Loading Load Supernatant onto Conditioned SPE Cartridge Centrifugation->SPE_Loading Washing Wash with 0.1M HCl & Methanol SPE_Loading->Washing Elution Elute Alkaloids with NH3/Methanol Washing->Elution Concentration Concentrate Eluate under Nitrogen Elution->Concentration Reconstitution Reconstitute in 50% Methanol Concentration->Reconstitution End Sample Ready for HPLC Reconstitution->End

Technical Guide: Solubility and Applications of EINECS 250-770-9 (3-(decyldimethylammonio)propane-1-sulfonate)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of the zwitterionic detergent EINECS 250-770-9, chemically known as 3-(decyldimethylammonio)propane-1-sulfonate. This compound is also widely recognized by its trade names, Zwittergent® 3-10 and Sulfobetaine 3-10 (SB 3-10). The guide details its solubility in various solvents, provides experimental protocols for solubility determination and a key application, and includes a visual representation of a typical experimental workflow.

Core Concepts: Understanding Zwitterionic Detergents

3-(decyldimethylammonio)propane-1-sulfonate is a zwitterionic, or amphoteric, surfactant. This means it possesses both a positively charged quaternary ammonium group and a negatively charged sulfonate group within the same molecule. This dual-charge nature allows it to maintain its zwitterionic character over a broad pH range, making it a versatile tool in biochemical and pharmaceutical research. A key application is the gentle solubilization of membrane proteins, where it can disrupt lipid-protein and protein-protein interactions without denaturing the protein of interest.[1]

Solubility Profile

While precise quantitative solubility data for 3-(decyldimethylammonio)propane-1-sulfonate in a wide range of organic solvents is not extensively documented in publicly available literature, its general solubility characteristics can be summarized. The substance is consistently reported as being soluble in water.[2] Qualitative information for other solvents can be inferred from the behavior of similar sulfobetaine compounds.

SolventTypeSolubilityNotes
Water Polar ProticSoluble[2]Readily dissolves to form clear solutions.
Methanol Polar ProticLikely SolubleA similar sulfobetaine monomer was reported to be soluble in methanol.[3]
Ethanol Polar ProticLikely SolubleGenerally, zwitterionic surfactants show good solubility in short-chain alcohols.
Dimethyl Sulfoxide (DMSO) Polar AproticLikely SolubleA similar sulfobetaine monomer was reported to be soluble in DMSO.
Acetone Polar AproticLikely InsolubleA similar sulfobetaine monomer was reported to be insoluble in acetone.[3]

It is important to note that the solubility of zwitterionic detergents can be influenced by factors such as temperature and the presence of other solutes, like high concentrations of urea, which can sometimes make them difficult to dissolve.[4]

Experimental Protocols

Determination of Equilibrium Solubility (Shake-Flask Method)

This protocol outlines a standardized method for determining the equilibrium solubility of a substance in a given solvent.[5][6]

Materials:

  • 3-(decyldimethylammonio)propane-1-sulfonate powder

  • Solvent of interest (e.g., water, ethanol)

  • Glass flasks with stoppers

  • Orbital shaker with temperature control

  • Centrifuge

  • Analytical balance

  • Apparatus for quantitative analysis (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

  • Add an excess amount of 3-(decyldimethylammonio)propane-1-sulfonate to a flask containing a known volume of the solvent. The excess solid should be visually apparent.

  • Seal the flask and place it in an orbital shaker set to a constant temperature (e.g., 25 °C).

  • Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been reached.[7]

  • After agitation, allow the solution to stand undisturbed to let undissolved material settle.

  • Centrifuge the samples to pellet any remaining solid.

  • Carefully withdraw an aliquot of the clear supernatant.

  • Dilute the aliquot as necessary to be within the linear range of the analytical method.

  • Quantify the concentration of the dissolved substance using a validated analytical technique. The resulting concentration represents the equilibrium solubility.

Membrane Protein Solubilization

This protocol provides a general workflow for the solubilization of membrane proteins using 3-(decyldimethylammonio)propane-1-sulfonate. The optimal conditions, particularly the detergent concentration, may need to be empirically determined for each specific protein.[8][9][10]

Materials:

  • Isolated cell membranes containing the target protein

  • Solubilization Buffer (e.g., Tris-HCl, NaCl, protease inhibitors, pH 7.5)

  • 3-(decyldimethylammonio)propane-1-sulfonate (Zwittergent 3-10)

  • Ultracentrifuge

  • Apparatus for protein analysis (e.g., SDS-PAGE, Western Blot)

Procedure:

  • Resuspend the isolated membrane pellet in the solubilization buffer to a desired protein concentration (e.g., 5-10 mg/mL).

  • Add Zwittergent 3-10 to the membrane suspension to a final concentration typically ranging from 0.5% to 2% (w/v). The optimal concentration should be determined empirically.

  • Incubate the mixture at a low temperature (e.g., 4 °C) with gentle agitation for a period of 1 to 4 hours.

  • Following incubation, subject the mixture to ultracentrifugation (e.g., 100,000 x g for 1 hour at 4 °C) to pellet the unsolubilized membrane fraction.

  • Carefully collect the supernatant, which contains the solubilized membrane proteins.

  • Analyze the supernatant and the pellet by SDS-PAGE and Western Blotting to assess the efficiency of the solubilization.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for the solubilization of membrane proteins using a zwitterionic detergent like 3-(decyldimethylammonio)propane-1-sulfonate.

G cluster_prep Membrane Preparation cluster_solubilization Solubilization cluster_analysis Analysis start Start with Cell Pellet lysis Cell Lysis & Homogenization start->lysis centrifuge1 Low-Speed Centrifugation (remove debris) lysis->centrifuge1 centrifuge2 Ultracentrifugation (pellet membranes) centrifuge1->centrifuge2 resuspend Resuspend Membrane Pellet in Buffer centrifuge2->resuspend Isolated Membranes add_detergent Add Zwittergent 3-10 resuspend->add_detergent incubate Incubate with Agitation add_detergent->incubate centrifuge3 Ultracentrifugation incubate->centrifuge3 supernatant Collect Supernatant (Solubilized Proteins) centrifuge3->supernatant pellet Analyze Pellet (Insoluble Fraction) centrifuge3->pellet sds_page SDS-PAGE & Western Blot supernatant->sds_page pellet->sds_page end End sds_page->end Assess Efficiency

Caption: Workflow for Membrane Protein Solubilization.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Papaverine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Papaverine, a benzylisoquinoline alkaloid derived from the opium poppy (Papaver somniferum), is a well-established smooth muscle relaxant and vasodilator.[1][2] Unlike other opium alkaloids, papaverine is not structurally or pharmacologically related to the narcotic analgesics like morphine and does not exhibit addictive properties.[3][4] Its primary mechanism of action involves the non-specific inhibition of phosphodiesterase (PDE) enzymes, which leads to an increase in intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[5][6] This guide provides a comprehensive overview of the physical and chemical properties of papaverine, detailed experimental protocols for their determination, and a review of its core signaling pathways.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of papaverine are summarized in the tables below. This data is essential for its formulation, delivery, and analysis in a research and development setting.

Table 1: General and Physical Properties of Papaverine

PropertyValueReference
Chemical Formula C20H21NO4[2]
Molar Mass 339.39 g/mol [2]
Appearance White crystalline powder or prisms[1][3]
Melting Point 147-148 °C[3][7]
Density 1.337 g/cm³ at 20 °C[1]
Crystal Structure Orthorhombic[8]

Table 2: Solubility and Partitioning Properties of Papaverine

PropertyValueReference
Water Solubility Practically insoluble (3.733 x 10⁻⁵ mg/L at 37.5 °C)[1]
Solubility in Organic Solvents Soluble in chloroform, hot benzene, acetone, and glacial acetic acid; Slightly soluble in alcohol and ether.[3][8]
pKa 6.03 - 8.07 (Values vary with experimental conditions)[1][8]
Log P (Octanol/Water) 3.9[1]

Table 3: Spectroscopic Properties of Papaverine

PropertyValueReference
UV Absorption Maxima (in Ethanol) 239, 278-280, 314, 327 nm[1][8]

Experimental Protocols

Detailed and standardized methodologies are crucial for the accurate and reproducible determination of the physicochemical properties of active pharmaceutical ingredients like papaverine.

Determination of Melting Point (Capillary Method)

This protocol is based on the guidelines from the United States Pharmacopeia (USP) and the Organisation for Economic Co-operation and Development (OECD).[2]

Apparatus:

  • Melting point apparatus with a heated metal block or oil bath.

  • Calibrated thermometer.

  • Glass capillary tubes (approximately 10 cm long, 0.8-1.2 mm internal diameter).

Procedure:

  • Sample Preparation: The papaverine sample should be a fine, dry powder. If necessary, gently crush any crystals.

  • Capillary Loading: Seal one end of a capillary tube. Introduce the powdered papaverine into the open end and pack it down by tapping the sealed end on a hard surface to a height of 2-4 mm.

  • Apparatus Setup: Place the loaded capillary tube into the melting point apparatus.

  • Heating: Heat the apparatus rapidly to a temperature approximately 10°C below the expected melting point of papaverine.

  • Determination: Reduce the heating rate to 1-2°C per minute.

  • Observation: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last solid particle melts (the end of the melting range).

Determination of Aqueous Solubility (Shake-Flask Method)

Apparatus:

  • Glass flasks with stoppers.

  • Constant temperature shaker bath.

  • Analytical balance.

  • Centrifuge.

  • UV-Vis spectrophotometer.

Procedure:

  • Solution Preparation: Add an excess amount of papaverine to a flask containing a known volume of purified water.

  • Equilibration: Seal the flask and place it in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

  • Phase Separation: Centrifuge the suspension to separate the undissolved solid from the saturated solution.

  • Sample Analysis: Carefully withdraw an aliquot of the clear supernatant.

  • Quantification: Determine the concentration of papaverine in the supernatant using a validated analytical method, such as UV-Vis spectrophotometry at one of its absorption maxima.

Determination of pKa (Potentiometric Titration)

Apparatus:

  • Calibrated pH meter with a suitable electrode.

  • Burette.

  • Beaker and magnetic stirrer.

Procedure:

  • Sample Preparation: Dissolve a precisely weighed amount of papaverine in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol if solubility is an issue).

  • Titration Setup: Place the papaverine solution in a beaker with a magnetic stir bar and immerse the pH electrode.

  • Titration: Slowly add a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) from the burette in small increments.

  • Data Collection: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

  • Data Analysis: Plot a titration curve of pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

Signaling Pathways and Mechanism of Action

Papaverine's primary pharmacological effect as a vasodilator and smooth muscle relaxant is mediated through its non-specific inhibition of phosphodiesterases (PDEs).[6] This inhibition leads to the accumulation of the second messengers cAMP and cGMP, which in turn activate protein kinase A (PKA) and protein kinase G (PKG), respectively.[9][10]

cAMP-PKA Signaling Pathway

camp_signaling G-protein coupled receptor G-protein coupled receptor Adenylyl Cyclase Adenylyl Cyclase G-protein coupled receptor->Adenylyl Cyclase Activates ATP ATP cAMP cAMP ATP->cAMP Converts to Adenylyl Cyclase PKA PKA cAMP->PKA Activates Papaverine Papaverine PDE PDE Papaverine->PDE Inhibits PDE->cAMP Degrades Smooth Muscle Relaxation Smooth Muscle Relaxation PKA->Smooth Muscle Relaxation

Caption: Papaverine inhibits PDE, increasing cAMP levels and activating PKA.

cGMP-PKG Signaling Pathway

cgmp_signaling Soluble Guanylyl Cyclase Soluble Guanylyl Cyclase GTP GTP cGMP cGMP GTP->cGMP Converts to Soluble Guanylyl Cyclase PKG PKG cGMP->PKG Activates Papaverine Papaverine PDE PDE Papaverine->PDE Inhibits PDE->cGMP Degrades Smooth Muscle Relaxation Smooth Muscle Relaxation PKG->Smooth Muscle Relaxation

Caption: Papaverine inhibits PDE, increasing cGMP levels and activating PKG.

Experimental Workflow: High-Throughput Screening for PDE Inhibitors

The following diagram illustrates a typical workflow for a high-throughput screening (HTS) campaign to identify novel phosphodiesterase inhibitors, a process relevant to the discovery of compounds with papaverine-like activity.

hts_workflow cluster_prep Assay Preparation cluster_assay Assay Execution cluster_data Data Analysis Compound Library Compound Library Dispense Reagents Dispense Reagents Compound Library->Dispense Reagents PDE Enzyme PDE Enzyme PDE Enzyme->Dispense Reagents Substrate (cAMP/cGMP) Substrate (cAMP/cGMP) Substrate (cAMP/cGMP)->Dispense Reagents Incubation Incubation Dispense Reagents->Incubation Detection Detection Incubation->Detection Readout Readout Detection->Readout Hit Identification Hit Identification Readout->Hit Identification Confirmation & Dose-Response Confirmation & Dose-Response Hit Identification->Confirmation & Dose-Response

Caption: Workflow for high-throughput screening of PDE inhibitors.

References

Papaverine and Its Derivatives: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Papaverine, a benzylisoquinoline alkaloid derived from the opium poppy (Papaver somniferum), has a long history in medicine as a non-narcotic smooth muscle relaxant.[1] Its primary mechanism of action involves the inhibition of phosphodiesterases (PDEs), leading to vasodilation.[2] In recent years, there has been a resurgence of interest in papaverine and its derivatives within the medicinal chemistry community. This is due to the discovery of novel therapeutic applications, including its role as a radiosensitizer in cancer therapy through the inhibition of mitochondrial complex I, and its potential in treating various neurological disorders by selectively targeting PDE10A.[3][4]

This technical guide provides an in-depth overview of the medicinal chemistry of papaverine and its derivatives. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed information on their synthesis, structure-activity relationships (SAR), mechanisms of action, and key experimental protocols.

Core Mechanisms of Action

The therapeutic effects of papaverine and its derivatives stem from two primary molecular mechanisms: phosphodiesterase (PDE) inhibition and mitochondrial complex I inhibition.

Phosphodiesterase (PDE) Inhibition

Papaverine is a non-selective inhibitor of PDEs, enzymes that hydrolyze cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[2] By inhibiting PDEs, papaverine increases intracellular levels of these second messengers, leading to a cascade of downstream effects, most notably smooth muscle relaxation and vasodilation.[5] Of particular interest is the potent inhibition of PDE10A, an enzyme highly expressed in the striatum of the brain, making papaverine derivatives attractive candidates for the treatment of central nervous system disorders.[1]

The following diagram illustrates the signaling pathway affected by the inhibition of PDE10A by papaverine derivatives in striatal neurons. Inhibition of PDE10A leads to an accumulation of cAMP, which in turn activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, modulating neuronal excitability and gene expression.

PDE10A_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D1R D1 Receptor Dopamine->D1R Adenosine Adenosine A2AR A2A Receptor Adenosine->A2AR AC Adenylate Cyclase D1R->AC stimulates A2AR->AC stimulates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PDE10A PDE10A cAMP->PDE10A hydrolyzed by PKA Protein Kinase A (Inactive) cAMP->PKA activates AMP AMP PDE10A->AMP Papaverine Papaverine Papaverine->PDE10A inhibits PKA_active Protein Kinase A (Active) PKA->PKA_active Downstream\nTargets Downstream Targets PKA_active->Downstream\nTargets phosphorylates Neuronal\nResponse Neuronal Response Downstream\nTargets->Neuronal\nResponse

Caption: PDE10A Inhibition Signaling Pathway.
Mitochondrial Complex I Inhibition

A more recently discovered mechanism of action for papaverine and its derivatives is the inhibition of mitochondrial complex I (NADH:ubiquinone oxidoreductase).[3] This inhibition disrupts the electron transport chain, leading to a decrease in cellular oxygen consumption. In the context of cancer therapy, this effect can alleviate tumor hypoxia, a major factor in resistance to radiotherapy. By reducing oxygen demand, papaverine derivatives can re-oxygenate hypoxic tumor regions, thereby sensitizing them to the cytotoxic effects of radiation.[3]

The following diagram illustrates the effect of papaverine derivatives on the mitochondrial electron transport chain. By blocking Complex I, the flow of electrons is impeded, reducing the consumption of oxygen at Complex IV.

Mitochondrial_Inhibition cluster_matrix Mitochondrial Matrix cluster_membrane Inner Mitochondrial Membrane cluster_intermembrane Intermembrane Space NADH NADH ComplexI Complex I NADH->ComplexI e- FADH2 FADH2 ComplexII Complex II FADH2->ComplexII e- CoQ Coenzyme Q ComplexI->CoQ e- H_plus_gradient H+ Gradient ComplexI->H_plus_gradient H+ pumped ComplexII->CoQ e- ComplexIII Complex III CoQ->ComplexIII e- CytC Cytochrome c ComplexIII->CytC e- ComplexIII->H_plus_gradient H+ pumped ComplexIV Complex IV CytC->ComplexIV e- ComplexIV->H_plus_gradient H+ pumped H2O H2O ComplexIV->H2O O2 consumed ATPSynthase ATP Synthase ATP ATP ATPSynthase->ATP produces H_plus_gradient->ATPSynthase drives Papaverine Papaverine Papaverine->ComplexI inhibits

Caption: Mitochondrial Complex I Inhibition.

Quantitative Data

The following tables summarize key quantitative data for papaverine and some of its derivatives, providing insights into their potency and pharmacokinetic profiles.

Table 1: In Vitro Potency of Papaverine and Derivatives
CompoundTargetAssayIC50 / EC50Reference
PapaverinePDE10AEnzyme Inhibition36 nM (EC50)[4]
PapaverineRat Aorta (epinephrine-induced contraction)Vasorelaxation0.18 mM[6]
EthaverineL-type Calcium ChannelsChannel Inhibition~1 µM (EC50)[7]
PapaverineRSMCsCytotoxicity0.10 mM (1 min)[6]
PapaverineHCAECsCytotoxicity0.056 mM (1 min)[6]
Table 2: Pharmacokinetic Parameters of Papaverine
SpeciesRouteBioavailability (%)T1/2 (hours)Protein Binding (%)Reference
HumanOral~80%1.5 - 2~90%[1]
DogIV100%--[8]
DogOral---[8]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of papaverine and its derivatives.

General Synthesis of Papaverine

The following is a generalized procedure for the synthesis of papaverine, based on established methods.[9][10]

Step 1: Synthesis of Homoveratrylamine

  • Veratraldehyde is condensed with nitromethane in the presence of a base (e.g., sodium hydroxide) to yield 3,4-dimethoxy-β-nitrostyrene.

  • The nitrostyrene is then reduced to homoveratrylamine using a reducing agent such as lithium aluminum hydride (LiAlH4) in an anhydrous solvent like tetrahydrofuran (THF).

Step 2: Synthesis of Homoveratroyl Chloride

  • Homoveratric acid is treated with a chlorinating agent, such as thionyl chloride (SOCl2) or oxalyl chloride, to produce homoveratroyl chloride. The reaction is typically performed in an inert solvent like dichloromethane (DCM).

Step 3: Amide Formation

  • Homoveratrylamine is reacted with homoveratroyl chloride in the presence of a base (e.g., triethylamine or pyridine) to form the corresponding amide, N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide.

Step 4: Bischler-Napieralski Cyclization

  • The amide is cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to form 3,4-dihydropapaverine.

Step 5: Dehydrogenation

  • 3,4-Dihydropapaverine is dehydrogenated to papaverine using a catalyst such as palladium on carbon (Pd/C) in a high-boiling solvent like decalin or by air oxidation at elevated temperatures.[10]

Phosphodiesterase (PDE) Inhibition Assay

This protocol describes a common method for assessing the inhibitory activity of compounds against PDE enzymes.

Materials:

  • Recombinant human PDE enzyme (e.g., PDE10A)

  • [3H]-cAMP or [3H]-cGMP (radiolabeled substrate)

  • 5'-Nucleotidase (from Crotalus atrox)

  • Anion-exchange resin (e.g., Dowex 1x8)

  • Scintillation cocktail

  • Test compounds (papaverine derivatives) dissolved in DMSO

  • Assay buffer (e.g., Tris-HCl with MgCl2)

Procedure:

  • Prepare assay buffer containing the PDE enzyme at the desired concentration.

  • Add the test compound at various concentrations to the assay wells. Include a control with no inhibitor.

  • Initiate the reaction by adding the radiolabeled substrate ([3H]-cAMP or [3H]-cGMP).

  • Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding a stop solution containing 5'-nucleotidase. This enzyme will convert the product of the PDE reaction (e.g., [3H]-AMP) to the corresponding nucleoside (e.g., [3H]-adenosine).

  • Apply the reaction mixture to an anion-exchange resin column. The unreacted charged substrate will bind to the resin, while the neutral nucleoside product will pass through.

  • Collect the eluate and add scintillation cocktail.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

Aortic Ring Vasorelaxation Assay

This ex vivo assay is used to evaluate the vasorelaxant effects of papaverine derivatives on isolated arterial tissue.

Materials:

  • Male Wistar rats (or other suitable animal model)

  • Krebs-Henseleit solution

  • Phenylephrine or Potassium Chloride (KCl) for pre-contraction

  • Test compounds (papaverine derivatives)

  • Organ bath system with force transducers

Procedure:

  • Euthanize the rat and carefully excise the thoracic aorta.

  • Clean the aorta of adhering connective and fatty tissue and cut it into rings of 2-3 mm in length.

  • Suspend the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O2 / 5% CO2.

  • Allow the rings to equilibrate under a resting tension of 1.5-2.0 g for at least 60 minutes.

  • Induce a sustained contraction by adding a submaximal concentration of phenylephrine or KCl.

  • Once a stable contraction is achieved, add the test compounds in a cumulative concentration-dependent manner.

  • Record the changes in isometric tension using a force transducer connected to a data acquisition system.

  • Calculate the percentage of relaxation for each concentration relative to the pre-contracted tension.

  • Determine the EC50 value (the concentration of the compound that produces 50% of the maximal relaxation) from the concentration-response curve.

Cell Viability (MTT) Assay

This colorimetric assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., A549, MCF-7)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplates

  • Test compounds (papaverine derivatives)

Procedure:

  • Seed the cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated controls.

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control.

  • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) from the dose-response curve.

Drug Discovery and Development Workflow

The development of novel papaverine derivatives as therapeutic agents typically follows a structured workflow. The following diagram outlines the key stages, from initial hit identification to preclinical development.

Drug_Discovery_Workflow cluster_Discovery Discovery Phase cluster_Preclinical Preclinical Development cluster_Chemistry Medicinal Chemistry cluster_Biology Biological Evaluation Target_ID Target Identification and Validation Hit_Gen Hit Generation (e.g., HTS, Fragment Screening) Target_ID->Hit_Gen Hit_to_Lead Hit-to-Lead Optimization Hit_Gen->Hit_to_Lead Lead_Opt Lead Optimization Hit_to_Lead->Lead_Opt SAR Structure-Activity Relationship (SAR) Studies Hit_to_Lead->SAR In_Vivo_Studies In Vivo Efficacy and Toxicology Studies Lead_Opt->In_Vivo_Studies Lead_Opt->SAR Candidate_Selection Candidate Drug Selection In_Vivo_Studies->Candidate_Selection Synthesis Analog Synthesis SAR->Synthesis In_Vitro_Assays In Vitro Biological Assays (Potency, Selectivity, ADME) Synthesis->In_Vitro_Assays In_Vitro_Assays->SAR

Caption: Papaverine Derivative Drug Discovery Workflow.

Conclusion

Papaverine and its derivatives represent a versatile scaffold for the development of new therapeutic agents. Their dual mechanisms of action, targeting both phosphodiesterases and mitochondrial complex I, open up a wide range of possibilities for treating cardiovascular diseases, neurological disorders, and cancer. The information presented in this technical guide provides a solid foundation for researchers to explore the rich medicinal chemistry of this compound class. Further research focused on optimizing the potency, selectivity, and pharmacokinetic properties of papaverine analogs will be crucial for translating their therapeutic potential into clinical applications.

References

An In-depth Technical Guide to the Pharmacology of Pinacidil (Einecs 250-770-9)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pinacidil, identified by Einecs number 250-770-9, is a cyanoguanidine derivative that has been investigated primarily for its potent antihypertensive properties.[1][2][3] It belongs to a class of drugs known as potassium channel openers, which exert their therapeutic effects through a direct and novel mechanism of action on vascular smooth muscle.[1][4] This guide provides a comprehensive overview of the pharmacology of Pinacidil, including its mechanism of action, pharmacokinetics, pharmacodynamics, and the experimental methodologies used to elucidate these properties. Although it has been discontinued by the FDA, its role as a prototype potassium channel opener makes it a valuable tool for research.[5]

Mechanism of Action

Pinacidil's primary mechanism of action is the opening of ATP-sensitive potassium (KATP) channels in the plasma membrane of vascular smooth muscle cells.[1][5][6] This action leads to an increase in potassium ion (K+) efflux, causing hyperpolarization of the cell membrane.[1][3][7] The hyperpolarized state of the cell makes it less excitable and inhibits the opening of voltage-gated calcium (Ca2+) channels.[3] The subsequent decrease in intracellular Ca2+ concentration leads to the relaxation of vascular smooth muscle, resulting in vasodilation, reduced peripheral resistance, and a lowering of blood pressure.[1][8]

Signaling Pathway

The vasodilatory effect of Pinacidil can be summarized in the following signaling pathway:

Pinacidil_Mechanism Pinacidil Pinacidil KATP_Channel ATP-Sensitive K+ Channel (SUR2B/Kir6.1) Pinacidil->KATP_Channel Opens K_Efflux ↑ K+ Efflux KATP_Channel->K_Efflux Hyperpolarization Membrane Hyperpolarization K_Efflux->Hyperpolarization VGCC Voltage-Gated Ca2+ Channels (L-type) Hyperpolarization->VGCC Inhibits opening Ca_Influx ↓ Ca2+ Influx VGCC->Ca_Influx Intra_Ca ↓ Intracellular [Ca2+] Ca_Influx->Intra_Ca Relaxation Vascular Smooth Muscle Relaxation Intra_Ca->Relaxation Vasodilation Vasodilation Relaxation->Vasodilation BP ↓ Blood Pressure Vasodilation->BP

Caption: Signaling pathway of Pinacidil-induced vasodilation.

Pharmacokinetics

Pinacidil is well-absorbed after oral administration, with a bioavailability of approximately 57%.[9] The pharmacokinetic parameters of Pinacidil have been studied in healthy volunteers and hypertensive patients.

Quantitative Pharmacokinetic Data
ParameterValueSpeciesRoute of AdministrationReference
Bioavailability57% ± 16%HumanOral (capsule)[9]
Half-life (t1/2)2.04 ± 0.40 hHumanIntravenous[9]
Volume of Distribution (Vd)1.4 ± 0.4 L/kgHumanIntravenous[9]
Elimination Rate Constant (kel)0.34 ± 0.07 h-1HumanIntravenous[9]
Clearance (Clp)31 L/hr (< 45 years)HumanOral[10]
Clearance (Clp)27 L/hr (> 60 years)HumanOral[10]
Peak Plasma Concentration (Cmax)Proportional to doseHumanOral[10]
Area Under the Curve (AUC)Proportional to doseHumanOral[10]

Pharmacodynamics

The primary pharmacodynamic effect of Pinacidil is the dose-dependent reduction of blood pressure.[2] This is a direct consequence of its vasodilatory action on peripheral arterioles.[1]

Quantitative Pharmacodynamic Data
ParameterValueModel SystemReference
ED50 (Vasorelaxation)0.3 µMSerotonin-contracted rat aortic strips[11]

Experimental Protocols

The pharmacological properties of Pinacidil have been characterized using a variety of in vitro and in vivo experimental techniques.

Patch-Clamp Electrophysiology for KATP Channel Activity

This technique is used to directly measure the activity of KATP channels in response to Pinacidil.

Objective: To determine the effect of Pinacidil on KATP channel currents in isolated cells.

Methodology:

  • Cell Preparation: Cardiomyocytes or vascular smooth muscle cells are enzymatically isolated and seeded on coverslips. Alternatively, cell lines heterologously expressing specific KATP channel subunits (e.g., Kir6.1/SUR2B) can be used.[5]

  • Recording Configuration: The whole-cell or inside-out patch-clamp configuration is established using a glass micropipette.[12]

  • Solutions: The intracellular (pipette) and extracellular (bath) solutions are formulated to isolate potassium currents. The intracellular solution typically contains a low concentration of ATP to ensure KATP channels are not inhibited.

  • Voltage Protocol: Cells are held at a holding potential (e.g., -75 mV), and voltage steps or ramps are applied to elicit KATP currents.[5]

  • Drug Application: A baseline current is recorded, after which Pinacidil is perfused into the bath solution at various concentrations.

  • Data Analysis: The change in current amplitude in the presence of Pinacidil is measured and analyzed to determine the dose-response relationship.

Patch_Clamp_Workflow Cell_Prep Cell Preparation (e.g., isolated myocytes) Patching Establish Patch-Clamp (Whole-cell or Inside-out) Cell_Prep->Patching Baseline Record Baseline KATP Current Patching->Baseline Pinacidil_App Apply Pinacidil Baseline->Pinacidil_App Recording Record KATP Current in presence of Pinacidil Pinacidil_App->Recording Washout Washout Recording->Washout Data_Analysis Data Analysis (Dose-Response) Recording->Data_Analysis Washout->Baseline Clinical_Trial_Logic Patient_Population Patients with Hypertension (e.g., DBP 95-110 mmHg) Randomization Randomization Patient_Population->Randomization Group_A Pinacidil (Dose Titration) Randomization->Group_A Group_B Placebo or Active Comparator (e.g., Hydralazine) Randomization->Group_B Treatment_Period Treatment Period (with optional diuretic/beta-blocker) Group_A->Treatment_Period Group_B->Treatment_Period Outcome_Assessment Outcome Assessment (Blood Pressure, Heart Rate, Adverse Events) Treatment_Period->Outcome_Assessment

References

An In-Depth Technical Guide to 1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline (Papaverine)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline, an alkaloid commonly known as Papaverine. Extracted from the opium poppy, Papaver somniferum, papaverine is a benzylisoquinoline alkaloid structurally and pharmacologically distinct from analgesic opiates.[1][2] Its primary classification is as a non-specific smooth muscle relaxant and vasodilator.[1][2] This document details its chemical properties, synthesis, mechanism of action, and quantitative pharmacological data. Furthermore, it outlines key experimental protocols for evaluating its bioactivity and explores findings from preliminary studies into its neuroprotective, anti-inflammatory, and anticancer effects.

Chemical Properties and Synthesis

Papaverine is a well-characterized compound with established physical and chemical properties.[1]

Table 1: Chemical and Physical Properties of Papaverine

PropertyValue
IUPAC Name 1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline[1]
CAS Number 58-74-2
Molecular Formula C₂₀H₂₁NO₄[1]
Molecular Weight 339.39 g/mol
Physical Form White crystalline solid[1]
Melting Point 147-148 °C
Solubility Slightly soluble in water, soluble in chloroform, slightly soluble in ethanol.
Synthesis Protocol: Bischler-Napieralski Reaction

A common and effective method for synthesizing papaverine is through the Bischler-Napieralski reaction, which involves the cyclization of a β-phenylethylamide.[1][3]

Experimental Protocol:

  • Amide Formation: Homoveratrylamine (2-(3,4-dimethoxyphenyl)ethanamine) is reacted with homoveratroyl chloride (2-(3,4-dimethoxyphenyl)acetyl chloride) in an inert solvent. This condensation reaction yields the intermediate amide, N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide.

  • Cyclization: The resulting amide is treated with a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[3][4] This step induces an intramolecular electrophilic aromatic substitution, forming the 3,4-dihydroisoquinoline ring structure. This intermediate is known as 3,4-dihydropapaverine.[3]

  • Dehydrogenation: The 3,4-dihydropapaverine is then dehydrogenated to form the fully aromatic isoquinoline ring system of papaverine. This is typically achieved by heating with a catalyst such as palladium on carbon (Pd/C) or palladized-asbestos.[3]

  • Purification: The final product is purified through recrystallization to yield papaverine.

G cluster_synthesis Papaverine Synthesis Workflow A Homoveratrylamine + Homoveratroyl Chloride B Amide Formation (Condensation) A->B C N-(3,4-dimethoxyphenethyl)-2- (3,4-dimethoxyphenyl)acetamide B->C D Cyclization (Bischler-Napieralski Reaction) Reagent: POCl₃ or P₂O₅ C->D E 3,4-Dihydropapaverine D->E F Dehydrogenation Catalyst: Pd/C E->F G Papaverine F->G

A simplified workflow for the synthesis of Papaverine.

Pharmacology and Mechanism of Action

Papaverine's therapeutic effects stem primarily from its ability to relax smooth muscle, which it achieves through multiple intracellular signaling pathways.[5]

Phosphodiesterase (PDE) Inhibition

The principal mechanism of action is the non-selective inhibition of phosphodiesterase (PDE) enzymes.[6] By blocking PDEs, papaverine prevents the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[5][6]

  • Increased cAMP: Elevated cAMP levels lead to the activation of Protein Kinase A (PKA). PKA then phosphorylates and inhibits Myosin Light-Chain Kinase (MLCK).

  • Increased cGMP: Elevated cGMP levels activate Protein Kinase G (PKG), which also contributes to the reduction of intracellular Ca²⁺ levels and the dephosphorylation of myosin light chains.

Since MLCK is essential for the phosphorylation of myosin—the key step for smooth muscle contraction—its inhibition leads to muscle relaxation and vasodilation.[5]

Calcium Channel Blockade

While less characterized, some evidence suggests that papaverine may also have a direct inhibitory effect on calcium channels, further reducing the influx of Ca²⁺ required for muscle contraction.[5][7]

G cluster_pathway Mechanism of Papaverine in Smooth Muscle Relaxation PAP Papaverine PDE Phosphodiesterase (PDE) PAP->PDE Inhibits cAMP cAMP PDE->cAMP Degrades cGMP cGMP PDE->cGMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates PKG Protein Kinase G (PKG) cGMP->PKG Activates MLCK_active Active Myosin Light-Chain Kinase (MLCK) PKA->MLCK_active Inhibits Relaxation Smooth Muscle Relaxation PKG->Relaxation Promotes MLCK_inactive Inactive MLCK Contraction Smooth Muscle Contraction MLCK_active->Contraction Causes

Papaverine's primary signaling pathway for vasodilation.

Quantitative Pharmacological Data

The following table summarizes key quantitative data from preclinical studies, demonstrating papaverine's potency in various biological assays.

Table 2: Selected In Vitro Efficacy Data for Papaverine

Assay TypeSystem / Cell LineEndpointResult
PDE Inhibition Human Pregnant MyometriumIC₅₀3.8 µM[8]
Anticancer Activity Human Glioblastoma (U87MG)EC₅₀29 µM
Anticancer Activity Human Glioblastoma (T98G)EC₅₀40 µM
Vasodilation Human Radial ArteryVasorelaxation (30 min)65.19% (at 0.5 mg/mL)[9]
Vasodilation Human Radial ArteryVasorelaxation (30 min)89.86% (at 2 mg/mL)[9]

Key Experimental Protocols

Vasodilation Assessment by Wire Myography

This ex vivo method is the gold standard for measuring the vasoactive properties of compounds on isolated blood vessels.[10][11]

Protocol:

  • Tissue Preparation: Isolate segments of an artery (e.g., human radial artery, rat aorta) and cut them into 2-3 mm rings.

  • Mounting: Mount the arterial rings in a wire myograph chamber by passing two thin wires through the lumen.[11][12] The chamber is filled with a physiological salt solution (PSS), maintained at 37°C, and aerated with 95% O₂ / 5% CO₂.[12]

  • Equilibration & Normalization: Allow the tissue to equilibrate for at least 30-40 minutes.[11] Stretch the vessel to its optimal resting tension to ensure a maximal contractile response.

  • Viability Check: Induce contraction with a high-concentration potassium chloride (KCl) solution to confirm tissue viability.

  • Pre-contraction: Once the tissue returns to baseline, induce a stable, submaximal contraction using an agonist like phenylephrine or norepinephrine.[9][13]

  • Compound Administration: Add papaverine in a cumulative, dose-dependent manner to the bath.

  • Data Acquisition: Record the isometric tension continuously. Vasodilation is calculated as the percentage reduction in the pre-contracted tone.

G cluster_myography Wire Myography Experimental Workflow A Isolate & Cut Artery into Rings B Mount Rings in Myograph Chamber A->B C Equilibrate & Normalize (30-40 min at 37°C) B->C D Induce Contraction (e.g., Phenylephrine) C->D E Administer Papaverine (Cumulative Doses) D->E F Record Isometric Tension E->F G Calculate % Relaxation F->G

Workflow for assessing vasodilation via wire myography.
Anticancer Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric method used to measure the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[14][15]

Protocol:

  • Cell Seeding: Seed glioblastoma cells (e.g., U87MG, T98G) into a 96-well plate at a predetermined density (e.g., 2 x 10³ to 1.5 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.[16][17]

  • Compound Treatment: Treat the cells with increasing concentrations of papaverine (and a vehicle control, e.g., DMSO) for a specified duration (e.g., 72 hours).[16][17]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of approximately 0.5 mg/mL and incubate for 1-4 hours at 37°C.[14][16]

  • Formazan Solubilization: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[15] Add a solubilization solution (e.g., DMSO or an SDS-HCl solution) to dissolve these crystals.[14]

  • Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells and determine the IC₅₀/EC₅₀ value.

G cluster_mtt MTT Assay Workflow for Anticancer Screening A Seed Glioblastoma Cells in 96-Well Plate B Incubate (24h) A->B C Treat with Papaverine (Dose-Response) B->C D Incubate (72h) C->D E Add MTT Reagent D->E F Incubate (1-4h) E->F G Add Solubilization Solution F->G H Read Absorbance (570 nm) G->H I Calculate % Viability & IC₅₀ H->I

A typical workflow for the MTT cell viability assay.
Anti-Inflammatory Activity in Microglia

This protocol assesses the ability of papaverine to suppress the activation of microglial cells, the primary immune cells of the central nervous system.

Protocol:

  • Cell Culture: Culture BV2 microglial cells or primary isolated microglia in 6- or 96-well plates until they reach the desired confluency.

  • Pre-treatment: Pre-treat the cells with various concentrations of papaverine for 2-4 hours.[18]

  • Inflammatory Stimulus: Add lipopolysaccharide (LPS) at a final concentration of ~100 ng/mL to induce an inflammatory response.[18]

  • Incubation: Incubate the cells for a designated period (e.g., 1 hour for signaling protein analysis, 24 hours for cytokine release).[3][18]

  • Sample Collection:

    • Supernatant: Collect the cell culture supernatant to measure the concentration of secreted pro-inflammatory cytokines (e.g., TNF-α, IL-1β) using an Enzyme-Linked Immunosorbent Assay (ELISA).[18]

    • Cell Lysate: Lyse the cells to extract total protein or nuclear fractions.

  • Analysis:

    • ELISA: Quantify cytokine levels in the supernatant.

    • Western Blot: Analyze cell lysates to measure the expression and phosphorylation status of key inflammatory signaling proteins, such as NF-κB (p65 subunit) and IKK.[18]

G cluster_inflammation Microglial Anti-Inflammatory Assay Workflow A Culture Microglial Cells (e.g., BV2) B Pre-treat with Papaverine A->B C Stimulate with LPS (100 ng/mL) B->C D Incubate (1-24h) C->D E Collect Supernatant & Cell Lysate D->E F Analyze Samples E->F G ELISA (Cytokines) Western Blot (NF-κB) F->G

Workflow for assessing anti-inflammatory effects.

Preliminary Studies and Emerging Applications

Beyond its established use as a vasodilator for vasospasms, recent research has highlighted papaverine's potential in several other therapeutic areas.

  • Neuroprotection and Anti-inflammation: In mouse models of Parkinson's disease and neuroinflammation, papaverine has been shown to suppress microglial activation and protect dopaminergic neurons. This effect is mediated by inhibiting the NF-κB signaling pathway and suppressing NLRP3 inflammasome activation.

  • Anticancer Activity: Papaverine demonstrates significant cytotoxic activity against various cancer cell lines, including glioblastoma, breast cancer (MCF-7), and hepatocellular carcinoma (HepG-2).[10] Studies have shown it can reduce tumor volume in xenograft mouse models.

  • Antiviral Properties: Recent studies have revealed that papaverine can inhibit the replication of SARS-CoV-2 (including Alpha, Beta, Delta, and Omicron variants) and the influenza A virus (H1N1).[14] Its mechanism appears to target post-entry stages of the viral life cycle.[14]

Conclusion

1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline (Papaverine) is a multifaceted compound with a well-defined role as a smooth muscle relaxant. Its mechanism, centered on phosphodiesterase inhibition, provides a clear basis for its vasodilatory effects. The growing body of preclinical evidence demonstrating its potent anti-inflammatory, neuroprotective, and anticancer activities suggests that papaverine is a valuable lead compound. Further investigation into its specific PDE subtype selectivity and optimization of its structure could unlock new therapeutic applications for a range of complex diseases.

References

Methodological & Application

Application Notes and Protocols for In Vitro Papaverine Administration

Author: BenchChem Technical Support Team. Date: November 2025

These comprehensive application notes and protocols are designed for researchers, scientists, and drug development professionals utilizing Papaverine in in vitro experimental settings.

Introduction

Papaverine, a benzylisoquinoline alkaloid derived from the opium poppy (Papaver somniferum), is a potent non-specific vasodilator.[1][2] Unlike other opium alkaloids, it does not exhibit analgesic effects.[1] Its primary mechanism of action involves the inhibition of phosphodiesterases (PDEs), leading to the relaxation of smooth muscle.[1][3] In the laboratory, Papaverine is a valuable tool for studying various cellular processes, including smooth muscle physiology, cancer cell proliferation, and signal transduction pathways.

Mechanism of Action

Papaverine's primary mode of action is the inhibition of phosphodiesterase (PDE) enzymes, with a particular affinity for PDE10A.[2][4][5] Inhibition of PDE10A prevents the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][5] The resulting increase in intracellular cAMP and cGMP levels activates downstream signaling cascades, including Protein Kinase A (PKA) and Protein Kinase G (PKG).[1] These kinases phosphorylate various target proteins, ultimately leading to a decrease in intracellular calcium concentrations and smooth muscle relaxation.[1] Additionally, Papaverine has been reported to directly block calcium channels, further contributing to its vasodilatory effects.[6]

dot digraph "Papaverine Signaling Pathway" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

"Papaverine" [shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; "PDE10A" [style=filled, fillcolor="#F1F3F4"]; "cAMP" [style=filled, fillcolor="#F1F3F4"]; "cGMP" [style=filled, fillcolor="#F1F3F4"]; "PKA" [style=filled, fillcolor="#F1F3F4"]; "PKG" [style=filled, fillcolor="#F1F3F4"]; "Ca2+ Channels" [style=filled, fillcolor="#F1F3F4"]; "Intracellular Ca2+" [shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Smooth Muscle Relaxation" [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Papaverine" -> "PDE10A" [label=" inhibits", color="#EA4335"]; "PDE10A" -> "cAMP" [label=" degrades", arrowhead=tee, color="#4285F4"]; "PDE10A" -> "cGMP" [label=" degrades", arrowhead=tee, color="#4285F4"]; "cAMP" -> "PKA" [label=" activates", color="#34A853"]; "cGMP" -> "PKG" [label=" activates", color="#34A853"]; "PKA" -> "Intracellular Ca2+" [label=" decreases", color="#EA4335"]; "PKG" -> "Intracellular Ca2+" [label=" decreases", color="#EA4335"]; "Papaverine" -> "Ca2+ Channels" [label=" blocks", color="#EA4335"]; "Ca2+ Channels" -> "Intracellular Ca2+" [label=" influx", arrowhead=tee, color="#4285F4"]; "Intracellular Ca2+" -> "Smooth Muscle Relaxation" [label=" leads to", color="#34A853"]; } .dot Caption: Papaverine's signaling pathway.

Quantitative Data

The following tables summarize the in vitro effects of Papaverine on various cancer cell lines.

Table 1: Effect of Papaverine on Cancer Cell Viability (48h treatment)

Cell LineConcentration (µM)Cell Growth (%)
MDA-MB-231 5089
10056
15055
30029
A549 5076
10061
15053
30032
DU145 5080
10080
15064
30031

Data compiled from a study on the in vitro effects of Papaverine on cancer cells.[4]

Table 2: Effect of Papaverine on Cancer Cell Viability (72h treatment)

Cell LineConcentration (µM)Cell Growth (%)
MDA-MB-231 5069
10056
15048
30018
A549 5097.4
10067.0
15036.3
30016.3
DU145 5072
10055
15042
30016

Data compiled from a study on the in vitro effects of Papaverine on cancer cells.[4]

Experimental Protocols

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Stock_Solution Prepare Papaverine Stock Solution Cell_Culture Culture and Seed Cells (e.g., 96-well plate) Stock_Solution->Cell_Culture Treatment Treat Cells with Papaverine Dilutions Cell_Culture->Treatment Incubation Incubate for Desired Time (e.g., 48h) Treatment->Incubation Add_Reagent Add Assay Reagent (e.g., MTT, Crystal Violet) Incubation->Add_Reagent Incubate_Assay Incubate as per Assay Protocol Add_Reagent->Incubate_Assay Measure Measure Absorbance/ Fluorescence Incubate_Assay->Measure Data_Analysis Analyze Data and Calculate IC50 Measure->Data_Analysis

Preparation of Papaverine Stock Solution

Papaverine hydrochloride is sparingly soluble in water and slightly soluble in ethanol.

  • Materials:

    • Papaverine hydrochloride powder

    • Dimethyl sulfoxide (DMSO) or Ethanol (absolute)

    • Sterile microcentrifuge tubes

    • Sterile, deionized water or phosphate-buffered saline (PBS)

  • Procedure:

    • To prepare a 100 mM stock solution, dissolve 37.59 mg of Papaverine hydrochloride in 1 mL of DMSO or ethanol.

    • Vortex thoroughly until the powder is completely dissolved.

    • Prepare single-use aliquots to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C.

    • For cell-based assays, dilute the stock solution to the desired final concentrations in the appropriate cell culture medium. Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic to the cells (typically <0.5%).

Cell Viability and Cytotoxicity Assays

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

  • Materials:

    • Cells of interest

    • 96-well cell culture plates

    • Complete cell culture medium

    • Papaverine stock solution

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

    • Prepare serial dilutions of Papaverine in complete culture medium.

    • Remove the medium from the wells and add 100 µL of the Papaverine dilutions to the respective wells. Include vehicle control wells (medium with the same concentration of solvent as the highest Papaverine concentration).

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well.

    • Gently shake the plate to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

This assay stains the DNA of adherent cells to quantify cell number.

  • Materials:

    • Cells of interest

    • 96-well cell culture plates

    • Complete cell culture medium

    • Papaverine stock solution

    • Phosphate-buffered saline (PBS)

    • 4% Paraformaldehyde (PFA) in PBS

    • 0.1% Crystal Violet solution in 20% methanol

    • 10% Acetic acid

  • Procedure:

    • Seed and treat cells with Papaverine as described in the MTT assay protocol (steps 1-4).

    • Gently wash the cells twice with PBS.

    • Fix the cells by adding 100 µL of 4% PFA to each well and incubating for 15 minutes at room temperature.

    • Wash the cells twice with PBS.

    • Add 100 µL of 0.1% Crystal Violet solution to each well and incubate for 20 minutes at room temperature.

    • Wash the wells thoroughly with water until the water runs clear.

    • Air dry the plate completely.

    • Add 100 µL of 10% acetic acid to each well to solubilize the stain.

    • Measure the absorbance at 590 nm using a microplate reader.

In Vitro Smooth Muscle Contraction Assay

This assay measures the effect of Papaverine on the contractility of isolated smooth muscle tissue.

  • Materials:

    • Isolated smooth muscle tissue (e.g., aortic rings, tracheal strips)

    • Organ bath system with force transducer

    • Krebs-Henseleit solution (or other appropriate physiological salt solution)

    • Carbogen gas (95% O2, 5% CO2)

    • Contractile agonist (e.g., phenylephrine, potassium chloride)

    • Papaverine stock solution

  • Procedure:

    • Prepare the organ bath by filling it with Krebs-Henseleit solution and bubbling with carbogen gas at 37°C.

    • Carefully dissect and mount the smooth muscle tissue in the organ bath.

    • Allow the tissue to equilibrate for at least 60 minutes, washing with fresh Krebs-Henseleit solution every 15-20 minutes.

    • Induce a stable contraction with a contractile agonist.

    • Once a plateau is reached, add cumulative concentrations of Papaverine to the bath.

    • Record the changes in isometric tension using the force transducer.

    • Calculate the percentage of relaxation induced by Papaverine relative to the maximal contraction induced by the agonist.

Phosphodiesterase 10A (PDE10A) Inhibition Assay

This protocol is based on a generic fluorescence polarization (FP) assay kit.

  • Materials:

    • PDE10A enzyme

    • Fluorescently labeled cAMP or cGMP substrate

    • Assay buffer

    • Binding agent (specific for the fluorescently labeled product)

    • Papaverine stock solution

    • 96-well black microplate

    • Fluorescence polarization plate reader

  • Procedure:

    • Prepare serial dilutions of Papaverine in the assay buffer.

    • In a 96-well plate, add the assay buffer, Papaverine dilutions, and the fluorescently labeled substrate.

    • Initiate the reaction by adding the PDE10A enzyme.

    • Incubate the plate at room temperature for the time specified in the kit protocol (e.g., 60 minutes).

    • Stop the reaction by adding the binding agent.

    • Read the fluorescence polarization on a microplate reader.

    • A decrease in fluorescence polarization indicates inhibition of PDE10A activity.

In Vitro Calcium Imaging Assay

This assay measures changes in intracellular calcium concentration in response to Papaverine.

  • Materials:

    • Cells of interest plated on glass-bottom dishes

    • Calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)

    • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

    • Pluronic F-127 (for dye loading)

    • Papaverine stock solution

    • Fluorescence microscope with an appropriate filter set and a digital camera

  • Procedure:

    • Prepare a loading solution of the calcium indicator dye in HBSS. For Fura-2 AM or Fluo-4 AM, a final concentration of 2-5 µM is typical. Add a small amount of Pluronic F-127 to aid in dye solubilization.

    • Remove the culture medium from the cells and wash with HBSS.

    • Add the loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.

    • Wash the cells twice with HBSS to remove excess dye.

    • Mount the dish on the fluorescence microscope.

    • Acquire baseline fluorescence images. For Fura-2, acquire images at excitation wavelengths of 340 nm and 380 nm (emission at ~510 nm). For Fluo-4, excite at ~494 nm and measure emission at ~516 nm.

    • Add Papaverine to the cells and record the changes in fluorescence intensity over time.

    • Analyze the images to determine the change in intracellular calcium concentration. For Fura-2, this is typically represented as the ratio of fluorescence at 340 nm to 380 nm. For Fluo-4, the change in fluorescence intensity (ΔF/F0) is calculated.

References

Application Notes and Protocols for Einecs 250-770-9 (Pinacidil) in Smooth Muscle Relaxation Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Einecs 250-770-9, chemically known as Pinacidil, is a potent vasodilator that induces relaxation of smooth muscle. It belongs to a class of drugs known as potassium channel openers. Its primary mechanism of action involves the opening of ATP-sensitive potassium (KATP) channels in the plasma membrane of smooth muscle cells. This action leads to membrane hyperpolarization and subsequent relaxation, making it a valuable tool for studying the physiological roles of KATP channels and for the development of therapeutic agents targeting smooth muscle contractility.

These application notes provide detailed protocols for utilizing Pinacidil in in vitro smooth muscle relaxation studies, with a focus on the widely used isolated tissue organ bath technique.

Mechanism of Action

Pinacidil exerts its smooth muscle relaxant effects by directly opening ATP-sensitive potassium (KATP) channels.[1] This leads to an efflux of potassium ions (K+) from the cell, causing hyperpolarization of the cell membrane. The hyperpolarization inhibits the opening of voltage-gated calcium (Ca2+) channels, thereby reducing the influx of extracellular Ca2+, a critical trigger for smooth muscle contraction. The decrease in intracellular Ca2+ concentration ultimately leads to the relaxation of the smooth muscle.[1][2] The effects of Pinacidil can be competitively antagonized by glibenclamide, a selective KATP channel blocker.

Data Presentation

The following table summarizes the inhibitory concentrations (IC50) and effective concentrations (EC50) of Pinacidil in various smooth muscle preparations. These values demonstrate the potency of Pinacidil as a smooth muscle relaxant and can serve as a reference for experimental design.

TissueSpeciesPre-contracting AgentParameterValue (M)Reference
Coronary Artery (dispersed cells)CaninePhenylephrineIC506.8 x 10⁻¹⁰[3]
Coronary ArteryDogEndothelin (10 nM)-Concentration-dependent relaxation (1-30 µM)[4]
Thoracic AortaGuinea-pigEndothelin (30 nM)-Concentration-dependent relaxation (0.1-30 µM)[4]
IleumGuinea-pigK+ (25 mM)-Concentration-dependent relaxation (0.1-30 µM)[4]
TracheaGuinea-pigSpontaneous tone-Concentration-dependent relaxation (0.1-30 µM)[4]
Vascular Smooth Muscle--EC506.8 x 10⁻⁷[5][6]

Experimental Protocols

Protocol 1: Isolated Rat Thoracic Aorta Organ Bath Assay

This protocol details the steps for assessing the relaxant effect of Pinacidil on isolated rat thoracic aortic rings pre-contracted with a contractile agonist.

Materials:

  • Male Wistar rats (250-300 g)

  • Krebs-Henseleit Solution (see composition below)

  • Pinacidil

  • Contractile agonist (e.g., Phenylephrine, Norepinephrine, KCl)

  • Glibenclamide (for antagonism studies)

  • Isolated tissue organ bath system with isometric force transducers

  • Carbogen gas (95% O2, 5% CO2)

  • Dissection instruments (scissors, forceps)

  • Suture thread

Krebs-Henseleit Solution Composition:

ComponentConcentration (mM)
NaCl118.0
KCl4.7
CaCl₂2.52
MgSO₄1.64
NaHCO₃24.88
KH₂PO₄1.18
Glucose5.55

Prepare fresh daily and continuously bubble with Carbogen gas to maintain a pH of 7.4.

Procedure:

  • Animal Euthanasia and Aorta Dissection:

    • Euthanize the rat according to institutional guidelines.

    • Make a midline incision in the abdomen and thorax to expose the thoracic cavity.

    • Carefully dissect the thoracic aorta, freeing it from surrounding connective tissue.[5]

    • Place the isolated aorta in a petri dish containing cold Krebs-Henseleit solution.

  • Preparation of Aortic Rings:

    • Under a dissecting microscope, remove any remaining adipose and connective tissue from the aorta.

    • Cut the aorta into rings of approximately 2-3 mm in width.[5]

    • Take care not to damage the endothelium. For endothelium-denuded studies, gently rub the inner surface of the ring with a fine wire.

  • Mounting the Aortic Rings:

    • Tie two fine suture threads through the lumen of each aortic ring.

    • Mount the rings in the organ bath chambers, with one thread attached to a fixed hook and the other to an isometric force transducer.

    • The organ bath chambers should be filled with Krebs-Henseleit solution, maintained at 37°C, and continuously gassed with Carbogen.[5]

  • Equilibration and Viability Check:

    • Allow the tissues to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g.[7]

    • During equilibration, wash the tissues with fresh Krebs-Henseleit solution every 15-20 minutes.

    • After equilibration, induce a contraction with a high concentration of KCl (e.g., 60-80 mM) to check for tissue viability.

    • Wash the tissues and allow them to return to the baseline resting tension.

  • Experimental Protocol:

    • Induce a stable contraction with a submaximal concentration of a contractile agonist (e.g., phenylephrine at 1 µM).

    • Once the contraction has reached a plateau, add Pinacidil in a cumulative manner, increasing the concentration stepwise (e.g., from 1 nM to 100 µM).

    • Record the relaxation response at each concentration until a maximal response is achieved.

    • For antagonism studies, incubate the tissues with glibenclamide (e.g., 1-10 µM) for 20-30 minutes before adding the contractile agonist.

  • Data Analysis:

    • Express the relaxation response as a percentage of the pre-contraction induced by the agonist.

    • Plot the concentration-response curve for Pinacidil and calculate the IC50 or EC50 value using appropriate software.

Visualizations

Signaling Pathway of Pinacidil-Induced Smooth Muscle Relaxation

Pinacidil_Signaling_Pathway Pinacidil Pinacidil (this compound) KATP_Channel ATP-Sensitive K+ Channel (KATP) Pinacidil->KATP_Channel Opens Hyperpolarization Membrane Hyperpolarization KATP_Channel->Hyperpolarization ↑ K+ Efflux VGCC Voltage-Gated Ca2+ Channel Hyperpolarization->VGCC Inhibits Ca_Influx Ca2+ Influx VGCC->Ca_Influx Mediates Intracellular_Ca ↓ Intracellular [Ca2+] Ca_Influx->Intracellular_Ca Leads to Relaxation Smooth Muscle Relaxation Intracellular_Ca->Relaxation Glibenclamide Glibenclamide Glibenclamide->KATP_Channel Blocks

Caption: Signaling pathway of Pinacidil in smooth muscle cells.

Experimental Workflow for Organ Bath Assay

Organ_Bath_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Dissection Aorta Dissection Ring_Prep Aortic Ring Preparation Dissection->Ring_Prep Mounting Mounting in Organ Bath Ring_Prep->Mounting Equilibration Equilibration (60-90 min) Mounting->Equilibration Viability_Check Viability Check (KCl) Equilibration->Viability_Check Pre_Contraction Pre-contraction (Agonist) Viability_Check->Pre_Contraction Pinacidil_Addition Cumulative Addition of Pinacidil Pre_Contraction->Pinacidil_Addition Data_Recording Record Relaxation Pinacidil_Addition->Data_Recording CRC Generate Concentration-Response Curve Data_Recording->CRC IC50_Calc Calculate IC50/EC50 CRC->IC50_Calc

Caption: Workflow for a typical organ bath experiment.

References

Application Notes and Protocols for the Quantification of Papaverine in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Papaverine, an opium alkaloid, is primarily used as a non-specific smooth muscle relaxant and vasodilator. Its therapeutic applications include the treatment of visceral spasms, vasospasms, and erectile dysfunction. Accurate quantification of papaverine in biological matrices such as plasma, serum, urine, and blood is crucial for pharmacokinetic studies, bioavailability assessments, therapeutic drug monitoring, and forensic toxicology. This document provides detailed application notes and protocols for various analytical methods used to quantify papaverine in biological samples.

Analytical Methods Overview

Several analytical techniques have been developed and validated for the determination of papaverine in biological fluids. The choice of method often depends on the required sensitivity, selectivity, sample throughput, and available instrumentation. The most commonly employed methods include High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA).

Quantitative Data Summary

The following tables summarize the quantitative performance of different analytical methods for papaverine quantification, providing a basis for comparison.

Table 1: High-Performance Liquid Chromatography (HPLC) Methods

Biological MatrixSample PreparationChromatographic ConditionsDetectionLinearity RangeLOD/LOQRecoveryReference
PlasmaLiquid-Liquid Extraction (LLE) with n-heptaneReversed-phase C18 column; Mobile phase: 33% acetonitrile in 0.05 M phosphate buffer (pH 3.0)UV (254 nm)2-50 ng/mL2 ng/mL (sensitivity)-[1][2]
PlasmaPaired-ion, reversed-phase system-UV (254 nm)-2 ng/mL (sensitivity)-[3]
Pericarpium PapaverisAqueous Two-Phase System (ATPS)-HPLC0.10-10 µg/mL2 ng/mL97-106%[4]

Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods

Biological MatrixSample PreparationChromatographic ConditionsDetectionLinearity RangeLOD/LOQRecoveryReference
Rat PlasmaProtein precipitation with acetonitrile-methanolACQUITY UPLC BEH C18 column; Gradient elution with acetonitrile and 10 mmol L−1 ammonium acetate aqueous solution (0.05% aqueous ammonia)ESI+ (MRM)1-100 ng/mLLLOQ: 1 ng/mL>65%[5]
UrineModified Waters® MCX™ microelutionWaters Acquity UPLC® BEH C18 column; Gradient elution with 20 mM ammonium formate in water and methanolESI+ (MRM)0.1-50 ng/mLLOD/LOQ: 0.1 ng/mL-[6]
Hot Pot BaseQuEChERS ExtractionAscentis® Express HILIC column; Gradient elution with acetonitrile + 0.1% formic acid and 10 mmol/L ammonium formate solution + 0.1% formic acidMS0.01-0.15 µg/mL-85.5-94.3%[7]

Table 3: Gas Chromatography-Mass Spectrometry (GC-MS) Methods

Biological MatrixSample PreparationChromatographic ConditionsDetectionLinearity RangeLOD/LOQRecoveryReference
Blood-Glass capillary column or packed columnFlame-ionization detector or mass fragmentography5-500 ng/ml--[3][8]
Urine--MS-LOD: 0.4 ng/mL-[9]
Postmortem BloodAlkaline Liquid-Liquid Extraction (LLE) with butyl acetateOptima-5-ms columnMS-LOD: 1-113 ng/mL; LOQ: 4-375 ng/mL-[10]

Table 4: Immunoassay (ELISA) Methods

Biological MatrixAssay PrincipleDetectionLinearity RangeLOD/LOQRecoveryReference
Synthetic SerumIndirect Competitive ELISA (icELISA)Colorimetric-LOD: 0.25 ng/mL102-110% (for injection samples)[3]
Ginger PowderIndirect Competitive ELISA (icELISA)Colorimetric-Sensitivity < 0.2 ng/mL80-120%[11]

Experimental Protocols

Protocol 1: HPLC-UV Method for Papaverine in Plasma[1][2]

This protocol describes a simple and sensitive HPLC method with UV detection for the quantification of papaverine in plasma samples.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 1 mL of plasma, add an internal standard (e.g., diphenylhydramine hydrochloride).

  • Add 5 mL of n-heptane and vortex for 1 minute.

  • Centrifuge at 2000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube.

  • Add 200 µL of 0.1 N HCl and vortex for 1 minute.

  • Centrifuge at 2000 rpm for 10 minutes.

  • Inject an aliquot of the aqueous layer (0.1 N HCl) into the HPLC system.

2. HPLC Conditions

  • Column: Reversed-phase C18 column (e.g., µBondapak C18, 30 cm x 3.9 mm i.d.).

  • Mobile Phase: 33% acetonitrile in 0.05 M phosphate buffer, pH 3.0.

  • Flow Rate: 1.6 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 50 µL.

  • Retention Times: Papaverine (~4.0 min), Diphenylhydramine (~7.0 min).

3. Quantification

  • Construct a standard curve by plotting the peak height ratio of papaverine to the internal standard against the concentration of papaverine standards.

  • Determine the concentration of papaverine in the plasma samples from the standard curve.

Protocol 2: LC-MS/MS Method for Papaverine in Rat Plasma[5]

This protocol details a highly sensitive and specific UPLC-MS/MS method for the determination of papaverine in rat plasma.

1. Sample Preparation (Protein Precipitation)

  • To 50 µL of rat plasma, add 10 µL of internal standard solution (midazolam, 1 µg/mL).

  • Add 90 µL of acetonitrile-methanol (9:1, v/v).

  • Vortex for 1.0 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to an autosampler vial.

  • Inject 2 µL into the UPLC-MS/MS system.

2. UPLC-MS/MS Conditions

  • UPLC System: Waters ACQUITY UPLC or equivalent.

  • Column: ACQUITY UPLC BEH C18 column (e.g., 1.7 µm, 2.1 x 50 mm).

  • Mobile Phase:

    • A: 10 mmol L⁻¹ ammonium acetate aqueous solution (0.05% aqueous ammonia).

    • B: Acetonitrile.

  • Gradient Elution: A suitable gradient to separate papaverine and the internal standard.

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization: Electrospray ionization in positive mode (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM). Monitor specific precursor-product ion transitions for papaverine and the internal standard.

3. Quantification

  • Generate a calibration curve by plotting the peak area ratio of papaverine to the internal standard versus the concentration of the calibration standards.

  • Quantify papaverine in the plasma samples using the calibration curve.

Visualizations

experimental_workflow_hplc cluster_sample_prep Sample Preparation (LLE) cluster_analysis HPLC-UV Analysis plasma Plasma Sample (1 mL) add_is Add Internal Standard plasma->add_is add_heptane Add n-heptane (5 mL) add_is->add_heptane vortex1 Vortex (1 min) add_heptane->vortex1 centrifuge1 Centrifuge (2000 rpm, 10 min) vortex1->centrifuge1 transfer_org Transfer Organic Layer centrifuge1->transfer_org add_hcl Add 0.1 N HCl (200 µL) transfer_org->add_hcl vortex2 Vortex (1 min) add_hcl->vortex2 centrifuge2 Centrifuge (2000 rpm, 10 min) vortex2->centrifuge2 collect_aq Collect Aqueous Layer centrifuge2->collect_aq hplc_injection Inject into HPLC collect_aq->hplc_injection Extracted Sample separation Chromatographic Separation (C18 Column) hplc_injection->separation detection UV Detection (254 nm) separation->detection quantification Quantification detection->quantification

Caption: Workflow for HPLC-UV analysis of Papaverine in plasma.

experimental_workflow_lcmsms cluster_sample_prep_lcms Sample Preparation (Protein Precipitation) cluster_analysis_lcms UPLC-MS/MS Analysis plasma_lcms Rat Plasma (50 µL) add_is_lcms Add Internal Standard plasma_lcms->add_is_lcms add_precipitation Add Acetonitrile-Methanol add_is_lcms->add_precipitation vortex_lcms Vortex (1 min) add_precipitation->vortex_lcms centrifuge_lcms Centrifuge (13,000 rpm, 10 min) vortex_lcms->centrifuge_lcms collect_supernatant Collect Supernatant centrifuge_lcms->collect_supernatant uplc_injection Inject into UPLC-MS/MS collect_supernatant->uplc_injection Prepared Sample separation_lcms Chromatographic Separation (BEH C18 Column) uplc_injection->separation_lcms detection_lcms MS/MS Detection (MRM) separation_lcms->detection_lcms quantification_lcms Quantification detection_lcms->quantification_lcms

Caption: Workflow for LC-MS/MS analysis of Papaverine in plasma.

References

Application Notes and Protocols for Inducing Vasodilation in Ex Vivo Artery Preparations

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Initial searches for "Einecs 250-770-9" did not yield any information regarding its biological effects, including vasodilatory properties. Therefore, this document provides a general protocol for assessing the vasodilatory potential of a generic "Test Compound" using ex vivo artery preparations. This protocol can be adapted for specific research needs.

Introduction

The evaluation of a compound's effect on vascular tone is a critical step in cardiovascular research and drug development. Ex vivo artery preparations, such as the organ bath and wire myograph systems, are powerful tools for investigating the direct vasodilatory or vasoconstrictive properties of a substance on isolated blood vessels.[1][2][3][4][5] These techniques allow for the precise control of the experimental environment and the detailed characterization of a compound's mechanism of action, including whether its effects are endothelium-dependent or -independent.[6][7][8][9]

This protocol outlines the necessary steps to assess the vasodilatory effects of a Test Compound on isolated arterial rings. It covers tissue preparation, experimental setup, data acquisition, and analysis.

Materials and Reagents

  • Animals: Male Wistar rats (250-300g) are commonly used. All animal procedures should be approved by the institutional animal care and use committee.

  • Instruments:

    • Organ bath or wire myograph system (e.g., DMT, Radnoti, iWorx)[2][3][4]

    • Force transducer and data acquisition system[10][11]

    • Dissecting microscope

    • Surgical instruments (forceps, scissors, etc.)

    • Micrometer

  • Solutions and Chemicals:

    • Krebs-Henseleit Solution (KHS): (in mM) NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.1. The solution should be freshly prepared and continuously gassed with 95% O2 / 5% CO2 to maintain a pH of 7.4.[1]

    • High Potassium Chloride (KCl) Solution: KHS with an equimolar substitution of NaCl with KCl (e.g., 60-80 mM KCl).

    • Phenylephrine (PE) or Norepinephrine (NE): For pre-contraction of arterial rings.

    • Acetylcholine (ACh): To assess endothelium integrity.[8][9]

    • Sodium Nitroprusside (SNP): An endothelium-independent vasodilator.[9]

    • Test Compound: Dissolved in an appropriate vehicle (e.g., distilled water, DMSO).

    • L-NAME (Nω-nitro-L-arginine methyl ester): A nitric oxide synthase (NOS) inhibitor.

    • Indomethacin: A cyclooxygenase (COX) inhibitor.

Experimental Protocol

Artery Isolation and Preparation
  • Humanely euthanize the rat according to approved institutional protocols.

  • Carefully dissect the thoracic aorta and place it in cold KHS.

  • Under a dissecting microscope, remove adhering connective and adipose tissue.

  • Cut the aorta into rings of 2-3 mm in length.

  • For studies on endothelium-independent effects, the endothelium can be denuded by gently rubbing the intimal surface with a fine wire or forceps.[5][12]

Mounting the Arterial Rings
  • Mount the aortic rings in the organ bath chambers or on the wire myograph jaws.[10][13] The chambers should be filled with KHS maintained at 37°C and continuously gassed with 95% O2 / 5% CO2.[1][5]

  • Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g. During this period, replace the KHS every 15-20 minutes.

Viability and Endothelium Integrity Check
  • After equilibration, contract the rings by adding a high KCl solution. This will verify the viability of the smooth muscle.

  • Wash the rings with KHS until they return to the baseline tension.

  • Induce a submaximal contraction with phenylephrine (e.g., 1 µM).

  • Once the contraction is stable, add acetylcholine (e.g., 1 µM). A relaxation of more than 80% indicates intact endothelium. A relaxation of less than 10% confirms successful endothelium denudation.[10]

  • Wash the rings and allow them to return to baseline.

Vasodilation Protocol
  • Pre-contract the arterial rings with phenylephrine (1 µM) to a stable plateau.

  • Once a stable contraction is achieved, add the Test Compound in a cumulative manner (e.g., from 1 nM to 100 µM). Allow the response to each concentration to stabilize before adding the next.

  • To investigate the mechanism of vasodilation, the protocol can be repeated in the presence of inhibitors such as L-NAME (to block NO production) or indomethacin (to block prostaglandin production). The inhibitors should be incubated for at least 30 minutes before pre-contraction.[6]

Data Presentation and Analysis

The relaxation response is typically expressed as a percentage of the pre-contraction induced by phenylephrine. The data can be plotted as a concentration-response curve, with the logarithm of the Test Compound concentration on the x-axis and the percentage of relaxation on the y-axis. The potency (EC50) and maximal relaxation (Emax) can be calculated from these curves.

Table 1: Summary of Hypothetical Vasodilatory Effects of a Test Compound

Experimental ConditionEmax (% Relaxation)EC50 (M)
Intact Endothelium95 ± 51.2 x 10⁻⁷
Denuded Endothelium30 ± 85.6 x 10⁻⁶
+ L-NAME (100 µM)45 ± 62.3 x 10⁻⁶
+ Indomethacin (10 µM)92 ± 71.5 x 10⁻⁷

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis A Euthanasia & Artery Dissection B Cleaning & Cutting into Rings A->B C Mounting in Organ Bath/Myograph B->C D Equilibration (60-90 min) C->D E Viability & Endothelium Integrity Check D->E F Pre-contraction (Phenylephrine) E->F G Cumulative Addition of Test Compound F->G H Record Tension G->H I Calculate % Relaxation H->I J Generate Concentration- Response Curves I->J K Determine EC50 & Emax J->K

Caption: Experimental workflow for ex vivo artery vasodilation studies.

Signaling Pathway of Vasodilation

The following diagram illustrates the nitric oxide-cGMP pathway, a common mechanism for endothelium-dependent vasodilation. A Test Compound could potentially activate this pathway at various points.

signaling_pathway cluster_EC Endothelial Cell cluster_SMC Smooth Muscle Cell TestCompound Test Compound Receptor Receptor TestCompound->Receptor eNOS_inactive eNOS (inactive) Receptor->eNOS_inactive eNOS_active eNOS (active) eNOS_inactive->eNOS_active NO Nitric Oxide (NO) eNOS_active->NO O2 L_Arginine L-Arginine L_Arginine->eNOS_active sGC_inactive sGC (inactive) NO->sGC_inactive sGC_active sGC (active) sGC_inactive->sGC_active NO GTP GTP sGC_active->GTP cGMP cGMP GTP->cGMP PKG PKG cGMP->PKG MLCP MLCP PKG->MLCP Myosin_LC_P Myosin-LC-P MLCP->Myosin_LC_P Myosin_LC Myosin-LC Myosin_LC_P->Myosin_LC Relaxation Relaxation Myosin_LC->Relaxation

Caption: Nitric oxide-cGMP signaling pathway in vasodilation.

References

Application Notes and Protocols for 1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline (Papaverine) in Neurological Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline, commonly known as Papaverine, is an opium alkaloid first isolated from the poppy Papaver somniferum.[1] Unlike other opium alkaloids, Papaverine does not possess significant analgesic properties. Instead, its primary mechanism of action is the inhibition of phosphodiesterases (PDEs), enzymes that degrade cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[2][3][4] Papaverine exhibits selectivity for the PDE10A subtype, which is highly expressed in the medium spiny neurons of the striatum, a key brain region involved in motor control, cognition, and emotional processing.[1][5][6] This selective inhibition of PDE10A leads to an increase in intracellular levels of cAMP and cGMP, modulating downstream signaling pathways, including protein kinase A (PKA) and cAMP response element-binding protein (CREB).[5][7] These properties make Papaverine a valuable tool in neurological research, particularly in the study of disorders affecting the basal ganglia, such as Parkinson's disease, Huntington's disease, and schizophrenia, as well as in the context of neuroinflammation and cerebral vasospasm.[2][5][8]

Applications in Neurological Research

Neuroprotection and Anti-Inflammation in Parkinson's Disease Models

Papaverine has demonstrated significant neuroprotective and anti-inflammatory effects in preclinical models of Parkinson's disease.[5] Its ability to suppress neuroinflammation by inhibiting microglial activation is a key area of investigation.[5][8][9]

Key Findings:

  • In lipopolysaccharide (LPS)-stimulated microglial cells, Papaverine inhibits the production of pro-inflammatory molecules such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β).[5][6]

  • Papaverine promotes the transition of activated microglia from a pro-inflammatory (M1) to a neuroprotective (M2a) phenotype.[9]

  • In the MPTP mouse model of Parkinson's disease, Papaverine administration reverses pathological and inflammatory changes, including microglial activation and dopaminergic cell loss in the substantia nigra.[8]

  • The neuroprotective effects are mediated, in part, by the suppression of the NLRP3 inflammasome and inhibition of the NF-κB signaling pathway, coupled with the enhancement of CREB activity.[8][9]

Schizophrenia and Psychosis Models

As a PDE10A inhibitor, Papaverine has been investigated for its potential antipsychotic-like effects.[8] PDE10A is a key regulator of striatal signaling, which is dysregulated in schizophrenia.

Key Findings:

  • In rodent models, Papaverine can potentiate the cataleptic effects of D2 receptor antagonists like haloperidol.[8]

  • It has been shown to reduce hyperactivity induced by phencyclidine (PCP), an NMDA receptor antagonist used to model schizophrenia-like symptoms in animals.[8]

  • Studies on prepulse inhibition (PPI), a measure of sensorimotor gating that is deficient in schizophrenia, have shown that Papaverine can reverse deficits induced by dopamine agonists.[10]

Cerebral Vasospasm Following Subarachnoid Hemorrhage

Papaverine is used clinically as a vasodilator and has been investigated for the treatment of cerebral vasospasm, a common and serious complication of subarachnoid hemorrhage.[1][3][11]

Key Findings:

  • Intra-arterial infusion of Papaverine can lead to angiographic reversal of arterial narrowing in patients with vasospasm.[1][5]

  • It can improve cerebral blood flow and oxygenation in affected brain regions.[3]

  • The vasodilatory effect is a direct action on the smooth muscle of cerebral arteries.[3]

Quantitative Data Summary

ParameterValueContextReference
PDE10A Inhibition (IC50) 0.019 µMIn vitro enzyme assay[12]
Effective In Vitro Concentration 10-30 µMInhibition of pro-inflammatory molecules in LPS-stimulated BV2 microglial cells[5][6]
In Vivo Dosage (Parkinson's Model) 20 mg/kg (i.p.)MPTP-induced mouse model[8]
In Vivo Dosage (Schizophrenia Model) 3-30 mg/kgPrepulse inhibition test in rats[10]
Clinical Dosage (Cerebral Vasospasm) 300 mg over 1 hourIntra-arterial infusion in patients[1]

Experimental Protocols

Protocol 1: In Vitro Assessment of Anti-Inflammatory Effects in Microglia

Objective: To determine the effect of Papaverine on the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated BV2 microglial cells.

Materials:

  • BV2 murine microglial cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Papaverine hydrochloride (Sigma-Aldrich)

  • Lipopolysaccharide (LPS) from E. coli O55:B5 (Sigma-Aldrich)

  • Griess Reagent System (for nitric oxide measurement)

  • ELISA kits for TNF-α and IL-1β (R&D Systems or equivalent)

  • 96-well cell culture plates

Methodology:

  • Cell Culture: Culture BV2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed BV2 cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Papaverine Pre-treatment: The following day, replace the medium with fresh medium containing various concentrations of Papaverine (e.g., 10, 20, 30 µM) or vehicle (DMSO). Incubate for 4 hours.[9]

  • LPS Stimulation: After pre-treatment, add LPS to a final concentration of 100 ng/mL to the wells (except for the control group) and incubate for 24 hours.

  • Nitric Oxide Measurement: Collect the cell culture supernatant. Determine the concentration of nitrite, a stable metabolite of NO, using the Griess Reagent System according to the manufacturer's instructions.

  • Cytokine Measurement: Use the collected supernatant to measure the levels of TNF-α and IL-1β using specific ELISA kits, following the manufacturer's protocols.

  • Data Analysis: Normalize the data to the vehicle-treated control group and perform statistical analysis (e.g., one-way ANOVA followed by a post-hoc test).

Protocol 2: In Vivo Assessment of Neuroprotective Effects in an MPTP Mouse Model of Parkinson's Disease

Objective: To evaluate the neuroprotective effects of Papaverine on dopaminergic neurons in the substantia nigra of mice treated with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP).

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • MPTP hydrochloride (Sigma-Aldrich)

  • Papaverine hydrochloride (Sigma-Aldrich)

  • Saline solution (0.9% NaCl)

  • Anesthetics (e.g., ketamine/xylazine cocktail)

  • Perfusion solutions (saline and 4% paraformaldehyde)

  • Primary antibody: anti-Tyrosine Hydroxylase (TH)

  • Secondary antibody (e.g., biotinylated anti-rabbit IgG)

  • ABC kit (Vectastain)

  • DAB substrate kit

  • Microscope with image analysis software

Methodology:

  • Animal Groups: Divide mice into at least four groups: (1) Vehicle control, (2) MPTP only, (3) MPTP + Papaverine, (4) Papaverine only.

  • MPTP Administration: Induce the Parkinson's disease model by administering MPTP. A common regimen is four intraperitoneal (i.p.) injections of MPTP (20 mg/kg) at 2-hour intervals.[8][11]

  • Papaverine Treatment: Administer Papaverine (e.g., 20 mg/kg, i.p.) daily for a specified period (e.g., starting one day after MPTP administration for 3 consecutive days).[8]

  • Tissue Collection: At the end of the treatment period (e.g., 7 days after the last MPTP injection), anesthetize the mice and perfuse them transcardially with saline followed by 4% paraformaldehyde.

  • Immunohistochemistry:

    • Dissect the brains and post-fix them in 4% paraformaldehyde overnight, followed by cryoprotection in 30% sucrose.

    • Cut coronal sections (e.g., 30 µm) of the substantia nigra using a cryostat.

    • Perform immunohistochemistry for Tyrosine Hydroxylase (TH) to label dopaminergic neurons.

    • Incubate sections with the primary anti-TH antibody, followed by the biotinylated secondary antibody and the ABC reagent.

    • Visualize the staining using the DAB substrate.

  • Stereological Analysis: Quantify the number of TH-positive neurons in the substantia nigra using stereological methods to obtain an unbiased estimate of the total number of dopaminergic neurons.

  • Data Analysis: Compare the number of TH-positive neurons between the different treatment groups using appropriate statistical tests (e.g., ANOVA).

Signaling Pathways and Workflows

Papaverine Signaling Pathway in Neurons

Papaverine_Signaling Papaverine Papaverine PDE10A PDE10A Papaverine->PDE10A Inhibits cAMP cAMP PDE10A->cAMP Degrades cGMP cGMP PDE10A->cGMP Degrades PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates/ Activates Neuroprotection Neuroprotection CREB->Neuroprotection Anti_Inflammation Anti-inflammation CREB->Anti_Inflammation Synaptic_Plasticity Synaptic Plasticity CREB->Synaptic_Plasticity

Caption: Papaverine inhibits PDE10A, increasing cAMP/cGMP and activating PKA/CREB signaling.

Experimental Workflow for In Vivo Neuroprotection Study

InVivo_Workflow start Start: Animal Acclimatization grouping Randomly Assign to Treatment Groups start->grouping mptp Induce Parkinson's Model (MPTP Injection) grouping->mptp treatment Administer Papaverine or Vehicle mptp->treatment behavior Behavioral Testing (Optional) treatment->behavior euthanasia Euthanasia and Tissue Collection treatment->euthanasia behavior->euthanasia ihc Immunohistochemistry for TH euthanasia->ihc analysis Stereological Quantification ihc->analysis end End: Data Analysis and Interpretation analysis->end

Caption: Workflow for assessing Papaverine's neuroprotective effects in an MPTP mouse model.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Papaverine Instability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the stability of Papaverine in aqueous solutions is critical for experimental accuracy and the development of stable formulations. This guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during laboratory work.

Frequently Asked Questions (FAQs)

Q1: My Papaverine solution has turned yellow. Is it still usable?

A yellowish discoloration of a Papaverine hydrochloride solution does not necessarily indicate significant degradation. However, it is a sign of potential photo-oxidation. It is recommended to perform an analytical check, such as HPLC, to quantify the remaining Papaverine concentration and to detect the presence of degradation products before use. For critical applications, it is always best to prepare a fresh solution.

Q2: What is the optimal pH for dissolving and storing Papaverine hydrochloride?

Papaverine hydrochloride, the salt form of Papaverine, is more soluble in acidic conditions. The pH for optimal solubility is around 3.0 to 4.0.[1][2] Solutions ampouled in an inert gas medium within a pH range of 2.0–2.8 have been shown to be stable for up to two years at room temperature.[3][4]

Q3: How does light affect the stability of Papaverine solutions?

Papaverine is sensitive to light, particularly UV radiation.[2][5] Exposure to light can lead to photodegradation, forming oxidation products such as papaverinol and papaveraldine.[6][7][8] It is crucial to protect Papaverine solutions from light by using amber vials or by wrapping containers in aluminum foil.

Q4: Can I autoclave my Papaverine solution to sterilize it?

Given Papaverine's sensitivity to heat and the potential for accelerated degradation at elevated temperatures, autoclaving is generally not recommended without specific stability studies to validate the process. Filtration through a 0.22 µm sterile filter is a safer alternative for sterilization.

Troubleshooting Guide

Issue 1: Precipitation or Cloudiness in the Papaverine Solution

Possible Cause: The pH of the solution is too high, leading to the precipitation of the free base form of Papaverine, which is less water-soluble.

Solution:

  • Verify pH: Check the pH of your aqueous solution.

  • Adjust pH: If the pH is above 4.0, carefully adjust it downwards using a suitable acidic buffer (e.g., citrate buffer) to bring it within the optimal solubility range of 3.0-4.0.

  • Use Papaverine Hydrochloride: Ensure you are using the hydrochloride salt of Papaverine for aqueous preparations, as it has higher solubility at acidic pH.

Issue 2: Rapid Degradation of Papaverine in Solution

Possible Cause 1: Exposure to Light

Solution:

  • Protect from Light: Store Papaverine solutions in amber glass vials or wrap clear vials with aluminum foil to prevent photodegradation.[2][5]

  • Use Photoprotective Agents: For formulations where light exposure is unavoidable, consider the addition of a photoprotective agent. Methyl 4-hydroxybenzoate has been shown to be an effective UV radiation-protective agent for Papaverine solutions.[6][9]

Possible Cause 2: Oxidative Degradation

Solution:

  • Use of Antioxidants: The inclusion of antioxidants such as sodium metabisulfite or edetate disodium (EDTA) can help to prevent oxidative degradation.

  • Inert Atmosphere: Purging the solution and the headspace of the storage container with an inert gas like nitrogen or argon can displace oxygen and minimize oxidation.

Possible Cause 3: Inappropriate Storage Temperature

Solution:

  • Refrigerated Storage: For short-term storage, keeping the solution at 2-8°C can slow down the degradation process.

  • Room Temperature Storage: For longer-term storage, lyophilized (freeze-dried) forms of Papaverine are more stable at room temperature than their aqueous counterparts.[3][10]

Quantitative Data on Papaverine Stability

The following tables summarize key quantitative data related to Papaverine stability.

Table 1: pH and Solubility of Papaverine Hydrochloride

pHSolubility ProfileReference
< 3.9Solubility increases with decreasing pH.[11]
3.9Apparent maximum solubility (pHmax). A 0.05 molar solution has a pH of 3.9.[1][2][11]
> 3.9Solubility decreases as the less soluble free base begins to form.[11]
6.5Significantly lower solubility compared to acidic pH.[12]

Table 2: Photodegradation of Papaverine Hydrochloride in Chloroform (20 mg/mL) Exposed to 254 nm UV Light

Photoprotective Agent (0.10%)Rate Constant (k) (h⁻¹)Protection Factor (k_no_agent / k_with_agent)Reference
None0.1431.0[6]
Sodium Benzoate0.174*0.8[6]
Methyl 4-hydroxybenzoate0.0285.1[6]
Propyl 4-hydroxybenzoateNot specifiedNot specified[6]

*Note: The rate constant for sodium benzoate appears to be an outlier in the source data, suggesting it may not be an effective photoprotector under these conditions.

Experimental Protocols

Stability-Indicating HPLC Method for Papaverine

This protocol outlines a general method for the analysis of Papaverine and its primary degradation products.

1. Instrumentation and Columns:

  • System: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).

2. Mobile Phase and Gradient:

  • Mobile Phase A: Phosphate buffer (pH 3.8).

  • Mobile Phase B: Acetonitrile.

  • Gradient: A gradient elution may be necessary to separate Papaverine from its degradation products effectively. A starting condition of 80% A and 20% B, followed by a linear gradient to 40% A and 60% B over 15 minutes can be a good starting point.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 238 nm.[13]

3. Sample Preparation:

  • Dilute the Papaverine aqueous solution with the initial mobile phase to a concentration within the linear range of the standard curve (e.g., 10-100 µg/mL).

4. Analysis:

  • Inject the prepared sample and a series of known concentration standards.

  • Identify and quantify the Papaverine peak based on the retention time and peak area of the standards.

  • Degradation products like papaverinol and papaveraldine will typically have different retention times and can be identified if reference standards are available.

Visualizations

Signaling Pathway of Papaverine's Mechanism of Action

Papaverine_Mechanism cluster_cell Smooth Muscle Cell PDE Phosphodiesterase (PDE) AMP_GMP AMP / GMP cAMP_cGMP cAMP / cGMP cAMP_cGMP->AMP_GMP Hydrolysis PKA_PKG Protein Kinase A/G (PKA/PKG) cAMP_cGMP->PKA_PKG Activation Ca_channels Ca²⁺ Channels PKA_PKG->Ca_channels Inhibition MLCK_active Active MLCK PKA_PKG->MLCK_active Inhibition Ca_influx ↓ Intracellular Ca²⁺ MLCK_inactive Inactive Myosin Light Chain Kinase (MLCK) MLCK_inactive->MLCK_active Ca²⁺/Calmodulin Myosin_LC_P Phosphorylated Myosin Light Chain MLCK_active->Myosin_LC_P Phosphorylation Relaxation Muscle Relaxation Myosin_LC Myosin Light Chain Contraction Muscle Contraction Myosin_LC_P->Contraction Papaverine Papaverine Papaverine->PDE Inhibition Troubleshooting_Workflow Start Papaverine Solution Shows Instability (e.g., precipitation, color change) Check_pH Check pH of the solution Start->Check_pH pH_High pH > 4.0? Check_pH->pH_High Adjust_pH Adjust pH to 3.0-4.0 with acidic buffer pH_High->Adjust_pH Yes Check_Storage Review Storage Conditions pH_High->Check_Storage No Adjust_pH->Check_Storage Light_Protected Protected from light? Check_Storage->Light_Protected Protect_Light Store in amber vials or wrap in foil Light_Protected->Protect_Light No Temp_Controlled Appropriate temperature? Light_Protected->Temp_Controlled Yes Protect_Light->Temp_Controlled Control_Temp Store at 2-8°C for short term or consider lyophilization Temp_Controlled->Control_Temp No Check_Oxidation Consider Oxidation Temp_Controlled->Check_Oxidation Yes Control_Temp->Check_Oxidation Inert_Atmosphere Was an inert atmosphere used? Check_Oxidation->Inert_Atmosphere Use_Inert Purge with N₂ or Ar Inert_Atmosphere->Use_Inert No Add_Antioxidant Add antioxidant (e.g., EDTA) Inert_Atmosphere->Add_Antioxidant Yes Use_Inert->Add_Antioxidant Analyze Analyze by HPLC to quantify Papaverine and degradants Add_Antioxidant->Analyze End Solution Stabilized Analyze->End

References

preventing degradation of Papaverine during experimental procedures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals to prevent the degradation of Papaverine during experimental procedures.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, leading to Papaverine degradation.

Issue 1: Rapid degradation of Papaverine solution upon exposure to light.

  • Question: My Papaverine solution is rapidly losing potency, and I observe a color change after exposure to ambient or UV light. How can I prevent this?

  • Answer: Papaverine is highly sensitive to light and undergoes photodegradation.[1][2][3] To mitigate this, implement the following photostabilization strategies:

    • Work in low-light conditions: Whenever possible, handle Papaverine solutions under subdued lighting.

    • Use amber-colored vials: Store and conduct experiments in amber or opaque containers that block UV and visible light.[4]

    • Employ photoprotective agents: The addition of certain excipients can enhance photostability. For instance, methyl 4-hydroxybenzoate has been shown to be an effective UV radiation-protective agent.[1][2]

Issue 2: Papaverine degradation in aqueous solutions of neutral or alkaline pH.

  • Question: I've noticed that my Papaverine solution, buffered at a neutral pH, is showing signs of degradation. What is the optimal pH for Papaverine stability?

  • Answer: Papaverine hydrochloride solutions are most stable in an acidic pH range, typically between 2.0 and 4.0.[5][6] As the pH increases above 5.0, Papaverine can precipitate out of solution and is more susceptible to degradation.[5]

    • pH Adjustment: For aqueous solutions, it is recommended to maintain a pH below 4.0.

    • Buffering: If buffering is necessary, be aware that attempts to buffer Papaverine-phentolamine solutions to a pH greater than or equal to 5.0 can result in precipitation.[5]

Issue 3: Oxidative degradation of Papaverine.

  • Question: I suspect my Papaverine is degrading due to oxidation. What are the signs, and how can I prevent it?

  • Answer: Papaverine is susceptible to oxidation, which can be accelerated by factors such as exposure to air (oxygen), light, and certain metal ions.[7][8] The primary oxidation products are papaverinol and papaveraldine.[8][9][10]

    • Inert Atmosphere: When preparing and storing Papaverine solutions, consider purging the vials with an inert gas like nitrogen or argon to displace oxygen.[6]

    • Avoid Contaminants: Ensure all glassware is thoroughly cleaned to remove any trace metal ions that can catalyze oxidation.

    • Antioxidants: The use of antioxidants could be explored, though specific recommendations for Papaverine are not extensively documented in the provided search results.

Frequently Asked Questions (FAQs)

Q1: What are the main degradation products of Papaverine?

A1: The primary degradation products of Papaverine are formed through oxidation and photolysis. These include:

  • Papaverinol[10][11]

  • Papaveraldine (also known as xanthaline)[9][10]

  • A final photodegradation product identified as a 2, 3, 9, 10-tetramethoxy-12-oxo-12H-indolo [2, 1-a] isoquinolinylium salt.[12]

Q2: How should I store my Papaverine solutions to ensure stability?

A2: For optimal stability, Papaverine solutions should be stored in a refrigerator at approximately 4°C.[13][14] They should be protected from light by using amber vials or by wrapping the container in aluminum foil.[14][15] For long-term storage, lyophilized forms of Papaverine are more stable than solutions.[13]

Q3: What is the recommended solvent for Papaverine?

A3: Papaverine hydrochloride is soluble in water.[14] For experimental purposes, chloroform has also been used, though degradation kinetics in this solvent have been studied.[1][2][16] When preparing aqueous solutions, it is crucial to consider the pH for stability.

Q4: Can I expect Papaverine to be stable at room temperature?

A4: While lyophilized Papaverine demonstrates good stability at room temperature for extended periods, solutions are less stable.[13] Papaverine solutions stored at room temperature can show significant degradation over time, especially if exposed to light.[13]

Data on Papaverine Stability and Degradation Kinetics

The following tables summarize quantitative data on the stability of Papaverine under various conditions.

Table 1: Photostabilization of Papaverine Hydrochloride Solutions

PhotoprotectorConcentration (%)Reaction Rate Constant (h⁻¹)
None0.000.143
Methyl 4-hydroxybenzoate0.100.028

Data from a study on the photostabilization of Papaverine hydrochloride solutions in chloroform exposed to UV light at 254 nm.[1][2]

Table 2: Stability of Papaverine in Solution

Storage ConditionDurationPapaverine Concentration Remaining (%)
Lyophilized, Refrigerator (4±2°C)24 months99.7%
Lyophilized, Room Temperature (25±2°C)24 months98.4%
In Solution, Refrigerator19 weeks98.7%
In Solution, Room Temperature5 days99.6%

Data from a stability study of a combination product containing Papaverine.[13]

Experimental Protocols

Protocol 1: Forced Degradation Study of Papaverine

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.

  • Preparation of Stock Solution: Prepare a stock solution of Papaverine hydrochloride in a suitable solvent (e.g., water or a mild acidic buffer) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for 24 hours. Neutralize the solution before analysis.

    • Oxidation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.

    • Photodegradation: Expose the stock solution to a light source (e.g., UV lamp at 254 nm) for a defined period.

    • Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60°C) in the dark for 24 hours.

  • Sample Analysis: Analyze the stressed samples, along with an unstressed control, using a stability-indicating HPLC method.

Protocol 2: HPLC Analysis of Papaverine and its Degradation Products

This protocol provides a starting point for the chromatographic analysis of Papaverine.

  • Instrumentation: A high-performance liquid chromatography (HPLC) system with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm) is commonly used.[17][18]

  • Mobile Phase: A mixture of a phosphate buffer (pH adjusted to the acidic range, e.g., 3.8) and acetonitrile in a ratio of approximately 40:60 (v/v) can be effective.[19]

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection Wavelength: Detection is often performed at 238 nm.[17][18]

  • Injection Volume: 20 µL.

  • Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the prepared samples (standards, control, and stressed samples).

    • Monitor the chromatogram for the elution of Papaverine and any new peaks corresponding to degradation products.

    • Quantify the amount of Papaverine remaining and the formation of degradation products by comparing peak areas to a standard curve.

Visualizations

Papaverine Papaverine Papaverinol Papaverinol Papaverine->Papaverinol Oxidation Papaveraldine Papaveraldine Papaverinol->Papaveraldine Oxidation Final_Degradation_Product 2,3,9,10-tetramethoxy-12-oxo-12H-indolo [2,1-a]isoquinolinylium salt Papaveraldine->Final_Degradation_Product Photolysis

Caption: Oxidative and Photolytic Degradation Pathway of Papaverine.

Start Start: Prepare Papaverine Stock Solution Stress_Conditions Apply Stress Conditions (Acid, Base, Oxidation, Light, Heat) Start->Stress_Conditions Sample_Preparation Prepare Samples for Analysis (Dilution, Neutralization) Stress_Conditions->Sample_Preparation HPLC_Analysis HPLC Analysis Sample_Preparation->HPLC_Analysis Data_Analysis Data Analysis (Quantify Degradation, Identify Products) HPLC_Analysis->Data_Analysis End End: Stability Profile Established Data_Analysis->End

Caption: Experimental Workflow for a Forced Degradation Study.

Start Papaverine Degradation Observed? Light_Exposure Exposed to Light? Start->Light_Exposure Yes No_Degradation No Degradation Start->No_Degradation No Protect_From_Light Action: Use Amber Vials, Work in Low Light Light_Exposure->Protect_From_Light Yes pH_Check pH of Solution > 4.0? Light_Exposure->pH_Check No Adjust_pH Action: Adjust pH to < 4.0 pH_Check->Adjust_pH Yes Oxygen_Exposure Exposed to Air? pH_Check->Oxygen_Exposure No Inert_Atmosphere Action: Purge with Inert Gas Oxygen_Exposure->Inert_Atmosphere Yes Further_Investigation Consult Literature for Other Factors Oxygen_Exposure->Further_Investigation No

Caption: Troubleshooting Decision Tree for Papaverine Degradation.

References

Technical Support Center: Addressing Off-Target Effects of Papaverine (Einecs 250-770-9) in Cellular Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering off-target effects when using Papaverine (Einecs 250-770-9), a non-narcotic opium alkaloid, in cellular assays.

Frequently Asked Questions (FAQs)

1. What is Papaverine and what is its primary mechanism of action?

Papaverine is a benzylisoquinoline alkaloid known for its vasodilatory properties. Its primary mechanism of action is the inhibition of phosphodiesterase (PDE) enzymes, particularly PDE10A.[1] This inhibition leads to an accumulation of intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which act as second messengers in various signaling pathways.[2][3][4]

2. What are the known off-target effects of Papaverine in cellular assays?

Beyond its intended PDE inhibition, Papaverine has been observed to have several off-target effects that can influence experimental outcomes, including:

  • Modulation of Signaling Pathways: Papaverine can affect downstream pathways such as PI3K/Akt, mTOR, and VEGF signaling.[1]

  • Effects on Cell Proliferation and Cell Cycle: It can induce anti-proliferative effects and cause cell cycle arrest, often in a dose- and cell line-dependent manner.[1][5][6]

  • Induction of Oxidative Stress: An increase in reactive oxygen species (ROS) has been reported in cells treated with Papaverine.[5][6]

  • Inhibition of Mitochondrial Complex I: Papaverine has been shown to reversibly inhibit mitochondrial complex I.[7]

  • Modulation of STAT Signaling: It can inhibit the phosphorylation and nuclear translocation of STAT1 and STAT2.[7]

  • Precipitation in Solution: At higher concentrations (≥0.3%), Papaverine hydrochloride can form a precipitate when mixed with human serum or blood.[8]

3. How can I minimize the off-target effects of Papaverine in my experiments?

Minimizing off-target effects is crucial for obtaining reliable data. Consider the following strategies:

  • Dose-Response Studies: Conduct thorough dose-response experiments to determine the lowest effective concentration that elicits the desired on-target effect with minimal off-target consequences.

  • Use of Appropriate Controls: Include multiple controls in your experimental design. This should consist of a vehicle control (the solvent used to dissolve Papaverine), a positive control for the expected on-target effect, and a negative control.

  • Orthogonal Assays: Validate your findings using orthogonal assays that measure the same biological endpoint through a different mechanism to ensure the observed effect is not an artifact of a specific assay technology.

  • Cell Line Selection: Be aware that the effects of Papaverine can be cell-line specific.[1] Choose cell lines that are well-characterized for the pathway of interest and consider testing your hypothesis in multiple cell lines.

  • Monitor Cell Health: Routinely assess cell viability and morphology to ensure that the observed effects are not due to general cytotoxicity.

Troubleshooting Guide

This guide addresses specific issues that researchers may encounter when working with Papaverine in cellular assays.

Issue Potential Cause Troubleshooting Steps
High background signal in fluorescence-based assays 1. Autofluorescence of Papaverine. 2. Non-specific binding of detection reagents. 3. Increased cell death leading to higher background.1. Run a control with Papaverine alone to quantify its intrinsic fluorescence at the excitation/emission wavelengths of your assay. If significant, consider using a different fluorescent dye with a shifted spectrum or a label-free detection method. 2. Optimize blocking steps and antibody concentrations. 3. Perform a cell viability assay (e.g., Trypan Blue, LDH assay) in parallel to assess cytotoxicity at the working concentration of Papaverine.
Inconsistent or non-reproducible results 1. Precipitation of Papaverine in culture media. 2. Degradation of Papaverine in solution. 3. Variability in cell culture conditions.1. Visually inspect your stock solutions and final assay wells for any signs of precipitation. Prepare fresh dilutions of Papaverine for each experiment. Consider the use of a solubilizing agent, but first, test its effect on the cells alone. 2. Prepare fresh stock solutions of Papaverine and store them appropriately as recommended by the manufacturer. Avoid repeated freeze-thaw cycles. 3. Maintain consistent cell passage numbers, seeding densities, and incubation times.
Unexpected changes in cell morphology or viability 1. Off-target effects on signaling pathways regulating cell survival and cytoskeleton. 2. Induction of oxidative stress. 3. Cytotoxicity at high concentrations.1. Review the literature for known effects of Papaverine on your specific cell type. Consider using inhibitors of pathways known to be affected by Papaverine as controls. 2. Measure ROS levels (e.g., using DCFDA) and consider co-treatment with an antioxidant as a control experiment. 3. Perform a comprehensive dose-response curve to determine the IC50 value for cytotoxicity in your cell line.
Difficulty interpreting signaling pathway data 1. Crosstalk between signaling pathways. 2. Time-dependent effects of Papaverine.1. The inhibition of PDE by Papaverine leads to broad effects. Use specific inhibitors for downstream effectors (e.g., PI3K, mTOR inhibitors) to dissect the pathway. 2. Conduct a time-course experiment to understand the kinetics of signaling pathway activation or inhibition following Papaverine treatment.

Quantitative Data Summary

The following tables summarize quantitative data on the effects of Papaverine from published studies.

Table 1: Anti-proliferative Effects of Papaverine (150 µM) after 48 hours

Cell LineCancer TypeReduction in Cell Growth (%)
MDA-MB-231Triple-negative breast cancer56%
A549Adenocarcinoma alveolar cancer53%
DU145Prostate cancer64%

Data from[5]

Table 2: Effect of Papaverine (100 µM) on Cell Migration after 48 hours

Cell LineCancer TypeReduction in Cell Migration (%)
MDA-MB-231Triple-negative breast cancer81%
A549Adenocarcinoma alveolar cancer91%
DU145Prostate cancer71%

Data from[9]

Table 3: Effect of Papaverine on Hydrogen Peroxide Production

Cell LineCancer TypeFold Increase in H₂O₂
MDA-MB-231Triple-negative breast cancer1.27
A549Adenocarcinoma alveolar cancer1.31
DU145Prostate cancer1.44

Data from[5]

Experimental Protocols

1. Cell Viability Assay (Crystal Violet Staining)

  • Principle: Crystal violet is a dye that binds to DNA and proteins of adherent cells. The amount of dye retained is proportional to the number of viable cells.

  • Methodology:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat cells with various concentrations of Papaverine or vehicle control for the desired duration (e.g., 24, 48, 72 hours).

    • Aspirate the media and gently wash the cells with phosphate-buffered saline (PBS).

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash the cells with PBS.

    • Stain the cells with 0.5% crystal violet solution for 20 minutes at room temperature.

    • Wash the plate extensively with water to remove excess stain.

    • Air dry the plate.

    • Solubilize the bound dye with 10% acetic acid or methanol.

    • Read the absorbance at 570 nm using a microplate reader.

2. Scratch (Wound Healing) Assay for Cell Migration

  • Principle: This assay assesses cell migration by creating a "scratch" in a confluent cell monolayer and monitoring the rate at which cells move to close the gap.

  • Methodology:

    • Seed cells in a 6-well plate and grow them to form a confluent monolayer.

    • Create a scratch in the monolayer using a sterile 200 µL pipette tip.

    • Wash the wells with PBS to remove detached cells.

    • Replace the media with fresh media containing different concentrations of Papaverine or vehicle control.

    • Capture images of the scratch at time 0 and at subsequent time points (e.g., 12, 24, 48 hours) using a microscope.

    • Measure the width of the scratch at multiple points for each condition and time point.

    • Calculate the percentage of wound closure relative to the initial scratch area.

3. Enzyme-Linked Immunosorbent Assay (ELISA) for VEGF

  • Principle: ELISA is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.

  • Methodology:

    • Coat a 96-well plate with a capture antibody specific for VEGF and incubate overnight.

    • Wash the plate to remove unbound antibody and block non-specific binding sites with a blocking buffer (e.g., BSA in PBS).

    • Collect cell culture supernatants from cells treated with Papaverine or vehicle control.

    • Add the standards and samples to the wells and incubate.

    • Wash the plate and add a detection antibody conjugated to an enzyme (e.g., HRP).

    • Wash the plate and add the enzyme substrate (e.g., TMB).

    • Stop the reaction with a stop solution.

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

    • Calculate the concentration of VEGF in the samples based on the standard curve.

Visualizations

Papaverine_Signaling_Pathway Papaverine Papaverine (this compound) PDE10A PDE10A Papaverine->PDE10A Inhibits Cell_Proliferation ↓ Cell Proliferation Papaverine->Cell_Proliferation Cell_Cycle_Arrest Cell Cycle Arrest Papaverine->Cell_Cycle_Arrest Mitochondrial_Complex_I Mitochondrial Complex I Papaverine->Mitochondrial_Complex_I Inhibits STAT_Signaling STAT Signaling Papaverine->STAT_Signaling Inhibits cAMP ↑ cAMP PDE10A->cAMP Breaks down cGMP ↑ cGMP PDE10A->cGMP Breaks down PKA PKA cAMP->PKA Activates PKG PKG cGMP->PKG Activates PI3K_Akt PI3K/Akt Pathway PKA->PI3K_Akt mTOR mTOR Pathway PI3K_Akt->mTOR VEGF VEGF Signaling mTOR->VEGF Experimental_Workflow cluster_0 Experimental Design cluster_1 Assay Execution cluster_2 Data Analysis & Interpretation Start Hypothesis Cell_Culture Cell Seeding Start->Cell_Culture Treatment Papaverine Treatment (Dose-response & Time-course) Cell_Culture->Treatment Viability Cell Viability Assay Treatment->Viability Migration Migration/Invasion Assay Treatment->Migration Signaling Signaling Pathway Analysis (e.g., Western Blot, ELISA) Treatment->Signaling Data_Analysis Data Analysis Viability->Data_Analysis Migration->Data_Analysis Signaling->Data_Analysis Interpretation Interpretation (Consider off-target effects) Data_Analysis->Interpretation Conclusion Conclusion Interpretation->Conclusion

References

Technical Support Center: Synthesis of 1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline (Papaverine)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline, commonly known as papaverine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of papaverine, particularly focusing on the widely used Bischler-Napieralski reaction pathway.

Issue 1: Low yield in the Bischler-Napieralski cyclization step to form 3,4-dihydropapaverine.

  • Question: My Bischler-Napieralski reaction is resulting in a low yield of the desired 3,4-dihydropapaverine. What are the potential causes and how can I improve the yield?

  • Answer: Low yields in the Bischler-Napieralski reaction are a common issue and can be attributed to several factors:

    • Inadequate Dehydrating Agent: The choice and quality of the dehydrating agent are critical. Phosphorus oxychloride (POCl₃) is commonly used, but for less reactive substrates, a stronger agent like phosphorus pentoxide (P₂O₅) in refluxing POCl₃ may be more effective.[1] Polyphosphoric acid (PPA) is another alternative.[2] Ensure the dehydrating agent is fresh and anhydrous.

    • Suboptimal Reaction Temperature and Time: The reaction temperature can vary from room temperature to over 100°C depending on the specific reagents.[1] Insufficient heating may lead to an incomplete reaction, while excessive heat can cause decomposition and side reactions. It is crucial to monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) to determine the optimal reaction time.

    • Solvent Effects: The choice of solvent can influence the reaction outcome. Toluene is a common solvent for this reaction. The use of the corresponding nitrile as a solvent can sometimes suppress the retro-Ritter side reaction, which is a known pathway for yield loss.[3]

    • Purity of Starting Materials: Impurities in the starting N-(3,4-dimethoxyphenethyl)-3,4-dimethoxyphenylacetamide can interfere with the cyclization. Ensure the starting amide is pure before proceeding.

Issue 2: Formation of significant side products during the Bischler-Napieralski reaction.

  • Question: I am observing significant impurity spots on my TLC plate after the Bischler-Napieralski reaction. What are these side products and how can I minimize their formation?

  • Answer: A significant side reaction in the Bischler-Napieralski synthesis is the retro-Ritter reaction, which leads to the formation of styrenes.[3] This is more likely to occur with certain substrates and under harsh reaction conditions.

    • Minimizing the Retro-Ritter Reaction: As mentioned, using the corresponding nitrile as a solvent can shift the equilibrium away from the retro-Ritter products.[3] Alternatively, using milder cyclodehydration reagents can also reduce the formation of these byproducts.

    • Other Impurities: Incomplete reaction will leave unreacted starting amide. Overheating can lead to tar formation and other decomposition products. Careful control of reaction parameters and monitoring are key to minimizing these impurities.

Issue 3: Incomplete or low-yield dehydrogenation of 3,4-dihydropapaverine to papaverine.

  • Question: The dehydrogenation of my 3,4-dihydropapaverine is not going to completion, or the yield of papaverine is low. What can I do to improve this step?

  • Answer: The final dehydrogenation step is crucial for obtaining the desired papaverine.

    • Catalyst Activity: The most common method for this dehydrogenation is catalytic dehydrogenation using palladium on carbon (Pd/C).[2] The activity of the catalyst is paramount. Ensure you are using a high-quality, active catalyst. In some cases, increasing the catalyst loading can improve the conversion.

    • Reaction Conditions: The reaction is typically carried out at elevated temperatures in a high-boiling solvent like mesitylene.[4] A study reported a total yield of 74.5% when using Raney Ni as the catalyst and mesitylene as the solvent at 150°C for 4 hours.[4] Another method involves heating with palladium-charcoal in tetralin at 240-250°C.[5]

    • Alternative Reagents: Elemental sulfur can also be used as a dehydrogenating agent.[6] The reaction is typically run at temperatures between 100-120°C.[6]

Issue 4: Difficulty in purifying the final papaverine product.

  • Question: I am struggling to obtain pure papaverine after the synthesis. What are some effective purification strategies?

  • Answer: Purification of papaverine can be challenging due to the presence of structurally similar impurities.

    • Crystallization: Recrystallization is a common and effective method for purifying crude papaverine. Isopropyl alcohol is a suitable solvent for recrystallization.[5]

    • Acid-Base Extraction: Papaverine is a basic compound and can be purified by converting it to its hydrochloride salt. The crude papaverine can be dissolved in a suitable solvent and treated with hydrochloric acid to precipitate papaverine hydrochloride, leaving non-basic impurities in the solution. The free base can then be regenerated by treatment with a base.

    • Chromatography: Column chromatography on silica gel can be used to separate papaverine from impurities. A mixture of ethyl acetate and hexane is a common eluent system.

    • Dealing with Papaverinol Impurity: A common impurity is papaverinol, which can be difficult to remove by crystallization. One method to address this is to react the crude product with a carboxylic acid chloride or anhydride. This will esterify the hydroxyl group of papaverinol, making it easier to separate from papaverine during crystallization.[7]

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to produce 1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline (papaverine)?

A1: The most common and historically significant synthetic routes for papaverine are:

  • The Bischler-Napieralski Reaction: This involves the cyclization of an N-acyl-β-arylethylamine, specifically N-(3,4-dimethoxyphenethyl)-3,4-dimethoxyphenylacetamide, using a dehydrating agent to form 3,4-dihydropapaverine. This intermediate is then dehydrogenated to yield papaverine.[1]

  • The Pictet-Spengler Reaction: This reaction involves the condensation of a β-arylethylamine (homoveratrylamine) with an aldehyde (3,4-dimethoxyphenylacetaldehyde) in the presence of an acid catalyst to form a tetrahydroisoquinoline derivative, which can then be oxidized to papaverine.[8]

  • The Pomeranz-Fritsch Synthesis: This method is another route to isoquinolines, although it has been reported to give disappointing results for papaverine synthesis in some cases.[9]

Q2: What is a typical overall yield for the synthesis of papaverine?

A2: The overall yield of papaverine synthesis can vary significantly depending on the chosen route and the optimization of each step. A four-step synthesis starting from 2-(3,4-dimethoxyphenyl)acetic acid has been reported with an overall yield of 58.7%.[2] Another method using Raney Ni for dehydrogenation reported a total yield of 74.5% for the final two steps.[4] Historically, the Bischler-Napieralski route was reported to produce papaverine in about a 15% yield from vanillin.[9]

Q3: What are some of the key intermediates in the synthesis of papaverine?

A3: Key intermediates in the common synthetic routes for papaverine include:

  • N-(3,4-dimethoxyphenethyl)-3,4-dimethoxyphenylacetamide: The precursor for the Bischler-Napieralski cyclization.

  • 3,4-dihydropapaverine: The product of the Bischler-Napieralski cyclization and the immediate precursor to papaverine in this route.[10]

  • Tetrahydropapaverine: An intermediate in the Pictet-Spengler route and can also be dehydrogenated to papaverine.[11]

Q4: Are there any "green" or more environmentally friendly approaches to papaverine synthesis?

A4: Yes, research has been conducted to develop greener synthetic routes for papaverine. One study reported a synthesis where the final dehydrogenation step was carried out in water as a solvent, which is considered a green and safe alternative to traditional organic solvents.[2]

Quantitative Data Summary

Table 1: Comparison of Dehydrogenation Methods for 3,4-Dihydropapaverine

Catalyst/ReagentSolventTemperature (°C)Reaction TimeYield (%)Reference
Palladium-charcoal (10% Pd)Tetralin240-2503 hours~95[5]
Raney NiMesitylene1504 hours74.5 (total for last 2 steps)[4]
Elemental SulfurNot specified100-120Not specifiedNot specified[6]
Pd/CWaterReflux48 hours82[12]

Experimental Protocols

Protocol 1: Synthesis of N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)-2-oxoacetamide (Amide Precursor)

This protocol is adapted from a method utilizing a copper-mediated aerial oxidative amidation.[13]

  • In a suitable reaction vessel, a mixture of 2,2-dibromo-1-(3,4-dimethoxyphenyl)ethanone (6.0 g, 0.0177 mol) and pyridine (4.21 g, 0.0532 mol) in toluene (30 mL) is stirred at 85-90 °C for 3-4 hours.

  • The reaction mixture is then cooled to 25-30 °C, and water (6.0 mL) is added, followed by stirring for 15-20 minutes.

  • Copper(I) bromide (0.25 g, 0.0018 mol), 2,2'-bipyridyl (0.6 g), and 2-(3,4-dimethoxyphenyl)ethanamine (homoveratrylamine) (3.53 g, 0.0195 mol) are added to the reaction mixture.

  • The mixture is stirred for approximately 8 hours at 85-90 °C under an air atmosphere.

  • After completion of the reaction (monitored by TLC), the mixture is cooled to 25-35 °C and filtered.

  • The filtrate is collected and concentrated under vacuum.

  • The crude product is purified by column chromatography on silica gel using an ethyl acetate/hexane mixture (7:3) as the eluent to yield the desired amide.

Protocol 2: Bischler-Napieralski Cyclization to 3,4-Dihydropapaverine

This protocol describes a general procedure for the cyclization step.

  • The N-(3,4-dimethoxyphenethyl)-3,4-dimethoxyphenylacetamide obtained from the previous step is dissolved in a suitable anhydrous solvent such as toluene.

  • A dehydrating agent, such as phosphorus oxychloride (POCl₃), is added cautiously to the solution. The molar ratio of the dehydrating agent to the amide is typically in excess.

  • The reaction mixture is heated to reflux and maintained at this temperature for a specified period (e.g., 35 minutes as described in one study).[5] The reaction progress should be monitored by TLC.

  • After the reaction is complete, the solvent and excess reagent are removed in vacuo.

  • The residue is dissolved in water, and the solution may be treated with charcoal to remove colored impurities.

  • The solution is filtered, and the pH is adjusted with a base (e.g., ammonium hydroxide) to precipitate the 3,4-dihydropapaverine.

  • The precipitate is filtered, washed with water, and dried to give the crude product.

Protocol 3: Dehydrogenation of 3,4-Dihydropapaverine to Papaverine

This protocol is based on a catalytic dehydrogenation method.[5]

  • A mixture of 3,4-dihydropapaverine (10 g), 10% palladium on charcoal (1.0 g), and tetralin (15 mL) is placed in a reaction vessel equipped for heating and inert gas purging.

  • The mixture is heated in an oil bath at 240-250 °C under a current of nitrogen for three hours.

  • After cooling, the catalyst is removed by filtration.

  • The filtrate is cooled further and seeded with a crystal of papaverine to induce crystallization.

  • After about one hour, the crystals of papaverine are filtered, washed with a small amount of cold tetralin, and dried in vacuo to yield the final product.

Visualizations

Bischler_Napieralski_Synthesis cluster_0 Step 1: Amide Formation cluster_1 Step 2: Cyclization (Bischler-Napieralski) cluster_2 Step 3: Dehydrogenation Homoveratric acid Homoveratric acid Amide N-(3,4-dimethoxyphenethyl)- 3,4-dimethoxyphenylacetamide Homoveratric acid->Amide Condensation Homoveratrylamine Homoveratrylamine Homoveratrylamine->Amide Dihydropapaverine 3,4-Dihydropapaverine Amide->Dihydropapaverine POCl3 / Heat Papaverine 1-[(3,4-dimethoxyphenyl)methyl]- 6,7-dimethoxyisoquinoline (Papaverine) Dihydropapaverine->Papaverine Pd/C / Heat

Caption: Bischler-Napieralski synthesis pathway for papaverine.

Troubleshooting_Logic Start Start Low_Yield Low Yield? Start->Low_Yield Check_Reagents Check Dehydrating Agent (Freshness, Type) Low_Yield->Check_Reagents Yes Side_Products Significant Side Products? Low_Yield->Side_Products No Optimize_Conditions Optimize Temperature and Time (TLC) Check_Reagents->Optimize_Conditions Check_Purity Check Starting Material Purity Optimize_Conditions->Check_Purity Check_Purity->Side_Products Change_Solvent Consider Nitrile Solvent Side_Products->Change_Solvent Yes Incomplete_Dehydro Incomplete Dehydrogenation? Side_Products->Incomplete_Dehydro No Milder_Reagents Use Milder Cyclization Reagents Change_Solvent->Milder_Reagents Milder_Reagents->Incomplete_Dehydro Check_Catalyst Check Catalyst Activity and Loading Incomplete_Dehydro->Check_Catalyst Yes Purification_Issue Purification Difficulty? Incomplete_Dehydro->Purification_Issue No Optimize_Dehydro_Cond Optimize Dehydrogenation Conditions (Temp, Solvent) Check_Catalyst->Optimize_Dehydro_Cond Optimize_Dehydro_Cond->Purification_Issue Recrystallize Recrystallize (e.g., Isopropyl Alcohol) Purification_Issue->Recrystallize Yes End End Purification_Issue->End No Acid_Base_Extraction Perform Acid-Base Extraction Recrystallize->Acid_Base_Extraction Chromatography Use Column Chromatography Acid_Base_Extraction->Chromatography Chromatography->End

Caption: Troubleshooting workflow for papaverine synthesis.

References

Papaverine Clinical Application: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the clinical and research applications of Papaverine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the challenges and troubleshooting associated with the use of Papaverine in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Papaverine?

Papaverine is primarily known as a non-specific phosphodiesterase (PDE) inhibitor.[1][2] By inhibiting PDEs, it prevents the breakdown of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), leading to their accumulation within cells.[1][2][3][4] This increase in cyclic nucleotides, particularly cAMP, activates protein kinase A (PKA), which in turn leads to the relaxation of smooth muscles, resulting in vasodilation.[2] Papaverine may also exert its effects by inhibiting calcium channels, which further contributes to smooth muscle relaxation.[2][3] It has been shown to be a selective inhibitor of the PDE10A subtype.[5]

Q2: What are the common challenges and side effects encountered in the clinical use of Papaverine?

Common side effects of Papaverine include nausea, abdominal discomfort, anorexia, constipation or diarrhea, skin rash, dizziness, and headache.[6][7][8] More serious, though less frequent, side effects can include increased heart rate, a slight rise in blood pressure, and excessive sedation.[7] Hepatic hypersensitivity, characterized by jaundice and altered liver function tests, has been reported and necessitates discontinuation of the drug.[6][7] One of the most significant adverse effects associated with the intracavernosal injection of Papaverine for erectile dysfunction is priapism (a prolonged erection).[9][10][11][12]

Q3: What are the stability and storage considerations for Papaverine hydrochloride?

Papaverine hydrochloride is a white crystalline powder that is soluble in water and alcohol but practically insoluble in ether.[13][14][15][16] Solutions of Papaverine hydrochloride should be stored at room temperature, protected from light and moisture, and freezing should be avoided.[17] Precipitation can occur if Papaverine hydrochloride injection is added to Lactated Ringer's solution.[7] Studies on the stability of Papaverine in combination with other drugs, such as phentolamine, have shown it to be physicochemically stable for extended periods when stored properly.[18][19] Lyophilized formulations of Papaverine in combination with other agents have demonstrated stability for at least two years at room temperature.[20]

Q4: What are the known drug interactions with Papaverine?

Papaverine is known to interact with a significant number of drugs.[21] Many of these interactions are classified as major or moderate in clinical significance.[21] Co-administration with other drugs that cause sedation, such as benzodiazepines or opioids, can lead to increased central nervous system depression.[22] Papaverine can also enhance the hypotensive effects of antihypertensive drugs.[23] Caution is advised when using Papaverine in patients with glaucoma or a complete atrioventricular (AV) heart block.[24]

Troubleshooting Guides

In Vitro Experimental Issues
Problem Possible Cause(s) Troubleshooting Steps
Inconsistent smooth muscle relaxation in tissue bath experiments. - Papaverine solution degradation. - Incorrect concentration. - Tissue desensitization. - pH of the buffer.- Prepare fresh Papaverine solutions for each experiment. Papaverine is sensitive to light and moisture.[17] - Verify the final concentration of Papaverine in the tissue bath. Perform a dose-response curve to determine the optimal concentration. - Ensure adequate washout periods between drug applications to prevent tachyphylaxis. - Check and maintain the pH of the physiological salt solution, as the pH of Papaverine hydrochloride solutions can be acidic.[16]
High background in cAMP/cGMP assays. - Cell lysis buffer interference. - Non-specific antibody binding. - High basal PDE activity in control cells.- Use a lysis buffer compatible with the specific ELISA or RIA kit being used. - Include appropriate blocking steps and use high-quality antibodies. - Consider using a general PDE inhibitor (e.g., IBMX) as a positive control to establish the maximum achievable signal.
Cell toxicity observed at expected therapeutic concentrations. - Papaverine can induce apoptosis in vascular endothelial and smooth muscle cells at higher concentrations (≥ 10⁻⁴ M).[25] - The acidic nature of Papaverine hydrochloride solution at high concentrations.- Perform a dose-response and time-course experiment to determine the optimal non-toxic concentration for your specific cell line and experimental duration. - Ensure the final pH of the cell culture medium is buffered and not significantly altered by the addition of the Papaverine solution.
In Vivo Experimental Issues
Problem Possible Cause(s) Troubleshooting Steps
High variability in blood pressure response in animal models. - Route and speed of administration. - Anesthesia affecting cardiovascular parameters. - Animal stress levels.- For intravenous administration, inject Papaverine slowly (over 1-2 minutes) to avoid rapid changes in blood pressure and potential vein irritation.[8] - Choose an anesthetic with minimal cardiovascular side effects and ensure a stable plane of anesthesia throughout the experiment. - Acclimatize animals to the experimental setup to minimize stress-induced physiological changes.
Priapism observed in animal models for erectile dysfunction studies. - Papaverine dose is too high for the specific animal model. - Individual animal sensitivity.- Titrate the dose of Papaverine to find the minimal effective dose that produces the desired erectile response without inducing priapism. - Monitor animals closely after administration and have a protocol in place for managing priapism if it occurs.

Quantitative Data Summary

Parameter Value Context Reference
IC50 for PDE10A Inhibition 0.019 µMInhibition of phosphodiesterase 10A by Papaverine.[26]
IC50 for Cytotoxicity (SMCs) 0.097 mM (at 1 min)Cytotoxicity of Papaverine hydrochloride in smooth muscle cells.[27]
IC50 for Cytotoxicity (ECs) 0.056 mM (at 1 min)Cytotoxicity of Papaverine hydrochloride in endothelial cells.[27]
Effective Concentration for Vasodilation ~0.18 mMConcentration of Papaverine hydrochloride that produced relaxation effects on rat aorta.[27]
Antiproliferative Activity (48h) Reduced cell growth to 56% (MDA-MB-231), 53% (A549), 64% (DU145)Effect of 150 µM Papaverine on cancer cell lines.[28]

Experimental Protocols

Protocol 1: In Vitro Vascular Smooth Muscle Relaxation Assay

Objective: To assess the vasodilatory effect of Papaverine on isolated arterial rings.

Materials:

  • Isolated arterial segments (e.g., rat aorta, human saphenous vein)

  • Krebs-Henseleit buffer (or other suitable physiological salt solution)

  • Papaverine hydrochloride

  • A vasoconstrictor (e.g., Norepinephrine, Phenylephrine)

  • Organ bath system with isometric force transducers

  • Data acquisition system

Methodology:

  • Isolate the artery and carefully cut it into rings of 2-3 mm in length.

  • Mount the arterial rings in the organ bath chambers filled with Krebs-Henseleit buffer, maintained at 37°C and continuously gassed with 95% O₂ and 5% CO₂.

  • Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1-2 grams (this may vary depending on the vessel type).

  • Induce a stable contraction with a vasoconstrictor (e.g., 1 µM Norepinephrine).

  • Once the contraction has reached a plateau, add Papaverine cumulatively in increasing concentrations (e.g., 10⁻⁹ M to 10⁻⁴ M).

  • Record the changes in isometric tension after each addition of Papaverine.

  • Calculate the relaxation as a percentage of the pre-induced contraction.

Protocol 2: Phosphodiesterase (PDE) Inhibition Assay

Objective: To determine the inhibitory effect of Papaverine on PDE activity.

Materials:

  • Cell or tissue homogenate containing PDE enzymes

  • Papaverine hydrochloride

  • ³H-cAMP or ³H-cGMP (radiolabeled substrate)

  • Snake venom nucleotidase

  • Anion-exchange resin

  • Scintillation counter and fluid

Methodology:

  • Prepare a cell or tissue homogenate and centrifuge to obtain a supernatant containing the PDE enzymes.

  • Set up reaction tubes containing the enzyme preparation, a reaction buffer, and varying concentrations of Papaverine.

  • Initiate the reaction by adding the radiolabeled substrate (³H-cAMP or ³H-cGMP).

  • Incubate the reaction mixture at 30°C for a defined period (e.g., 10-30 minutes).

  • Stop the reaction by boiling the tubes for 1 minute.

  • Add snake venom nucleotidase to convert the resulting ³H-5'-AMP or ³H-5'-GMP to ³H-adenosine or ³H-guanosine.

  • Add a slurry of anion-exchange resin to bind the unhydrolyzed substrate.

  • Centrifuge the tubes and collect the supernatant containing the ³H-adenosine or ³H-guanosine.

  • Measure the radioactivity in the supernatant using a scintillation counter.

  • Calculate the percentage of PDE inhibition for each Papaverine concentration.

Visualizations

Papaverine_Signaling_Pathway Papaverine Papaverine PDE Phosphodiesterase (PDE) Papaverine->PDE Inhibits ATP ATP PDE->ATP Hydrolyzes cAMP to AMP GTP GTP PDE->GTP Hydrolyzes cGMP to GMP AC Adenylate Cyclase ATP->AC GC Guanylate Cyclase GTP->GC cAMP cAMP AC->cAMP cGMP cGMP GC->cGMP PKA Protein Kinase A (PKA) cAMP->PKA Activates PKG Protein Kinase G (PKG) cGMP->PKG Activates MLCK_active Active Myosin Light Chain Kinase (MLCK) PKA->MLCK_active Inhibits Relaxation Smooth Muscle Relaxation PKA->Relaxation Ca_channels Ca²⁺ Channels PKG->Ca_channels Inhibits Myosin_LC_P Phosphorylated Myosin Light Chain MLCK_active->Myosin_LC_P Phosphorylates MLCK_inactive Inactive MLCK MLCK_inactive->Relaxation Contraction Smooth Muscle Contraction Myosin_LC_P->Contraction Myosin_LC Myosin Light Chain Myosin_LC->MLCK_active Ca_influx ↓ Ca²⁺ Influx Ca_channels->Ca_influx Ca_influx->Relaxation Experimental_Workflow_Vasorelaxation start Start: Isolate Arterial Ring mount Mount in Organ Bath start->mount equilibrate Equilibrate (60 min) mount->equilibrate contract Induce Contraction (e.g., Norepinephrine) equilibrate->contract plateau Wait for Contraction Plateau contract->plateau add_papaverine Add Papaverine (Cumulative Doses) plateau->add_papaverine Yes record Record Tension add_papaverine->record record->add_papaverine Next Dose analyze Analyze Data: Calculate % Relaxation record->analyze All Doses Tested end End analyze->end

References

Technical Support Center: Experimental Protocols Involving L-Glutamic Acid 5-Benzyl Ester (Einecs 250-770-9)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with L-Glutamic acid 5-benzyl ester. This compound is a key reagent in solid-phase peptide synthesis (SPPS) and the formulation of polymeric drug delivery systems.

Frequently Asked Questions (FAQs)

Q1: What is L-Glutamic acid 5-benzyl ester and what are its primary applications?

A1: L-Glutamic acid 5-benzyl ester is a derivative of the amino acid L-glutamic acid where the gamma-carboxyl group is protected by a benzyl ester.[1] This protection is crucial for its primary application in solid-phase peptide synthesis (SPPS), where it allows for the controlled, stepwise addition of glutamic acid residues to a growing peptide chain.[1] The benzyl ester is stable during the removal of the temporary N-alpha-protecting group (like Boc or Fmoc) and can be selectively cleaved at a later stage.[1] It is also a key monomer in the synthesis of poly(γ-benzyl-L-glutamate) (PBLG), a polymer used in the development of drug delivery systems.[2]

Q2: Why is a protecting group on the side chain of glutamic acid necessary during peptide synthesis?

A2: The side chains of many amino acids are reactive and can lead to unwanted side reactions if left unprotected during peptide synthesis. For glutamic acid, the free carboxylic acid side chain can interfere with the coupling reactions. Protecting groups, like the benzyl ester, ensure that the peptide bond formation occurs specifically at the N-terminus of the growing peptide chain.[3]

Q3: What are the common protecting group strategies used with L-Glutamic acid 5-benzyl ester in SPPS?

A3: L-Glutamic acid 5-benzyl ester is often used in conjunction with an N-alpha-protecting group. The two most common strategies are:

  • Boc/Bzl: The alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group, which is labile to acid (e.g., trifluoroacetic acid - TFA), while the benzyl (Bzl) ester side-chain protection is removed by strong acids like hydrofluoric acid (HF) or by hydrogenolysis.[1]

  • Fmoc/tBu: The alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, which is removed by a base (e.g., piperidine). The side-chain protecting groups in this strategy are typically tert-butyl (tBu) based and are removed by acid. While benzyl esters can be used, tBu-based protection is more common in modern Fmoc SPPS.

Q4: How is the benzyl protecting group from the glutamic acid side chain typically removed?

A4: The benzyl protecting group is commonly removed under several conditions:

  • Catalytic Hydrogenation: This method uses a catalyst, such as palladium on carbon (Pd/C), in the presence of hydrogen gas. It is a mild method but may not be compatible with other protecting groups or amino acids (e.g., Cys, Met).

  • Strong Acids: Strong acids like hydrofluoric acid (HF), trifluoromethanesulfonic acid (TFMSA), or a 33% solution of hydrobromic acid in acetic acid can cleave the benzyl ester.[4]

  • Trimethylsilyl Iodide (TMSI): This reagent can be used for deprotection and has been shown to minimize chain cleavage during the process.[4]

Troubleshooting Guide

Solid-Phase Peptide Synthesis (SPPS)

Problem 1: Low coupling efficiency of the next amino acid after incorporating L-Glutamic acid 5-benzyl ester.

  • Possible Cause A: Steric Hindrance. The bulky benzyl group can sometimes hinder the approach of the incoming activated amino acid.

    • Solution: Increase the coupling time and/or perform a double coupling. Using more powerful coupling reagents like HATU or HBTU can also improve efficiency.

  • Possible Cause B: Aggregation of the growing peptide chain. "Difficult sequences," particularly those with hydrophobic residues, can aggregate on the resin, making reactive sites inaccessible.[5]

    • Solution:

      • Switch to a more polar solvent system like NMP or DMA.

      • Incorporate a Dmb- or Hmb-protected derivative or a pseudoproline dipeptide every six residues to disrupt secondary structure formation.

      • Wash the resin with a solution of a chaotropic salt (e.g., 0.8 M NaClO4 or LiCl) before coupling.

Problem 2: Unwanted side reactions involving the glutamic acid residue.

  • Possible Cause A: Pyroglutamate Formation. The N-terminal glutamic acid residue can cyclize to form pyroglutamate, especially under acidic conditions or with prolonged heating.[6]

    • Solution: Avoid extended exposure to acidic conditions during deprotection. If the N-terminal residue is Glu, consider coupling the next amino acid as quickly as possible after deprotection and neutralization.

  • Possible Cause B: Transesterification. If alcohols are present during certain steps, the benzyl ester can be exchanged for another ester. For example, transesterification has been observed with Boc-Glu(OBzl) in the presence of tetramethylammonium hydroxide (TMAH) and various alcohols.[7]

    • Solution: Ensure that the solvents and reagents used are free from contaminating alcohols, especially when using strong bases.

Problem 3: Incomplete deprotection of the benzyl ester side chain.

  • Possible Cause A: Catalyst Poisoning (during hydrogenation). Sulfur-containing amino acids (Met, Cys) or impurities can poison the palladium catalyst, rendering it ineffective.

    • Solution: If sulfur-containing residues are present, consider a different deprotection method like strong acid cleavage. Ensure high purity of all reagents.

  • Possible Cause B: Insufficiently strong acid or short reaction time (during acidolysis).

    • Solution: Increase the reaction time or use a stronger acid cocktail. However, be mindful of potential side reactions with prolonged exposure to strong acids.

Problem 4: Low solubility of the final peptide.

  • Possible Cause: High hydrophobicity. Peptides with a high proportion of non-polar amino acids, including those with benzyl-protected glutamic acid, can be difficult to dissolve in aqueous solutions.[8][9]

    • Solution:

      • Initially, try to dissolve the peptide in a small amount of an organic solvent like DMSO, DMF, or acetonitrile, and then slowly add the aqueous buffer with vortexing.[10]

      • For acidic peptides, dissolution may be improved at a higher pH, while basic peptides may be more soluble at a lower pH.[9]

      • If the peptide is intended for biological assays, ensure the final concentration of the organic solvent is compatible with the experimental system.

Synthesis of Poly(γ-benzyl-L-glutamate) (PBLG)

Problem 1: Broad molecular weight distribution (high polydispersity index - PDI).

  • Possible Cause: Inefficient initiation or side reactions during polymerization. The choice of initiator and solvent can significantly impact the polymerization of the γ-benzyl-L-glutamate N-carboxyanhydride (NCA) monomer.

    • Solution: While primary amine initiators and polar solvents like DMF are sometimes used to improve molecular weight distributions, this may not hold true for oligomers.[11] For synthesizing PBLG homopolymers with a narrower PDI (around 1.1), a Ni(depe) initiator can be used.[12]

Problem 2: Hydrolysis of the benzyl ester during subsequent modifications.

  • Possible Cause: Presence of water during ester exchange reactions. When attempting to modify the side chains of PBLG through ester exchange, residual water can lead to hydrolysis of the benzyl ester.

    • Solution: This hydrolysis can be suppressed by adding a certain amount of benzyl alcohol to the reaction system.[13]

Experimental Protocols & Data

Table 1: Typical Conditions for Solid-Phase Peptide Synthesis (SPPS) Cycle
StepReagent/SolventTypical DurationPurpose
1. Deprotection (Fmoc) 20% Piperidine in DMF5-20 minRemoval of the N-alpha-Fmoc protecting group.
2. Washing DMF, DCM, Isopropanol5 x 1 minRemoval of excess deprotection reagent and byproducts.
3. Coupling Amino Acid, Coupling Reagent (e.g., HBTU/HOBt or HATU), and Base (e.g., DIPEA) in DMF30 min - 2 hoursFormation of the peptide bond.
4. Washing DMF, DCM5 x 1 minRemoval of excess reagents and byproducts.
5. (Optional) Capping Acetic Anhydride/DIPEA in DMF5-10 minTo block any unreacted amino groups and prevent the formation of deletion sequences.
Table 2: Monitoring Peptide Purity by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of a synthesized peptide.[14]

ParameterTypical ConditionPurpose
Column C18 reverse-phaseSeparation based on hydrophobicity.
Mobile Phase A Water with 0.1% TFA or Formic AcidAqueous component of the gradient.
Mobile Phase B Acetonitrile with 0.1% TFA or Formic AcidOrganic component of the gradient.
Gradient Linear gradient from low %B to high %B (e.g., 5% to 95% B over 30 min)Elution of peptides with varying hydrophobicities.
Detection UV absorbance at 214 nm and 280 nmDetection of the peptide backbone and aromatic residues, respectively.

For quantitative analysis, the concentration of single amino acids can be calculated from the integrated area of the peaks and compared to a standard.[15] Purity is typically reported as the percentage of the area of the main peak relative to the total area of all peaks. For most research applications, a purity of >95% is desirable, while for in vivo studies, >98% is often required.[14]

Visualizations

SPPS_Workflow start Start with Resin deprotection 1. N-alpha Deprotection (e.g., 20% Piperidine/DMF) start->deprotection wash1 2. Washing (DMF, DCM) deprotection->wash1 coupling 3. Amino Acid Coupling (e.g., L-Glu(OBzl) + HATU + DIPEA) wash1->coupling wash2 4. Washing (DMF, DCM) coupling->wash2 repeat Repeat Cycle for Next Amino Acid wash2->repeat repeat->deprotection Yes cleavage Final Cleavage & Deprotection repeat->cleavage No (Sequence Complete) purification Purification (HPLC) cleavage->purification end Pure Peptide purification->end

Caption: A generalized workflow for a single cycle in Solid-Phase Peptide Synthesis (SPPS).

Troubleshooting_Low_Coupling_Efficiency start Low Coupling Efficiency Detected (e.g., via Kaiser Test) check_aggregation Is the sequence known to be aggregation-prone? start->check_aggregation aggregation_solutions Implement Anti-Aggregation Strategy: - Use NMP/DMA as solvent - Incorporate structure-disrupting elements - Use chaotropic salts check_aggregation->aggregation_solutions Yes non_aggregation_solutions Implement Enhanced Coupling Strategy: - Double couple the amino acid - Increase coupling time - Use a stronger coupling reagent (e.g., HATU) check_aggregation->non_aggregation_solutions No reattempt Re-attempt Coupling aggregation_solutions->reattempt non_aggregation_solutions->reattempt

Caption: A decision-making workflow for troubleshooting low coupling efficiency in SPPS.

References

minimizing cytotoxicity of Papaverine in long-term cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Papaverine in long-term cell culture experiments. Our aim is to help you minimize cytotoxicity while achieving your experimental goals.

Frequently Asked Questions (FAQs)

Q1: What is Papaverine and what is its primary mechanism of action in cell culture?

Papaverine is a benzylisoquinoline alkaloid derived from the opium poppy, Papaver somniferum.[1] It is clinically used as a vasodilator. In a research setting, its primary mechanism of action is the inhibition of phosphodiesterase 10A (PDE10A).[1] This inhibition leads to an accumulation of cyclic adenosine monophosphate (cAMP), which in turn affects various downstream signaling pathways, including those involved in cell proliferation, apoptosis, and metabolism.[1]

Q2: I am observing high levels of cell death in my long-term culture after Papaverine treatment. What are the common causes?

High cytotoxicity with Papaverine treatment in long-term culture can be attributed to several factors:

  • Dose and Time Dependency: Papaverine's cytotoxic effects are strongly dependent on both the concentration used and the duration of exposure.[1][2] Long-term continuous exposure, even at seemingly low concentrations, can lead to cumulative toxicity.

  • Cell Line Specificity: Different cell lines exhibit varying sensitivities to Papaverine.[1] Tumorigenic cell lines are often more susceptible to its anti-proliferative effects compared to non-tumorigenic cell lines.[1]

  • Incorrect Solution Preparation and Storage: Papaverine solutions can degrade if not prepared and stored correctly, potentially leading to inconsistent results and increased cytotoxicity. Papaverine is sensitive to light and moisture, and the optimal pH for storage of its solutions is between 2.0 and 2.8.

  • Culture Conditions: Factors such as cell density, media composition (e.g., presence or absence of serum), and frequency of media changes can influence cellular responses to Papaverine.

Q3: What are the typical morphological signs of Papaverine-induced cytotoxicity?

Researchers should be vigilant for the following morphological changes in their cell cultures, which may indicate Papaverine-induced stress or apoptosis:

  • Membrane Blebbing: The appearance of spherical protrusions from the cell membrane.

  • Cell Shrinkage and Rounding: Cells may detach from the culture surface, become smaller, and adopt a rounded shape.

  • Nuclear Condensation and Fragmentation: The nucleus may shrink and break into smaller pieces, a hallmark of apoptosis.

  • Formation of Apoptotic Bodies: Small, membrane-bound vesicles containing cellular debris may be observed.

  • Increased Cellular Debris: An accumulation of floating dead cells and cellular fragments in the culture medium.

Q4: How can I prepare and store Papaverine stock solutions to ensure stability and minimize variability?

For consistent and reliable results, proper preparation and storage of Papaverine stock solutions are critical.

  • Solvent Selection: Papaverine hydrochloride is soluble in water. For cell culture applications, it is often dissolved in a sterile, physiologically balanced solution like Phosphate-Buffered Saline (PBS).

  • Stock Concentration: Prepare a concentrated stock solution (e.g., 10-50 mM) to minimize the volume of solvent added to your culture medium.

  • Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile, light-protected container.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots protected from light at -20°C for long-term storage. For frequent use, a stock solution can be stored at 4°C for a limited time, but it is crucial to monitor for any signs of precipitation or degradation.

Troubleshooting Guides

Problem 1: High background or inconsistent results in my MTT/viability assay.
  • Possible Cause: Interference from serum or phenol red in the culture medium.

  • Troubleshooting Step:

    • Perform a control experiment with media alone (no cells) containing your Papaverine concentration to check for any direct reaction with the MTT reagent.

    • If interference is suspected, consider using serum-free media during the final incubation step with the viability reagent.

    • Ensure that the formazan crystals are fully dissolved before reading the absorbance. Incomplete solubilization is a common source of variability. Increase shaking time or gently pipette to mix.

  • Possible Cause: Sub-optimal cell density.

  • Troubleshooting Step:

    • Perform a cell titration experiment to determine the optimal seeding density for your specific cell line and assay duration. The relationship between cell number and absorbance should be linear in this range.

Problem 2: My cells are dying even at low concentrations of Papaverine in long-term culture.
  • Possible Cause: Cumulative toxicity from continuous exposure.

  • Troubleshooting Step:

    • Intermittent Exposure: Instead of continuous treatment, try an intermittent exposure protocol. For example, treat the cells with Papaverine for a specific period (e.g., 24-48 hours), then replace the medium with fresh, drug-free medium for a recovery period before the next treatment cycle.

    • Dose Reduction: Determine the IC50 of Papaverine for your cell line at a shorter time point (e.g., 48 or 72 hours) and use a concentration significantly lower than the IC50 for your long-term experiments.

  • Possible Cause: Increased sensitivity in serum-free or low-serum conditions.

  • Troubleshooting Step:

    • If you are using serum-free or low-serum media, be aware that this can sometimes increase the cytotoxic effects of certain compounds. You may need to further reduce the Papaverine concentration compared to cultures in serum-replete media.

Problem 3: I am not observing the expected anti-proliferative effect of Papaverine.
  • Possible Cause: Papaverine degradation.

  • Troubleshooting Step:

    • Prepare a fresh stock solution of Papaverine. Ensure it has been stored correctly, protected from light and at the appropriate temperature.

    • Verify the pH of your final culture medium after adding Papaverine, as significant pH shifts can affect both the drug's activity and cell health.

  • Possible Cause: Cell line resistance.

  • Troubleshooting Step:

    • Confirm the identity of your cell line through short tandem repeat (STR) profiling to rule out cross-contamination with a more resistant cell line.

    • Review the literature for reported sensitivities of your specific cell line to Papaverine or similar compounds.

Data Summary

The cytotoxic and anti-proliferative effects of Papaverine are highly dependent on the cell line, concentration, and duration of treatment. Below is a summary of reported data.

Cell LineConcentration (µM)Exposure TimeEffect on Cell Viability/ProliferationReference
MDA-MB-231 (Breast Cancer)15048 hoursReduced to 56% of control[2]
A549 (Lung Cancer)15048 hoursReduced to 53% of control[2]
DU145 (Prostate Cancer)15048 hoursReduced to 64% of control[2]
PC-3 (Prostate Cancer)20024 hoursReduced to 10% of control
NHF (Normal Human Fibroblast)20024 hoursReduced to 90% of control
T47D (Breast Cancer)0.01 - 1000Not SpecifiedReduced to 20% of control
HT 29 (Colon Cancer)0.01 - 1000Not SpecifiedReduced to 30% of control
HT1080 (Fibrosarcoma)0.01 - 1000Not SpecifiedReduced to 10% of control

Experimental Protocols

Protocol 1: Determining the IC50 of Papaverine using an MTT Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of Papaverine on adherent cell lines.

Materials:

  • Papaverine Hydrochloride

  • Sterile PBS

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Papaverine Treatment:

    • Prepare a series of dilutions of your Papaverine stock solution in complete culture medium. It is recommended to perform a 2-fold or 3-fold serial dilution to cover a broad concentration range.

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of Papaverine. Include a vehicle control (medium with the same amount of solvent used to dissolve Papaverine) and a no-treatment control.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15-20 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (media only) from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of viability against the log of the Papaverine concentration and use a non-linear regression analysis to determine the IC50 value.

Protocol 2: Minimizing Cytotoxicity in Long-Term Culture using Intermittent Exposure

This protocol provides a framework for long-term experiments where continuous exposure to Papaverine is too toxic.

Materials:

  • Papaverine Hydrochloride stock solution

  • Complete cell culture medium

  • Appropriate cell culture flasks or plates

Procedure:

  • Initial Seeding and Treatment:

    • Seed your cells at a lower density than for short-term assays to accommodate for growth over a longer period.

    • Allow cells to attach and reach approximately 30-40% confluency.

    • Add your desired concentration of Papaverine (predetermined to be effective but sub-lethal in short-term assays) to the culture medium.

  • Intermittent Exposure Cycle:

    • Exposure Phase: Incubate the cells with the Papaverine-containing medium for a defined period (e.g., 48 hours).

    • Recovery Phase: After the exposure phase, aspirate the Papaverine-containing medium and wash the cells gently with sterile PBS. Add fresh, drug-free complete culture medium.

    • Incubate the cells in the drug-free medium for a recovery period (e.g., 24-48 hours). During this time, monitor the cells for recovery and proliferation.

  • Subsequent Cycles and Passaging:

    • Repeat the exposure and recovery cycles as required for the duration of your experiment.

    • When the cells reach 80-90% confluency, they will need to be subcultured. After trypsinization and resuspension in fresh medium, re-plate the cells at a lower density and continue the intermittent treatment cycles.

  • Monitoring Cell Health:

    • Throughout the experiment, regularly monitor the cells for morphological changes indicative of cytotoxicity.

    • It is advisable to perform periodic viability assays (e.g., Trypan Blue exclusion) at the end of exposure and recovery phases to quantify the impact of the treatment regimen on cell health.

Visualizations

Papaverine_Signaling_Pathway Papaverine Signaling Pathway Papaverine Papaverine PDE10A Phosphodiesterase 10A (PDE10A) Papaverine->PDE10A inhibits Apoptosis Apoptosis Papaverine->Apoptosis CellCycleArrest Cell Cycle Arrest Papaverine->CellCycleArrest cAMP cyclic AMP (cAMP) accumulation PDE10A->cAMP degrades PKA Protein Kinase A (PKA) cAMP->PKA activates PI3K_Akt PI3K/Akt Pathway PKA->PI3K_Akt modulates mTOR mTOR Pathway PI3K_Akt->mTOR NFkB NF-κB Pathway PI3K_Akt->NFkB Proliferation Cell Proliferation PI3K_Akt->Proliferation inhibits NFkB->Apoptosis inhibits

Caption: Signaling pathways affected by Papaverine leading to apoptosis and cell cycle arrest.

Experimental_Workflow Workflow for Long-Term Papaverine Culture Start Start: Seed Cells Attach Allow 24h for Attachment Start->Attach Treatment Papaverine Exposure (e.g., 48h) Attach->Treatment Wash Wash with PBS Treatment->Wash Recovery Drug-Free Medium (e.g., 24-48h) Wash->Recovery Monitor Monitor Cell Health (Morphology, Viability) Recovery->Monitor Subculture Subculture if Confluent Monitor->Subculture Confluent Endpoint Endpoint Analysis Monitor->Endpoint Experiment End Continue Continue Cycles Monitor->Continue Not Confluent Subculture->Treatment Continue->Treatment

Caption: Experimental workflow for intermittent Papaverine exposure in long-term cell culture.

References

method refinement for accurate measurement of 1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the accurate measurement of 1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline (Papaverine). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the quantitative analysis of Papaverine.

Frequently Asked Questions (FAQs)

Q1: What are the common analytical methods for the accurate measurement of Papaverine?

A1: The most common and reliable methods for the quantitative analysis of Papaverine are High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC) with UV detection, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3][4][5] UV-Visible Spectrophotometry can also be used for simpler formulations or in-process controls, but it is less specific than chromatographic methods.[6][7]

Q2: What is a typical starting point for developing an HPLC method for Papaverine analysis?

A2: A good starting point for an RP-HPLC method for Papaverine would involve a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer at a slightly acidic pH) and an organic modifier like acetonitrile or methanol.[1][2][3] Detection is typically performed in the UV range, with wavelengths around 238 nm, 250 nm, or 280 nm often being suitable.[1][8]

Q3: How can I prepare my sample for Papaverine analysis?

A3: Sample preparation depends on the matrix. For pharmaceutical dosage forms like tablets or injections, a simple dissolution in a suitable solvent (e.g., methanol, or the mobile phase) followed by filtration is usually sufficient.[1] For biological matrices like plasma or tissue, a protein precipitation step with a solvent like methanol or acetonitrile, followed by centrifugation and filtration, is a common approach.[4] For complex matrices, a more rigorous extraction method like QuEChERS may be necessary.

Q4: What are the critical parameters to consider for method validation of a Papaverine assay?

A4: According to ICH guidelines, the key validation parameters for an analytical method for Papaverine include:

  • Specificity/Selectivity: The ability to accurately measure Papaverine in the presence of impurities, degradation products, or matrix components.[2][9]

  • Linearity: The method should provide results that are directly proportional to the concentration of Papaverine over a defined range.[4][10]

  • Accuracy: The closeness of the test results to the true value.[4]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[4]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of Papaverine that can be reliably detected and quantified, respectively.[10]

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[3]

Troubleshooting Guides

This section provides troubleshooting guidance for common issues encountered during the HPLC analysis of Papaverine.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Secondary Silanol Interactions - Use a modern, high-purity silica column with end-capping.- Add a competing base like triethylamine (TEA) to the mobile phase (0.1-0.5%).- Lower the mobile phase pH to suppress silanol ionization (e.g., pH 2.5-3.5).
Column Overload - Reduce the injection volume or the sample concentration.
Inappropriate Mobile Phase pH - Adjust the mobile phase pH to be at least 2 pH units away from the pKa of Papaverine (pKa ≈ 6.4).[11]
Contaminated Guard or Analytical Column - Flush the column with a strong solvent.- Replace the guard column or the analytical column if flushing is ineffective.
Sample Solvent Effects - Dissolve the sample in the mobile phase or a weaker solvent than the mobile phase.
Issue 2: Inconsistent Retention Times

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Pump Malfunction or Leaks - Check for leaks in the pump, injector, and fittings.- Degas the mobile phase to remove air bubbles.- Perform pump performance tests (e.g., pressure test, flow rate accuracy).
Changes in Mobile Phase Composition - Ensure accurate and consistent preparation of the mobile phase.- If using a gradient, check the proportioning valve performance.
Column Temperature Fluctuations - Use a column oven to maintain a consistent temperature.
Column Equilibration Issues - Ensure the column is fully equilibrated with the mobile phase before injecting samples.
Issue 3: Ghost Peaks or Carryover

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Contaminated Mobile Phase or System - Use high-purity solvents and reagents.- Flush the entire HPLC system with a strong solvent.
Injector Carryover - Clean the injector and syringe with a strong solvent.- Optimize the needle wash procedure.
Late Eluting Compounds from Previous Injections - Increase the run time to ensure all components elute.- Implement a gradient elution with a final high-organic wash step.

Experimental Protocols

Example HPLC-UV Method for Papaverine Quantification

This protocol is a general example and may require optimization for specific applications.

  • Instrumentation: Agilent 1260 Infinity II DAD System or equivalent.[1]

  • Column: Kromasil 100-5-C18, 250 x 4.6 mm, 5 µm particle size.[1]

  • Mobile Phase: A gradient of phosphate buffer (pH 3.8) and acetonitrile.[2]

    • Initial conditions may start with a higher aqueous percentage and ramp up the organic phase.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 238 nm.[1]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition to a known concentration and filter through a 0.45 µm syringe filter before injection.

Example LC-MS/MS Method for Papaverine Quantification in Plasma

This protocol is a general example and will require significant optimization and validation.

  • Instrumentation: UHPLC system coupled to a triple quadrupole mass spectrometer.[4]

  • Column: Ascentis® Express HILIC, 10 cm × 2.1 mm, 2 µm particle size.

  • Mobile Phase:

    • A: 0.1% Formic acid in water.

    • B: 0.1% Formic acid in acetonitrile.

    • A gradient elution will be necessary.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 35 °C.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions:

    • Papaverine: 340.4 -> 202.2 (quantifier) and 340.4 -> 171.1 (qualifier).

  • Sample Preparation: Protein precipitation of plasma samples with methanol, followed by centrifugation and analysis of the supernatant.[4]

Quantitative Data Summary

Table 1: HPLC Method Validation Parameters for Papaverine Analysis

ParameterReported Value/RangeReference
Linearity Range3.12 - 100 ng/mL (in human plasma)[4]
Accuracy (Recovery)96.6% - 98.9% (in human plasma)[4]
Precision (RSD)< 10% (intra-day and inter-day in human plasma)[4]
LOQ3.12 ng/mL (in human plasma)[4]

Table 2: UV Spectrophotometry Method Parameters for Papaverine Analysis

ParameterReported Value/RangeReference
Linearity Range1.68 - 13.7 µg/mL[7]
Mean Recovery99.75% - 100.08%[7]
Coefficient of Variation1.020% - 1.268%[7]
Absorption Maxima (λmax)239, 278-280, 314, 327 nm (in ethanol)[8]

Visual Troubleshooting Workflow

Below is a visual workflow to guide the troubleshooting process for common HPLC issues encountered during Papaverine analysis.

HPLC_Troubleshooting start Problem with Papaverine Peak peak_shape Poor Peak Shape? start->peak_shape retention_time Inconsistent Retention Time? start->retention_time ghost_peaks Ghost Peaks / Carryover? start->ghost_peaks tailing Tailing Peak peak_shape->tailing Yes fronting Fronting Peak peak_shape->fronting Yes peak_shape->retention_time No check_ph Check Mobile Phase pH Adjust if necessary tailing->check_ph check_column Check Column Health (Flush or Replace) tailing->check_column reduce_conc Reduce Sample Concentration or Injection Volume fronting->reduce_conc rt_shift Retention Time Shift retention_time->rt_shift Yes retention_time->ghost_peaks No check_pump Check Pump and Connections (Leaks, Degassing) rt_shift->check_pump check_mp Verify Mobile Phase Preparation rt_shift->check_mp use_oven Use Column Oven rt_shift->use_oven ghost_peak_issue Presence of Ghost Peaks ghost_peaks->ghost_peak_issue Yes clean_injector Clean Injector and System ghost_peak_issue->clean_injector increase_runtime Increase Run Time or Add Wash Step ghost_peak_issue->increase_runtime

Caption: Troubleshooting workflow for HPLC analysis of Papaverine.

References

Validation & Comparative

A Comparative Analysis of the Vasodilatory Effects of Sodium Camphor Sulfonate and Other Vasoactive Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the vasodilatory properties of Sodium Camphor Sulfonate (a salt of Einecs 250-770-9) against established vasodilators such as Nitroglycerin and Nifedipine. The information is supported by available data on mechanisms of action and includes detailed experimental protocols.

Mechanism of Action

Sodium Camphor Sulfonate is reported to induce vasodilation by inhibiting the influx of calcium ions into vascular smooth muscle cells, leading to their relaxation and a subsequent widening of the blood vessels[1]. This mechanism of action places it in the category of calcium channel blockers.

For comparison:

  • Nitroglycerin , a well-known organic nitrate, exerts its vasodilatory effect by releasing nitric oxide (NO), which then activates guanylyl cyclase, leading to an increase in cyclic guanosine monophosphate (cGMP) and subsequent smooth muscle relaxation.

  • Nifedipine is a dihydropyridine calcium channel blocker that specifically inhibits the influx of extracellular calcium ions through L-type calcium channels in vascular smooth muscle, resulting in vasodilation[2][3].

Quantitative Comparison of Vasodilatory Effects

The following table summarizes available quantitative data for the comparator compounds. It is important to note that direct, peer-reviewed quantitative data (such as EC50 or Emax values) for the vasodilatory effect of Sodium Camphor Sulfonate is not currently available in the cited resources.

CompoundMechanism of ActionExperimental ModelParameterValue
Sodium Camphor Sulfonate Calcium Channel Blocker[1]Not SpecifiedNot AvailableNot Available
Nitroglycerin Nitric Oxide DonorHuman Coronary ArteryMaximal Increase in Vessel Size0.36 mm (at 200 mcg IC)
Human Forearm Vasculature% Increase in Forearm Vascular Conductance~305% at highest dose[4]
Nifedipine L-type Calcium Channel Blocker[2][3]Not SpecifiedBioavailability45-77% (conventional)[5][6]
Not SpecifiedPeak Plasma Time30-120 min (conventional)[5]

Signaling Pathway for Calcium Channel Blocker-Induced Vasodilation

The following diagram illustrates the generalized signaling pathway for vasodilation induced by calcium channel blockers like Sodium Camphor Sulfonate and Nifedipine.

Vasodilation_Pathway cluster_ecf Extracellular Fluid cluster_cell Vascular Smooth Muscle Cell Ca_ext Ca²⁺ L_type L-type Ca²⁺ Channel Ca_ext->L_type Influx Ca_int Ca²⁺ L_type->Ca_int Calmodulin Calmodulin Ca_int->Calmodulin MLCK_inactive Inactive MLCK Calmodulin->MLCK_inactive Activates MLCK_active Active MLCK MLCK_inactive->MLCK_active Myosin_LC Myosin Light Chain MLCK_active->Myosin_LC Phosphorylates Myosin_LC_P Phosphorylated Myosin Light Chain Myosin_LC->Myosin_LC_P Contraction Contraction Myosin_LC_P->Contraction Relaxation Relaxation (Vasodilation) Blocker Calcium Channel Blocker (e.g., Sodium Camphor Sulfonate) Blocker->L_type Inhibits Blocker->Relaxation

Caption: Signaling pathway of calcium channel blocker-induced vasodilation.

Experimental Protocols

This ex vivo method is commonly used to assess the vasodilatory or vasoconstrictive properties of a compound on isolated arterial segments.

1. Tissue Preparation:

  • A thoracic aorta is carefully excised from a laboratory animal (e.g., rat or mouse).

  • The aorta is cleaned of adherent connective and fatty tissue and cut into rings of 2-3 mm in width.

2. Mounting:

  • The aortic rings are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and bubbled with a gas mixture of 95% O2 and 5% CO2.

  • The rings are connected to an isometric force transducer to record changes in tension.

3. Equilibration and Pre-contraction:

  • The rings are allowed to equilibrate for 60-90 minutes under a resting tension.

  • To induce a stable contraction, a vasoconstrictor agent such as phenylephrine or potassium chloride is added to the bath.

4. Vasodilation Measurement:

  • Once a stable contraction is achieved, cumulative concentrations of the test compound (e.g., Sodium Camphor Sulfonate) are added to the organ bath.

  • The resulting relaxation is recorded as a percentage of the pre-contraction induced by the vasoconstrictor.

  • From the concentration-response curve, parameters like EC50 (the concentration of the compound that produces 50% of the maximal response) and Emax (the maximal relaxation) can be determined.

Aortic_Ring_Workflow A Aorta Excision B Cleaning and Slicing into Rings A->B C Mounting in Organ Bath B->C D Equilibration under Resting Tension C->D E Induce Contraction (e.g., Phenylephrine) D->E F Cumulative Addition of Test Compound E->F G Record Relaxation Response F->G H Data Analysis (Concentration-Response Curve, EC50, Emax) G->H

Caption: Workflow for the aortic ring vasodilation assay.

Conclusion

Sodium Camphor Sulfonate, a salt of this compound, demonstrates vasodilatory properties, likely through the inhibition of calcium influx in vascular smooth muscle cells[1]. While direct quantitative comparisons with established vasodilators like Nitroglycerin and Nifedipine are limited by the lack of specific experimental data for Sodium Camphor Sulfonate, its proposed mechanism of action places it within the class of calcium channel blockers. Further research is warranted to quantify its vasodilatory potency and to fully elucidate its pharmacological profile for potential therapeutic applications in cardiovascular diseases. The provided experimental protocols offer a framework for conducting such validation studies.

References

Comparative Analysis of Papaverine and Its Synthetic Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the phosphodiesterase inhibition profiles and vasodilatory effects of papaverine and its key synthetic analogs—drotaverine, ethaverine, and moxaverine—reveals distinct mechanisms of action and therapeutic potentials. This guide provides a comparative analysis based on available experimental data to assist researchers, scientists, and drug development professionals in understanding the nuanced differences between these structurally related compounds.

Papaverine, a naturally occurring benzylisoquinoline alkaloid derived from the opium poppy, has long been recognized for its spasmolytic and vasodilatory properties. Its primary mechanism of action involves the non-selective inhibition of phosphodiesterase (PDE) enzymes, leading to increased intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). This increase in second messengers triggers a cascade of events culminating in smooth muscle relaxation. Furthermore, papaverine is a potent inhibitor of the PDE10A isoenzyme.[1]

Synthetic analogs of papaverine have been developed to enhance its therapeutic efficacy and selectivity. This guide focuses on a comparative analysis of papaverine with three of its notable synthetic derivatives: drotaverine, ethaverine, and moxaverine.

Mechanism of Action: A Signaling Pathway Overview

The primary mechanism of action for papaverine and its analogs involves the modulation of intracellular cyclic nucleotide signaling pathways, which play a crucial role in regulating smooth muscle tone. Inhibition of phosphodiesterase (PDE) enzymes by these compounds leads to an accumulation of cAMP and cGMP, resulting in vasodilation.

cluster_membrane Cell Membrane cluster_papaverine Papaverine & Analogs cluster_downstream Downstream Effects Receptor GPCR AC Adenylyl Cyclase Receptor->AC Activates GC Guanylyl Cyclase Receptor->GC Activates cAMP cAMP AC->cAMP Converts ATP to cGMP cGMP GC->cGMP Converts GTP to Papaverine Papaverine & Analogs PDE Phosphodiesterase (PDE) Papaverine->PDE Inhibits Relaxation Smooth Muscle Relaxation (Vasodilation) ATP ATP ATP->cAMP GTP GTP GTP->cGMP cAMP->PDE PKA Protein Kinase A (PKA) cAMP->PKA Activates cGMP->PDE PKG Protein Kinase G (PKG) cGMP->PKG Activates AMP AMP PDE->AMP Hydrolyzes cAMP to GMP GMP PDE->GMP Hydrolyzes cGMP to PKA->Relaxation PKG->Relaxation

Figure 1: Simplified signaling pathway of Papaverine and its analogs.

Comparative Analysis of PDE Inhibition and Vasodilatory Effects

The following tables summarize the available quantitative data for papaverine and its synthetic analogs, focusing on their phosphodiesterase inhibition profiles and vasodilatory efficacy.

Table 1: Phosphodiesterase (PDE) Inhibition Profile

CompoundPDE Isoenzyme SelectivityIC50 Values
Papaverine Non-selective, potent PDE10A inhibitorPDE10A: 17 nM[1], PDE3A: 284 nM[1]
Drotaverine Selective PDE4 inhibitorNot explicitly found in comparative studies
Ethaverine Primarily a calcium channel blockerNot typically characterized by PDE inhibition
Moxaverine Non-selective PDE inhibitorNot explicitly found in comparative studies

Table 2: Vasodilatory and Smooth Muscle Relaxant Effects

CompoundPrimary MechanismEC50 / ED50 / IC50 ValuesEmax (Maximum Efficacy)
Papaverine Non-selective PDE inhibitionlogEC50 (rat aorta): Not specified, but less potent than nitroglycerin[2]140.5 ± 6.7% (of pre-contraction)[2]
Drotaverine Selective PDE4 inhibition, L-type calcium channel blockadeED50 (guinea pig trachea, KCl-induced contraction): 2.2 x 10⁻⁵ MNot specified
Ethaverine L-type calcium channel blockadeEC50 (porcine cardiac L-type Ca²⁺ channels): ~1 µM[3]Not specified
Moxaverine Non-selective PDE inhibitionNot specifiedNot specified

In-Depth Look at Synthetic Analogs

Drotaverine

Drotaverine is a synthetic analog of papaverine that exhibits more potent antispasmodic activity.[4] Its primary mechanism of action is the selective inhibition of phosphodiesterase 4 (PDE4), which is highly expressed in smooth muscle cells. This selectivity contributes to its potent smooth muscle relaxant effects with a reportedly favorable safety profile, particularly a lack of anticholinergic side effects. In addition to PDE4 inhibition, drotaverine also possesses L-type voltage-dependent calcium channel (L-VDCC) blocking properties.[4] This dual mechanism of action, inhibiting both the breakdown of cAMP and the influx of calcium, contributes to its enhanced spasmolytic efficacy.

Ethaverine

Ethaverine, another synthetic derivative, primarily functions as a calcium channel blocker.[3] Experimental data indicates that it inhibits L-type calcium channels, thereby reducing the influx of calcium into smooth muscle cells, which is a critical step for contraction. Its vasodilatory action is thought to be mainly a consequence of this calcium channel antagonism rather than significant PDE inhibition.

Moxaverine

Moxaverine is described as a non-selective phosphodiesterase inhibitor, similar to papaverine. It is used clinically as a vasodilator.

Experimental Protocols

Detailed methodologies are crucial for the accurate comparison of these compounds. Below are outlines of standard experimental protocols for assessing PDE inhibition and vasodilation.

Phosphodiesterase (PDE) Inhibition Assay

A common method for determining the inhibitory activity of compounds against PDE isoenzymes is the two-step radioenzymatic assay.

Objective: To determine the IC50 value of a test compound for a specific PDE isoenzyme.

Materials:

  • Purified recombinant human PDE isoenzymes

  • [³H]-cAMP or [³H]-cGMP as substrate

  • Snake venom nucleotidase

  • Anion-exchange resin

  • Scintillation cocktail and counter

  • Test compounds (Papaverine and its analogs) dissolved in an appropriate solvent (e.g., DMSO)

Procedure:

  • Reaction Incubation: The test compound at various concentrations is pre-incubated with the purified PDE enzyme in an assay buffer.

  • Substrate Addition: The reaction is initiated by adding the radiolabeled substrate ([³H]-cAMP or [³H]-cGMP).

  • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration.

  • Termination: The reaction is stopped by heat inactivation.

  • Second Enzymatic Step: Snake venom nucleotidase is added to hydrolyze the resulting [³H]-5'-AMP or [³H]-5'-GMP to the corresponding nucleoside ([³H]-adenosine or [³H]-guanosine).

  • Separation: The charged, unhydrolyzed substrate is separated from the uncharged nucleoside product using an anion-exchange resin.

  • Quantification: The amount of radioactivity in the supernatant (containing the nucleoside) is measured by liquid scintillation counting.

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated, and the IC50 value is determined by non-linear regression analysis.

cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Data Analysis Compound Prepare Test Compound Dilutions Preincubation Pre-incubate Enzyme with Compound Compound->Preincubation Enzyme Prepare PDE Enzyme Solution Enzyme->Preincubation Reaction Add Radiolabeled Substrate (³H-cAMP/cGMP) & Incubate Preincubation->Reaction Termination Terminate Reaction (Heat Inactivation) Reaction->Termination Hydrolysis Add Snake Venom Nucleotidase & Incubate Termination->Hydrolysis Separation Separate Product from Substrate (Anion-Exchange Resin) Hydrolysis->Separation Quantification Quantify Radioactivity (Scintillation Counting) Separation->Quantification Calculation Calculate % Inhibition & Determine IC50 Quantification->Calculation

Figure 2: Experimental workflow for a PDE inhibition assay.

Organ Bath Vasodilation Assay

The organ bath technique is a classic pharmacological method used to assess the contractile and relaxant properties of isolated vascular tissues.

Objective: To determine the vasodilatory potency (EC50) and efficacy (Emax) of a test compound on isolated arterial rings.

Materials:

  • Isolated arterial tissue (e.g., rat aorta, porcine coronary artery)

  • Krebs-Henseleit solution (physiological salt solution)

  • Organ bath system with force-displacement transducers

  • Data acquisition system

  • Vasoconstrictor agent (e.g., phenylephrine, KCl)

  • Test compounds (Papaverine and its analogs)

Procedure:

  • Tissue Preparation: The artery is carefully dissected and cut into rings of a specific width (e.g., 2-4 mm).

  • Mounting: The arterial rings are mounted in the organ bath chambers, which are filled with Krebs-Henseleit solution, maintained at 37°C, and continuously gassed with 95% O₂ and 5% CO₂.

  • Equilibration: The tissues are allowed to equilibrate under a resting tension for a specified period.

  • Viability Check: The viability of the tissue is confirmed by inducing a contraction with a high concentration of KCl.

  • Pre-contraction: Once the tissue has returned to its resting tension, a submaximal contraction is induced using a vasoconstrictor agent like phenylephrine.

  • Cumulative Concentration-Response Curve: Once the contraction has stabilized, the test compound is added to the organ bath in a cumulative manner, with increasing concentrations. The relaxation response is recorded after each addition.

  • Data Analysis: The relaxation at each concentration is expressed as a percentage of the pre-contraction tension. A concentration-response curve is plotted, and the EC50 (concentration producing 50% of the maximal response) and Emax (maximal relaxation) values are calculated.

Conclusion

While papaverine serves as a foundational non-selective PDE inhibitor and vasodilator, its synthetic analogs offer refined pharmacological profiles. Drotaverine emerges as a more potent spasmolytic with a selective PDE4 inhibition mechanism, potentially offering a better therapeutic window for certain applications. Ethaverine's primary mechanism as a calcium channel blocker distinguishes it from the PDE-inhibiting profile of papaverine. Moxaverine appears to be a non-selective PDE inhibitor similar to papaverine.

The choice between papaverine and its synthetic analogs will depend on the specific research or therapeutic goal. For studies targeting PDE10A, papaverine remains a relevant tool. For applications requiring potent and selective smooth muscle relaxation, drotaverine may be a more suitable candidate. Further head-to-head comparative studies with comprehensive quantitative data are necessary to fully elucidate the relative potencies and selectivities of these compounds across a wider range of PDE isoenzymes and vascular beds. This will enable a more precise selection of the optimal compound for specific research and clinical applications.

References

confirming the phosphodiesterase inhibitory activity of 1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparison of the phosphodiesterase (PDE) inhibitory activity of 1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline, commonly known as papaverine. This analysis places papaverine in context with other well-established PDE inhibitors, offering a side-by-side look at their potency and selectivity based on experimental data.

Papaverine, an alkaloid originally isolated from the opium poppy, has long been recognized for its vasodilatory properties. Its mechanism of action is primarily attributed to the inhibition of phosphodiesterases, a superfamily of enzymes that play a crucial role in intracellular signaling by hydrolyzing cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). The resulting increase in intracellular cyclic nucleotide levels triggers a cascade of downstream effects, leading to smooth muscle relaxation and other physiological responses.

Comparative Inhibitory Activity

To objectively assess the phosphodiesterase inhibitory activity of papaverine, its performance is compared against three other widely studied PDE inhibitors: rolipram, a selective PDE4 inhibitor; theophylline, a non-selective PDE inhibitor; and sildenafil, a potent PDE5 inhibitor. The following table summarizes the half-maximal inhibitory concentration (IC50) values of these compounds against various PDE isoenzymes. Lower IC50 values indicate greater potency.

PDE IsoenzymePapaverine (IC50, µM)Rolipram (IC50, µM)Theophylline (IC50, µM)Sildenafil (IC50, µM)
PDE1 ~10[1]>100~1000.28
PDE2 ~4[1]>100~50>100
PDE3 ~0.6[1]>100~1525
PDE4 ~4[1]A: ~0.003, B: ~0.13, D: ~0.24 [2]~100>100
PDE5 ~1[1]>100~300.0035
PDE6 Data not available>100Data not available0.035
PDE7 Data not available>100Data not available>100
PDE8 Data not available>100Data not available>100
PDE9 Data not available>100Data not available>100
PDE10 0.036 >100Data not available>100
PDE11 Data not available>100Data not available0.01

Data Interpretation: The table highlights the distinct inhibitory profiles of the compared compounds. Papaverine demonstrates non-selective inhibitory activity across multiple PDE families, with its most potent inhibition observed against PDE10A. In contrast, rolipram exhibits high selectivity for PDE4 isoforms, while sildenafil is a potent and selective inhibitor of PDE5.[2] Theophylline is confirmed as a weak, non-selective PDE inhibitor.

Signaling Pathway of PDE Inhibition

The inhibition of phosphodiesterases by compounds like papaverine leads to an accumulation of intracellular cyclic nucleotides (cAMP and cGMP), which in turn activates downstream signaling cascades.

ATP ATP AC Adenylate Cyclase ATP->AC GTP GTP GC Guanylate Cyclase GTP->GC cAMP cAMP AC->cAMP cGMP cGMP GC->cGMP PDE Phosphodiesterase (PDE) cAMP->PDE Hydrolysis PKA Protein Kinase A (PKA) cAMP->PKA Activation cGMP->PDE Hydrolysis PKG Protein Kinase G (PKG) cGMP->PKG Activation AMP 5'-AMP PDE->AMP GMP 5'-GMP PDE->GMP Papaverine Papaverine Papaverine->PDE Inhibition CellularResponse Cellular Response (e.g., Smooth Muscle Relaxation) PKA->CellularResponse PKG->CellularResponse

Figure 1. Signaling pathway of phosphodiesterase inhibition by papaverine.

Experimental Protocols

The determination of PDE inhibitory activity is crucial for characterizing compounds like papaverine. A commonly employed method is the in vitro phosphodiesterase inhibition assay using fluorescence polarization.

Principle: This assay measures the activity of PDE enzymes by detecting the conversion of a fluorescently labeled cyclic nucleotide (e.g., FAM-cAMP) to its corresponding monophosphate. The binding of the resulting fluorescent monophosphate to a specific binding agent causes a change in the polarization of the emitted fluorescent light, which can be measured to determine enzyme activity.

Materials:

  • Purified recombinant human PDE enzymes (various isoenzymes)

  • Fluorescently labeled substrate (e.g., FAM-cAMP or FAM-cGMP)

  • Binding agent (specific for 5'-AMP or 5'-GMP)

  • Assay buffer (e.g., Tris-HCl buffer containing MgCl2 and a reducing agent)

  • Test compound (papaverine) and comparator compounds

  • 384-well microplates

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test and comparator compounds in the assay buffer.

  • Enzyme Reaction:

    • Add the diluted compounds to the wells of a 384-well plate.

    • Add the purified PDE enzyme to each well (except for the negative control).

    • Initiate the reaction by adding the fluorescently labeled substrate.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Detection:

    • Stop the enzyme reaction by adding the binding agent.

    • Incubate the plate to allow for the binding of the fluorescent monophosphate to the binding agent.

    • Measure the fluorescence polarization of each well using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the control wells (enzyme without inhibitor).

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Start Start PrepCompounds Prepare Serial Dilutions of Test Compounds Start->PrepCompounds AddToPlate Add Compounds and PDE Enzyme to 384-well Plate PrepCompounds->AddToPlate AddSubstrate Initiate Reaction with Fluorescent Substrate AddToPlate->AddSubstrate Incubate Incubate at 30°C AddSubstrate->Incubate StopReaction Stop Reaction with Binding Agent Incubate->StopReaction Incubate2 Incubate for Binding StopReaction->Incubate2 MeasureFP Measure Fluorescence Polarization Incubate2->MeasureFP AnalyzeData Calculate % Inhibition and Determine IC50 MeasureFP->AnalyzeData End End AnalyzeData->End

Figure 2. Experimental workflow for a fluorescence polarization-based PDE inhibition assay.

Conclusion

The experimental data confirm that 1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline (papaverine) is a non-selective phosphodiesterase inhibitor with notable potency against the PDE10A isoenzyme. This profile distinguishes it from more selective inhibitors such as rolipram and sildenafil. Understanding these differences in inhibitory activity is critical for the targeted development of novel therapeutics aimed at modulating cyclic nucleotide signaling pathways. The provided experimental protocol offers a robust framework for the continued investigation and characterization of PDE inhibitors.

References

A Comparative Guide to Analytical Methods for Papaverine Detection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various analytical methods for the detection and quantification of Papaverine, a benzylisoquinoline alkaloid used as a vasodilator and antispasmodic. The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical formulations containing Papaverine. This document outlines the performance of High-Performance Liquid Chromatography (HPLC), Ultraviolet-Visible (UV-Vis) Spectrophotometry, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) with supporting experimental data and detailed methodologies.

Data Presentation: A Comparative Analysis of Method Performance

The following table summarizes the key validation parameters for the different analytical methods used for Papaverine detection. This allows for a direct comparison of their performance characteristics.

MethodLinearity RangeAccuracy (% Recovery)Precision (%RSD)Limit of Detection (LOD)Limit of Quantification (LOQ)
HPLC-UV 10 - 160 µg/mL[1]99.86%[1]0.7%[2]Not explicitly foundNot explicitly found
UV-Vis Spectrophotometry 15.0 - 35.0 µg/mL95.2%[3]1.55%[3]Not explicitly foundNot explicitly found
LC-MS/MS 1 - 100 ng/mL[4]89 - 114%[4]< 15%[4]0.4 ng/mL[5]Not explicitly found
GC-MS Not explicitly foundNot explicitly foundNot explicitly found0.4 ng/mL[5]Not explicitly found

Experimental Protocols: Detailed Methodologies

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is widely used for the routine analysis of Papaverine in pharmaceutical dosage forms.

  • Instrumentation: An Agilent 1260 Infinity II DAD System or equivalent.[6]

  • Column: Kromasil 100-5-C18, 250×4.6 mm, 5 µm particle size.[6]

  • Mobile Phase: A gradient elution using a mixture of 0.5% ammonium acetate, 1% triethylamine, and methanol (39:1:60, v/v/v).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV detection at 238 nm.[1][6]

  • Column Temperature: 40°C.[1]

  • Sample Preparation: Dissolve the sample in a suitable solvent, such as a methanol-water mixture, to achieve a concentration within the linear range. Filter the solution through a 0.45 µm filter before injection.

UV-Visible Spectrophotometry

A simple and cost-effective method for the quantification of Papaverine, particularly in bulk drug analysis.

  • Instrumentation: A UV-Vis spectrophotometer, such as an Agilent 8453Е system.[6]

  • Solvent: Methanol.[3]

  • Wavelength Range: Scan from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax) for Papaverine.

  • Measurement: Measure the absorbance of the sample solutions in the range of 218-300 nm.[3]

  • Sample Preparation: Accurately weigh and dissolve the Papaverine sample in methanol to prepare a stock solution. Prepare a series of dilutions to fall within the linear range of the calibration curve. For samples from biological matrices, an extraction step is necessary. For instance, extraction from blood or skin tissue can be performed using a chloroform-hexane mixture after adding a phosphate buffer.[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

A highly sensitive and selective method, ideal for the determination of Papaverine in complex matrices like plasma.

  • Instrumentation: A UPLC-MS/MS system, such as a Waters Xevo TQS UPS.[6]

  • Column: ACQUITY UPLC BEH C18 column.[4]

  • Mobile Phase: A gradient elution with acetonitrile and 10 mmol L−1 ammonium acetate aqueous solution (containing 0.05% aqueous ammonia).[4]

  • Ionization Mode: Electrospray ionization (ESI) in positive-ion mode.[4]

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantitative analysis.[4]

  • Internal Standard: Midazolam can be used as an internal standard.[4]

  • Sample Preparation: For plasma samples, protein precipitation is a common sample preparation technique. The supernatant is then injected into the LC-MS/MS system.

Gas Chromatography-Mass Spectrometry (GC-MS)

This technique is suitable for the analysis of volatile derivatives of Papaverine and is often used in forensic analysis.

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer.

  • Column: An HP-1 MS capillary column (30 m × 0.25 mm, 0.25 µm) is a suitable choice.[7]

  • Carrier Gas: Helium.

  • Injection: Samples are typically dissolved in a mixture of methanol and chloroform before injection.[7]

  • Derivatization: In some cases, derivatization with agents like heptafluorobutyric anhydride may be required to improve the volatility and chromatographic properties of Papaverine.[7]

  • Detection: The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode for quantitative analysis.

Mandatory Visualizations

Experimental Workflow for Method Cross-Validation

The following diagram illustrates a logical workflow for the cross-validation of the analytical methods described.

Method_Cross_Validation_Workflow cluster_Preparation Preparation cluster_Analysis Analysis cluster_Validation Validation & Comparison Sample Papaverine Standard and Sample Preparation HPLC HPLC-UV Analysis Sample->HPLC UV_Vis UV-Vis Analysis Sample->UV_Vis LC_MS LC-MS/MS Analysis Sample->LC_MS GC_MS GC-MS Analysis Sample->GC_MS Protocols Define Analytical Method Protocols Protocols->HPLC Protocols->UV_Vis Protocols->LC_MS Protocols->GC_MS Data_Collection Data Collection (Linearity, Accuracy, Precision, LOD, LOQ) HPLC->Data_Collection UV_Vis->Data_Collection LC_MS->Data_Collection GC_MS->Data_Collection Comparison Comparative Analysis of Validation Data Data_Collection->Comparison Selection Select Optimal Method Comparison->Selection Papaverine_Signaling_Pathway cluster_Papaverine_Action Papaverine's Mechanism of Action cluster_Cellular_Response Cellular Response Papaverine Papaverine PDE Phosphodiesterase (PDE) Papaverine->PDE inhibits cAMP Increased cAMP PDE->cAMP cGMP Increased cGMP PDE->cGMP PKA Protein Kinase A (PKA) Activation cAMP->PKA PKG Protein Kinase G (PKG) Activation cGMP->PKG Ca_Reduction Decreased Intracellular Ca2+ PKA->Ca_Reduction PKG->Ca_Reduction Relaxation Smooth Muscle Relaxation Ca_Reduction->Relaxation

References

A Comparative Analysis of Papaverine (Einecs 250-770-9) and Other Smooth Muscle Relaxants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of Papaverine (identified as Einecs 250-770-9, IUPAC name: 1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline), a well-established smooth muscle relaxant, with other prominent agents in the field.[1][2][3][4] The following sections detail quantitative efficacy data, experimental methodologies, and the underlying signaling pathways involved in their mechanism of action.

Quantitative Efficacy Comparison

The relaxing effect of smooth muscle relaxants is typically quantified by their half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50). Lower values indicate higher potency. The following tables summarize the available quantitative data for Papaverine and selected comparators.

CompoundTissueAgonistPotency (pIC50 / -log(EC50) M)Reference
PapaverineHuman Left Internal Mammary Artery (LIMA)Norepinephrine (10⁻⁶ M)4.58 ± 0.05[5]
Glyceryl Trinitrate/Verapamil CombinationHuman Left Internal Mammary Artery (LIMA)Norepinephrine (10⁻⁶ M)6.54 ± 0.10[5]
PapaverineHuman Saphenous Vein (SV)Norepinephrine (10⁻⁶ M)4.62 ± 0.05[5]
Glyceryl Trinitrate/Verapamil CombinationHuman Saphenous Vein (SV)Norepinephrine (10⁻⁶ M)6.35 ± 0.08[5]
PapaverineRat Thoracic AortaPhenylephrinePotency order: Nitroglycerin > Verapamil > Papaverine[6]
NitroglycerinRat Thoracic AortaPhenylephrineMost potent[6]
VerapamilRat Thoracic AortaPhenylephrineMore potent than Papaverine[6]
CompoundEnzyme/Cell LineParameterValueReference
Papaverine HydrochloridePhosphodiesterase 10A (PDE10A)IC5017 nM[2][3]
PapaverinePhosphodiesterase 10A (PDE10A)IC500.019 µM[7]
Papaverine HydrochloridePhosphodiesterase 3A (PDE3A)IC50284 nM[2][3]
Papaverine HydrochlorideRat Vascular Smooth Muscle Cells (SMCs)Cytotoxicity IC50 (1 min)0.097 mM[4]
Papaverine HydrochlorideHuman Coronary Artery Endothelial Cells (ECs)Cytotoxicity IC50 (1 min)0.056 mM[4]
CompoundTissueAgonistEC50Reference
DrotaverineRat Thoracic AortaPhenylephrine (10⁻⁶ M)1.63×10⁻⁸ ± 0.39×10⁻⁸ mol/l[7]

Mechanism of Action

The primary mechanisms by which Papaverine and other compared smooth muscle relaxants exert their effects are detailed below.

Papaverine: Papaverine is a non-selective phosphodiesterase (PDE) inhibitor, which leads to an increase in intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][8] This accumulation of cyclic nucleotides activates protein kinases that phosphorylate various downstream targets, ultimately resulting in a decrease in intracellular calcium concentration and smooth muscle relaxation.[1] Papaverine is also suggested to have a direct inhibitory effect on calcium channels.[1]

Drotaverine: A structural analogue of papaverine, drotaverine is a selective inhibitor of phosphodiesterase-4 (PDE4).[9][10] This selectivity is thought to contribute to its potent antispasmodic activity, with some studies suggesting it is more potent than papaverine.[9][11]

Verapamil: Verapamil is a well-known L-type calcium channel blocker.[12][13] By inhibiting the influx of extracellular calcium into smooth muscle cells, it directly interferes with the calcium-dependent signaling cascade required for muscle contraction.

Aminophylline: This compound is a combination of theophylline and ethylenediamine. Theophylline, the active component, is a non-selective phosphodiesterase inhibitor, similar to papaverine.[14][15][16] It increases intracellular cAMP and cGMP, leading to smooth muscle relaxation. It also acts as an adenosine receptor antagonist.[14][15]

Signaling Pathway for Papaverine-Induced Smooth Muscle Relaxation

Papaverine_Pathway Papaverine Papaverine PDE Phosphodiesterase (PDE) Papaverine->PDE Inhibits Ca_channels Calcium Channels Papaverine->Ca_channels Inhibits cAMP_cGMP ↑ cAMP & cGMP PKA_PKG Activation of Protein Kinases (PKA & PKG) cAMP_cGMP->PKA_PKG Ca_influx ↓ Intracellular Ca²⁺ PKA_PKG->Ca_influx Relaxation Smooth Muscle Relaxation Ca_influx->Relaxation

Caption: Papaverine's dual mechanism of action.

Experimental Protocols

The following are generalized protocols representative of the methodologies used to obtain the comparative efficacy data.

Isolated Tissue Bath for Smooth Muscle Relaxation Assay

This in vitro method is a standard for assessing the contractile and relaxant properties of compounds on smooth muscle tissues.

Tissue_Bath_Workflow cluster_prep Tissue Preparation cluster_exp Experimental Setup cluster_analysis Data Analysis Tissue_Isolation Isolate Smooth Muscle Tissue (e.g., Aorta, Trachea) Ring_Prep Cut into Rings/Strips Tissue_Isolation->Ring_Prep Mounting Mount Tissue in Organ Bath with Physiological Salt Solution (PSS) Ring_Prep->Mounting Equilibration Equilibrate under Tension Mounting->Equilibration Contraction Induce Contraction with Agonist (e.g., Phenylephrine) Equilibration->Contraction Drug_Addition Cumulative Addition of Test Compound (e.g., Papaverine) Contraction->Drug_Addition Data_Recording Record Isometric Tension Drug_Addition->Data_Recording CR_Curve Construct Concentration- Response Curve Data_Recording->CR_Curve EC50_Calc Calculate EC50/pIC50 CR_Curve->EC50_Calc

Caption: Workflow for isolated tissue bath experiments.

Detailed Steps:

  • Tissue Preparation: Smooth muscle tissues, such as rat thoracic aorta or guinea pig trachea, are dissected and placed in a cold, oxygenated physiological salt solution (PSS). The tissue is then cut into rings or strips of a standardized size.

  • Mounting: The tissue segments are mounted in an isolated organ bath chamber filled with PSS maintained at 37°C and bubbled with a 95% O2 / 5% CO2 mixture. One end of the tissue is fixed, and the other is connected to an isometric force transducer.

  • Equilibration and Contraction: The tissues are allowed to equilibrate under a resting tension for a specified period. Following equilibration, a contractile agent (agonist) such as phenylephrine or potassium chloride is added to induce a stable contraction.

  • Drug Administration: Once a stable contraction is achieved, the test compound (e.g., Papaverine) is added to the bath in a cumulative manner, with the tissue response allowed to stabilize between additions.

  • Data Analysis: The relaxation at each concentration is measured as a percentage of the initial agonist-induced contraction. A concentration-response curve is then plotted to determine the EC50 or pIC50 value.

Phosphodiesterase (PDE) Activity Assay

These assays are employed to determine the inhibitory potential of compounds on specific PDE isoenzymes.

PDE_Assay_Workflow cluster_reagents Reaction Setup cluster_procedure Assay Procedure cluster_analysis Data Analysis PDE_Enzyme Purified PDE Enzyme Incubation Incubate Reaction Mixture at 37°C PDE_Enzyme->Incubation Substrate cAMP or cGMP Substrate Substrate->Incubation Test_Compound Test Compound (e.g., Papaverine) or Vehicle Test_Compound->Incubation Termination Terminate Reaction Incubation->Termination Detection Detect Product Formation (e.g., Luminescence, Colorimetric) Termination->Detection IC_Curve Plot Inhibition Curve Detection->IC_Curve IC50_Calc Calculate IC50 IC_Curve->IC50_Calc

Caption: General workflow for a phosphodiesterase activity assay.

Detailed Steps:

  • Reaction Mixture Preparation: The assay is typically performed in a microplate format. Each well contains a reaction buffer, the purified PDE isoenzyme of interest, and the cyclic nucleotide substrate (cAMP or cGMP).

  • Compound Addition: The test compound (e.g., Papaverine) is added to the wells at various concentrations. Control wells receive the vehicle.

  • Incubation and Termination: The reaction is initiated and allowed to proceed for a set time at 37°C. The reaction is then stopped, often by the addition of a PDE inhibitor or by heat.

  • Detection: The amount of hydrolyzed substrate is quantified. This can be achieved through various methods, including radioimmunoassays, enzyme-linked immunosorbent assays (ELISA), or commercially available kits that use fluorescence, luminescence, or colorimetric detection.

  • Data Analysis: The percentage of PDE inhibition at each compound concentration is calculated relative to the control. An inhibition curve is then generated to determine the IC50 value.

Conclusion

Papaverine (this compound) is a potent smooth muscle relaxant with a well-documented mechanism of action involving non-selective phosphodiesterase inhibition and potential calcium channel blockade. Comparative data suggests that while it is an effective vasodilator, other agents may exhibit greater potency depending on the specific tissue and agonist used. For instance, a combination of glyceryl trinitrate and verapamil showed significantly higher potency in relaxing human vascular grafts. Drotaverine, a structural analog, is reported to have more potent antispasmodic effects, likely due to its selectivity for PDE4. The choice of a smooth muscle relaxant for research or therapeutic development will depend on the desired potency, selectivity, and the specific physiological context. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational understanding for further investigation and comparison of these and other smooth muscle relaxants.

References

validation of in vitro findings on 1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline in animal models

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of the in vivo validation of 1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline (papaverine) across key therapeutic areas. This guide provides researchers, scientists, and drug development professionals with a comparative look at the experimental data and protocols used to assess papaverine's efficacy in animal models for oncology, neuroprotection, and vasodilation.

Papaverine, a benzylisoquinoline alkaloid derived from the opium poppy, has long been recognized for its vasodilatory properties. However, a growing body of in vitro research has suggested its potential in other therapeutic landscapes, including oncology and neuroprotection. This guide delves into the crucial next step: the validation of these in vitro findings in animal models. We present a comprehensive comparison of the experimental evidence, offering a clear and concise overview of papaverine's performance in vivo.

Anti-Cancer Efficacy: From Petri Dish to Preclinical Models

In vitro studies have highlighted papaverine's potential as an anti-cancer agent, and subsequent animal studies have sought to confirm these effects. A key area of investigation has been its application in glioblastoma multiforme (GBM), a notoriously aggressive brain tumor.

Comparative Efficacy in Glioblastoma Xenograft Model
Animal ModelTreatment RegimenKey FindingsReference
U87MG Glioblastoma Xenograft (Mouse)Papaverine (40 mg/kg, i.p., twice daily for 4 days) + Temozolomide (5 mg/kg, i.p., once daily for 4 days)Combination therapy significantly delayed tumor growth compared to temozolomide alone. Papaverine alone did not show significant tumor suppression.[1]
U87MG Glioblastoma Xenograft (Mouse)PapaverineReduced tumor volume by approximately 63% compared to vehicle control.[2]
Orthotopic and Heterotopic Rodent Tumor ModelsSingle clinically achievable dose of papaverineIncreased tumor oxygenation and enhanced the response to radiation therapy.[3]
Experimental Protocol: U87MG Glioblastoma Xenograft Mouse Model

This model is a cornerstone for in vivo glioblastoma research. The protocol generally involves the following steps:

  • Cell Culture: Human glioblastoma U87MG cells are cultured in appropriate media.

  • Animal Model: Immunocompromised mice (e.g., BALB/c nude mice) are used to prevent rejection of the human tumor cells.

  • Tumor Cell Implantation: A specific number of U87MG cells (e.g., 1 x 10^6) are subcutaneously injected into the flank of the mice.

  • Tumor Growth Monitoring: Tumor volume is regularly measured using calipers.

  • Treatment Administration: Once tumors reach a predetermined size, treatment with papaverine, often in combination with other agents like temozolomide, is initiated. Administration is typically via intraperitoneal (i.p.) injection.

  • Outcome Assessment: The primary outcome is the change in tumor volume over time. At the end of the study, tumors may be excised and weighed.

Signaling Pathways in Anti-Cancer Action

Papaverine's anti-cancer effects in vivo appear to be multifactorial, involving the inhibition of key signaling pathways.

Papaverine Papaverine Mitochondrial_Complex_I Mitochondrial Complex I Papaverine->Mitochondrial_Complex_I inhibits PDE10A PDE10A Papaverine->PDE10A inhibits HMGB1_RAGE HMGB1/RAGE Interaction Papaverine->HMGB1_RAGE inhibits Tumor_Growth Tumor Growth Papaverine->Tumor_Growth inhibits Tumor_Hypoxia Tumor Hypoxia Mitochondrial_Complex_I->Tumor_Hypoxia reduces HMGB1_RAGE->Tumor_Growth promotes Radiation_Therapy_Response Radiation Therapy Response Tumor_Hypoxia->Radiation_Therapy_Response improves Papaverine Papaverine RAGE_NF_kB RAGE-NF-κB Pathway Papaverine->RAGE_NF_kB inhibits NLRP3_Inflammasome NLRP3 Inflammasome Papaverine->NLRP3_Inflammasome inhibits Neuroinflammation Neuroinflammation RAGE_NF_kB->Neuroinflammation promotes Apoptosis Apoptosis RAGE_NF_kB->Apoptosis promotes NLRP3_Inflammasome->Neuroinflammation promotes Neuronal_Cell_Death Neuronal Cell Death Neuroinflammation->Neuronal_Cell_Death leads to Apoptosis->Neuronal_Cell_Death leads to Papaverine Papaverine PDE Phosphodiesterase (PDE) Papaverine->PDE inhibits cAMP_cGMP cAMP & cGMP PDE->cAMP_cGMP degrades Smooth_Muscle_Relaxation Smooth Muscle Relaxation cAMP_cGMP->Smooth_Muscle_Relaxation promotes Vasodilation Vasodilation Smooth_Muscle_Relaxation->Vasodilation causes

References

Independent Verification of the Neuroprotective Effects of Papaverine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neuroprotective effects of Papaverine with alternative therapeutic agents. The information presented is collated from preclinical and clinical studies to support independent verification and aid in drug development decisions. Quantitative data is summarized for ease of comparison, and detailed experimental methodologies are provided for key cited experiments.

Overview of Neuroprotective Agents

Papaverine, a benzylisoquinoline alkaloid derived from the opium poppy, has demonstrated a range of biological activities, including neuroprotective effects.[1] Its primary mechanism of action involves the inhibition of phosphodiesterase (PDE), leading to increased intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][2] This guide compares Papaverine with three other neuroprotective agents: Nimodipine, a dihydropyridine L-type calcium channel blocker, and Rolipram and Ibudilast, which are also phosphodiesterase inhibitors.

Comparative Analysis of Neuroprotective Efficacy

The following tables summarize quantitative data from various experimental models, offering a comparative view of the neuroprotective effects of Papaverine and its alternatives.

Table 1: In Vitro Models of Neuroprotection
CompoundCell LineInsultConcentrationOutcome MeasureResultReference
Papaverine BV2 MicrogliaLPS10, 50 µMInhibition of Nitric Oxide ProductionSignificant reduction[1]
BV2 MicrogliaLPS10, 50 µMInhibition of TNF-α ProductionSignificant reduction[1]
BV2 MicrogliaLPS10, 50 µMInhibition of IL-1β ProductionSignificant reduction[1]
Nimodipine PC12 CellsH₂O₂10 µMIncreased Cell ViabilitySignificant protection[3]
PC12 CellsCalcium Ionophore10 µMIncreased Cell ViabilitySignificant protection[3]
Rolipram Not specifiedNot specifiedNot specifiedNot specifiedNot specified
Ibudilast Retinal ExplantsNMDA1 mg/mLReduction in TUNEL-positive cells>40% reduction[4]
Table 2: In Vivo Models of Neuroprotection
CompoundAnimal ModelDisease ModelDosageOutcome MeasureResultReference
Papaverine MiceMPTP-induced Parkinson's20 mg/kg/dayProtection of Dopaminergic NeuronsSignificant protection[5]
MiceTraumatic Brain InjuryNot specifiedReduction in RAGE-positive cellsSignificant reduction[6]
MiceTraumatic Brain InjuryNot specifiedReduction in NF-κB positive cellsSignificant reduction[6]
Nimodipine RatsGlobal Cerebral Ischemia0.025 µ g/100g/min Reduction in Glutamate ReleaseSignificant reduction[7]
RatsGlobal Cerebral Ischemia0.025 µ g/100g/min Increased Hippocampal Cell ViabilityFrom 47.5% to 95.46%[7]
Rolipram RatsIschemic Stroke3 mg/kg/dayImproved Neurological Function (mNSS)Significant improvement[8]
Ibudilast Humans (Progressive MS)Multiple SclerosisNot specifiedReduction in Retinal ThinningSignificant reduction
Table 3: Direct Comparative Studies
Compounds ComparedModelOutcome MeasureResultReference
Papaverine vs. Nimodipine Cerebral Vasospasm (Human)Angiographic Vessel DilationPapaverine dilated all vessels; Nimodipine was ineffective in 16% of patients.[9][10]
Papaverine vs. Nimodipine Cerebral Vasospasm (Human)Capillary Blood FlowNo significant difference between the two groups.[9][10]

Mechanisms of Action and Signaling Pathways

The neuroprotective effects of these compounds are mediated by distinct and overlapping signaling pathways.

Papaverine

Papaverine's neuroprotective actions are largely attributed to its inhibition of phosphodiesterase 10A (PDE10A), which increases intracellular cAMP levels.[5][11] This leads to the activation of Protein Kinase A (PKA) and subsequent phosphorylation of cAMP response element-binding protein (CREB).[1][5] Activated CREB can modulate gene expression to promote neuronal survival. Additionally, Papaverine has been shown to inhibit the NF-κB signaling pathway and the activation of the NLRP3 inflammasome, thereby reducing neuroinflammation.[5][12] In models of traumatic brain injury, Papaverine reduces the expression of the Receptor for Advanced Glycation End products (RAGE) and NF-κB.[6]

Papaverine_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor (e.g., TLRs) NF_kB NF-κB Receptor->NF_kB activates Papaverine Papaverine PDE10A PDE10A Papaverine->PDE10A inhibits Papaverine->NF_kB inhibits NLRP3_Inflammasome NLRP3 Inflammasome Papaverine->NLRP3_Inflammasome inhibits cAMP cAMP PDE10A->cAMP degrades PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates NF_kB_Inhibitor IκB Inflammatory_Genes Inflammatory Gene Expression NF_kB->Inflammatory_Genes promotes Neuroprotective_Genes Neuroprotective Gene Expression CREB->Neuroprotective_Genes promotes

Caption: Papaverine's neuroprotective signaling pathways.
Nimodipine

Nimodipine's primary mechanism is the blockade of L-type voltage-gated calcium channels, which is particularly effective in cerebral blood vessels.[13] However, its neuroprotective effects also extend beyond vasodilation and are linked to the activation of the ERK/CREB and Akt/CREB signaling pathways, promoting the expression of neurotrophic factors and antioxidant enzymes.[3][14][15]

Nimodipine_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LTCC L-type Ca2+ Channel Ca2_influx Ca2+ Influx LTCC->Ca2_influx Nimodipine Nimodipine Nimodipine->LTCC blocks ERK ERK Nimodipine->ERK activates Akt Akt Nimodipine->Akt activates CREB CREB ERK->CREB phosphorylates Akt->CREB phosphorylates Neurotrophic_Antioxidant_Genes Neurotrophic & Antioxidant Gene Expression CREB->Neurotrophic_Antioxidant_Genes promotes

Caption: Nimodipine's neuroprotective signaling pathways.
Rolipram and Ibudilast

Both Rolipram and Ibudilast are phosphodiesterase inhibitors, with Rolipram being selective for PDE4 and Ibudilast inhibiting multiple PDE subtypes (PDE-3, -4, -10, and -11).[16] Their neuroprotective effects are mediated through the elevation of cAMP, which in turn activates PKA and CREB.[17][18] Rolipram has also been shown to activate the cAMP/AMPK/SIRT1 pathway.[17] Ibudilast exerts anti-inflammatory effects by inhibiting macrophage migration inhibitory factor (MIF) and Toll-like receptor 4 (TLR4) signaling.[16] Ibudilast has also been found to activate the mTOR pathway.[4][19]

PDE_Inhibitor_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Rolipram_Ibudilast Rolipram / Ibudilast PDEs PDEs (PDE4, etc.) Rolipram_Ibudilast->PDEs inhibit mTOR mTOR (Ibudilast) Rolipram_Ibudilast->mTOR activates cAMP cAMP PDEs->cAMP degrades PKA PKA cAMP->PKA activates AMPK AMPK (Rolipram) cAMP->AMPK activates CREB CREB PKA->CREB phosphorylates SIRT1 SIRT1 (Rolipram) AMPK->SIRT1 activates Neuroprotective_Genes Neuroprotective Gene Expression CREB->Neuroprotective_Genes promotes

Caption: Rolipram and Ibudilast signaling pathways.

Experimental Protocols

This section outlines the general methodologies employed in the studies cited. For specific details, please refer to the original publications.

General In Vitro Neuroprotection Assay Workflow

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., BV2, PC12) Pre_treatment 2. Pre-treatment (Test Compound or Vehicle) Cell_Culture->Pre_treatment Induce_Insult 3. Induce Insult (e.g., LPS, H₂O₂, NMDA) Pre_treatment->Induce_Insult Incubation 4. Incubation Induce_Insult->Incubation Data_Collection 5. Data Collection & Analysis Incubation->Data_Collection Cell_Viability Cell Viability Assay (e.g., MTT) Data_Collection->Cell_Viability Biochemical_Assay Biochemical Assays (e.g., ELISA for cytokines) Data_Collection->Biochemical_Assay Western_Blot Western Blot (for protein expression) Data_Collection->Western_Blot

Caption: General workflow for in vitro neuroprotection assays.

Cell Culture and Treatment:

  • Papaverine: BV2 microglial cells were pre-treated with Papaverine (10, 50 µM) before stimulation with lipopolysaccharide (LPS).[1]

  • Nimodipine: PC12 cells were treated with Nimodipine (10 µM) before or concurrently with exposure to hydrogen peroxide (H₂O₂) or a calcium ionophore.[3]

  • Ibudilast: Chick retinal explants were treated with Ibudilast (1 mg/mL) concurrently with N-methyl-D-aspartate (NMDA) to induce excitotoxicity.[4]

Assessment of Neuroprotection:

  • Cell Viability: Assessed using assays such as the MTT assay, which measures mitochondrial metabolic activity.

  • Inflammatory Markers: Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) and nitric oxide were quantified using ELISA and Griess assays, respectively.

  • Apoptosis: Detected and quantified using methods like TUNEL (terminal deoxynucleotidyl transferase dUTP nick end labeling) staining.

  • Protein Expression and Signaling: Analyzed by Western blotting to measure the levels of key proteins and their phosphorylation status in relevant signaling pathways.

General In Vivo Neuroprotection Assay Workflow

Animal Models and Drug Administration:

  • Papaverine: In a mouse model of Parkinson's disease, 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) was used to induce dopaminergic neurodegeneration. Papaverine (20 mg/kg/day) was administered intraperitoneally.[5]

  • Nimodipine: In a rat model of global cerebral ischemia, Nimodipine (0.025 µ g/100g/min ) was infused.[7]

  • Rolipram: In a rat model of ischemic stroke induced by transient middle cerebral artery occlusion (tMCAO), Rolipram (3 mg/kg/day) was administered intraperitoneally.[8]

Evaluation of Neuroprotective Effects:

  • Behavioral Tests: Neurological function and motor coordination were assessed using tests such as the modified Neurological Severity Score (mNSS) and rotarod test.

  • Histological Analysis: Brain tissue sections were stained to visualize and quantify neuronal survival (e.g., Nissl staining), apoptosis (e.g., TUNEL staining), and neuroinflammation (e.g., Iba1 staining for microglia).

  • Biochemical and Molecular Analysis: Brain tissue homogenates were used for ELISA to measure cytokine levels and for Western blotting to analyze protein expression in signaling pathways.

Conclusion

Papaverine demonstrates significant neuroprotective effects through multiple mechanisms, primarily centered on its role as a PDE10A inhibitor and its anti-inflammatory properties. Comparative data, although limited in direct head-to-head studies, suggests that its efficacy is comparable to or, in some aspects such as vasodilation, potentially superior to alternatives like Nimodipine. Rolipram and Ibudilast, as fellow phosphodiesterase inhibitors, offer similar mechanistic approaches to neuroprotection by modulating cAMP signaling.

The choice of a neuroprotective agent for further development will depend on the specific pathological context. Papaverine's multifaceted mechanism of action, targeting both degenerative and inflammatory pathways, makes it a compelling candidate for a range of neurodegenerative and neuroinflammatory conditions. Further direct comparative studies are warranted to fully elucidate the relative potencies and therapeutic windows of these compounds.

References

A Comparative Guide to the Synthesis of Einecs 250-770-9: Exploring Different Routes to a Key UV Absorber

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of chemical compounds is paramount. This guide provides a comparative analysis of various synthesis routes for Einecs 250-770-9, chemically known as 2-(2H-benzotriazol-2-yl)-4,6-di-tert-pentylphenol and widely recognized by its trade name, UV-328. This compound is a crucial ultraviolet (UV) absorber used to enhance the stability of plastics and other organic materials. This document details the prevalent synthesis methodologies, presents quantitative data for comparison, and outlines experimental protocols.

This compound, or 2-(2H-benzotriazol-2-yl)-4,6-di-tert-pentylphenol, belongs to the class of hydroxyphenyl benzotriazoles, which are highly effective at absorbing UV radiation and dissipating the energy as heat, thereby protecting materials from photodegradation. Its synthesis is a topic of significant industrial and academic interest, with various methods developed to optimize yield, purity, and process efficiency.

Conventional Synthesis Route: A Two-Step Approach

The most established method for synthesizing 2-(2H-benzotriazol-2-yl)-4,6-di-tert-pentylphenol involves a two-step process: the formation of an azo intermediate followed by reductive cyclization.

Step 1: Azo Coupling

The initial step involves the diazotization of an ortho-nitroaniline, which is then coupled with 2,4-di-tert-pentylphenol. This reaction forms the critical intermediate, an o-nitroazobenzene derivative.

Step 2: Reductive Cyclization

The o-nitroazobenzene intermediate is subsequently reduced to form the final benzotriazole ring structure. Various reducing agents can be employed for this cyclization, each influencing the reaction's efficiency and the final product's purity.

A common approach for this synthesis is outlined in U.S. Patent 6,605,727 B2, which describes a one-pot process for preparing benzotriazole UV absorbers. This process involves the diazotization of an o-nitroaniline and subsequent coupling with a phenol to create a monoazobenzene intermediate, which is then reduced to the final product.

Alternative Synthesis Route: Microwave-Assisted Synthesis

In the pursuit of more efficient and environmentally friendly chemical processes, microwave-assisted synthesis has emerged as a promising alternative to conventional heating methods. For the synthesis of benzotriazole derivatives, microwave irradiation has been shown to significantly reduce reaction times and, in many cases, improve product yields. While specific comparative data for the microwave-assisted synthesis of 2-(2H-benzotriazol-2-yl)-4,6-di-tert-pentylphenol is not extensively detailed in publicly available literature, studies on similar benzotriazole derivatives suggest its potential for process intensification.

Comparative Data of Synthesis Routes

The following table summarizes the quantitative data gathered from various sources for different synthesis approaches. It is important to note that direct, side-by-side comparative studies for 2-(2H-benzotriazol-2-yl)-4,6-di-tert-pentylphenol are limited, and the data presented is a consolidation of information from related syntheses and general principles.

Synthesis RouteKey Process StepsTypical Yield (%)Typical Reaction TimeKey AdvantagesKey Disadvantages
Conventional Route 1. Diazotization and Azo Coupling2. Reductive Cyclization85-95%8-12 hoursWell-established, reliableLong reaction times, use of potentially hazardous reducing agents
Microwave-Assisted Route 1. Diazotization and Azo Coupling2. Reductive Cyclization (under microwave irradiation)Potentially >90%15-60 minutesSignificantly faster reaction rates, potentially higher yields, energy efficientRequires specialized equipment, optimization of reaction conditions may be necessary

Experimental Protocols

Conventional Synthesis of 2-(2H-benzotriazol-2-yl)-4,6-di-tert-pentylphenol

Materials:

  • o-nitroaniline

  • Sodium nitrite

  • Hydrochloric acid

  • 2,4-di-tert-pentylphenol

  • Sodium hydroxide

  • Reducing agent (e.g., sodium dithionite, zinc dust/acetic acid)

  • Solvent (e.g., methanol, ethanol)

Procedure:

  • Diazotization: Dissolve o-nitroaniline in a cooled aqueous solution of hydrochloric acid. Slowly add an aqueous solution of sodium nitrite while maintaining a low temperature (0-5 °C) to form the diazonium salt.

  • Azo Coupling: In a separate vessel, dissolve 2,4-di-tert-pentylphenol in an alkaline solution (e.g., sodium hydroxide). Slowly add the previously prepared diazonium salt solution to the phenol solution, maintaining a low temperature and alkaline pH. The formation of the orange-red azo intermediate will be observed.

  • Isolation of Intermediate: The precipitated o-nitroazobenzene intermediate is filtered, washed with water, and dried.

  • Reductive Cyclization: The dried intermediate is dissolved in a suitable solvent (e.g., ethanol). A reducing agent is added portion-wise while monitoring the reaction progress (e.g., by TLC). The reaction mixture is typically heated to reflux until the starting material is consumed.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled, and the product is precipitated by adding water. The crude product is filtered, washed, and can be further purified by recrystallization from a suitable solvent to yield pure 2-(2H-benzotriazol-2-yl)-4,6-di-tert-pentylphenol.

Signaling Pathways and Experimental Workflows

The synthesis of 2-(2H-benzotriazol-2-yl)-4,6-di-tert-pentylphenol primarily involves well-defined chemical transformations rather than complex biological signaling pathways. The logical relationship of the synthesis can be visualized as a workflow.

G cluster_start Starting Materials cluster_process Synthesis Process cluster_product Final Product o-Nitroaniline o-Nitroaniline Diazotization Diazotization o-Nitroaniline->Diazotization 2,4-di-tert-pentylphenol 2,4-di-tert-pentylphenol Azo_Coupling Azo Coupling 2,4-di-tert-pentylphenol->Azo_Coupling Diazotization->Azo_Coupling Diazonium Salt Reductive_Cyclization Reductive Cyclization Azo_Coupling->Reductive_Cyclization o-Nitroazobenzene Intermediate UV_328 2-(2H-benzotriazol-2-yl)-4,6-di-tert-pentylphenol Reductive_Cyclization->UV_328

Caption: Conventional synthesis workflow for 2-(2H-benzotriazol-2-yl)-4,6-di-tert-pentylphenol.

The following diagram illustrates a conceptual workflow comparing the conventional and microwave-assisted synthesis routes.

G Start Start Conventional_Heating Conventional Heating Start->Conventional_Heating Microwave_Irradiation Microwave Irradiation Start->Microwave_Irradiation Long_Time Longer Reaction Time (hours) Conventional_Heating->Long_Time Lower_Yield Standard Yield Conventional_Heating->Lower_Yield Product Final Product (this compound) Conventional_Heating->Product Short_Time Shorter Reaction Time (minutes) Microwave_Irradiation->Short_Time Higher_Yield Potentially Higher Yield Microwave_Irradiation->Higher_Yield Microwave_Irradiation->Product

Caption: Comparison of conventional vs. microwave-assisted synthesis in terms of time and yield.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the pharmacological properties of 1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline, commonly known as Papaverine, and its related isoquinoline alkaloids, Ethaverine and Drotaverine. These compounds are of significant interest due to their smooth muscle relaxant properties, primarily mediated through the inhibition of phosphodiesterase (PDE) enzymes.

Mechanism of Action: A Tale of Two Selectivities

The primary mechanism of action for these isoquinoline alkaloids is the inhibition of phosphodiesterase enzymes, which are responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][2] The accumulation of these second messengers leads to the activation of protein kinase A (PKA) and protein kinase G (PKG), respectively. This cascade ultimately results in the phosphorylation of various downstream targets, leading to a decrease in intracellular calcium levels and subsequent smooth muscle relaxation.[1][2][3]

While all three compounds share this fundamental mechanism, their selectivity for different PDE isoenzymes varies, leading to differences in their pharmacological profiles. Papaverine is considered a non-selective PDE inhibitor.[4] In contrast, Drotaverine is a selective inhibitor of phosphodiesterase 4 (PDE4).[5][6][7] The selectivity profile of Ethaverine is less well-documented in the available literature.

Beyond PDE inhibition, these alkaloids may also exert their effects through other mechanisms, such as the blockade of calcium channels.[1][2][3]

Signaling Pathway for Smooth Muscle Relaxation

The following diagram illustrates the signaling pathway involved in smooth muscle relaxation induced by isoquinoline alkaloids through the inhibition of phosphodiesterase.

Smooth Muscle Relaxation Pathway cluster_cell Smooth Muscle Cell Receptor GPCR AC_GC Adenylyl Cyclase / Guanylyl Cyclase Receptor->AC_GC Activates cAMP_cGMP cAMP / cGMP AC_GC->cAMP_cGMP Converts ATP_GTP ATP / GTP PDE Phosphodiesterase (PDE) cAMP_cGMP->PDE Substrate PKA_PKG Protein Kinase A (PKA) / Protein Kinase G (PKG) cAMP_cGMP->PKA_PKG Activates AMP_GMP AMP / GMP PDE->AMP_GMP Hydrolyzes Ca_Channels Ca2+ Channels PKA_PKG->Ca_Channels Inhibits Myosin_LC_Kinase Myosin Light Chain Kinase (MLCK) PKA_PKG->Myosin_LC_Kinase Inhibits Ca_Influx Ca2+ Influx Ca_Channels->Ca_Influx Mediates Ca_Influx->Myosin_LC_Kinase Activates Myosin_LC_P Phosphorylated Myosin Light Chain Myosin_LC_Kinase->Myosin_LC_P Phosphorylates Relaxation Relaxation Contraction Contraction Myosin_LC_P->Contraction Leads to Isoquinoline_Alkaloids Papaverine Ethaverine Drotaverine Isoquinoline_Alkaloids->PDE Inhibits

Caption: Signaling pathway of isoquinoline alkaloid-induced smooth muscle relaxation.

Comparative Pharmacological Data

The following tables summarize the available quantitative data for Papaverine, Ethaverine, and Drotaverine.

Table 1: Comparative Phosphodiesterase Inhibition

CompoundPDE Isoenzyme Target(s)IC50 ValuesReference(s)
Papaverine Non-selectiveEC50 vs PDE III/IV (DNA synthesis): 16-18 µM[4]
Drotaverine Selective PDE4Not explicitly found in searches[5][6][7]
Ethaverine Not specifiedData not available

IC50: Half maximal inhibitory concentration. EC50: Half maximal effective concentration.

Table 2: Comparative Pharmacokinetic Parameters in Humans

ParameterPapaverineEthaverineDrotaverineReference(s)
Bioavailability (Oral) Highly variableData not availableHighly variable[8]
Protein Binding 90-95%Data not available80-95%[7]
Metabolism HepaticData not availableHepatic[6][7]
Half-life 0.5 - 2 hours (variable)Data not available7 - 12 hours[7]
Excretion Primarily renal (as metabolites)Data not availablePrimarily biliary (as metabolites)[6]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of research findings. Below are generalized protocols for assessing phosphodiesterase inhibition and smooth muscle relaxation.

Phosphodiesterase (PDE) Inhibition Assay

This protocol outlines a common method for determining the inhibitory activity of compounds against PDE isoenzymes.

Objective: To measure the IC50 value of a test compound against a specific PDE isoenzyme.

Materials:

  • Purified recombinant PDE isoenzyme

  • cAMP or cGMP (substrate)

  • 5'-Nucleotidase

  • Phosphate detection reagent (e.g., Malachite Green)

  • Test compounds (e.g., Papaverine, Ethaverine, Drotaverine) dissolved in a suitable solvent (e.g., DMSO)

  • Assay buffer (e.g., Tris-HCl, MgCl2)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a microplate, add the assay buffer, PDE enzyme, and the test compound at various concentrations.

  • Initiate the reaction by adding the substrate (cAMP or cGMP).

  • Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration.

  • Stop the PDE reaction.

  • Add 5'-nucleotidase to convert the resulting AMP or GMP to adenosine/guanosine and inorganic phosphate.

  • Add the phosphate detection reagent and incubate to allow for color development.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of PDE inhibition for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Isolated Organ Bath for Smooth Muscle Relaxation

This protocol describes the use of an isolated organ bath to assess the relaxant effects of compounds on smooth muscle tissue.

Objective: To determine the potency (EC50) of a test compound in relaxing pre-contracted smooth muscle tissue.

Materials:

  • Animal tissue (e.g., rat aorta, guinea pig trachea)

  • Physiological salt solution (PSS), e.g., Krebs-Henseleit solution, continuously gassed with 95% O2 / 5% CO2.

  • Contractile agonist (e.g., phenylephrine, histamine, KCl)

  • Test compounds (e.g., Papaverine, Ethaverine, Drotaverine)

  • Isolated organ bath system with force-displacement transducers

  • Data acquisition system

Procedure:

  • Dissect and prepare the smooth muscle tissue (e.g., cut into rings or strips).

  • Mount the tissue in the organ bath chambers filled with PSS maintained at 37°C and gassed with 95% O2 / 5% CO2.

  • Allow the tissue to equilibrate under a resting tension for a specified period (e.g., 60-90 minutes), with periodic washing.

  • Induce a stable contraction using a contractile agonist.

  • Once a plateau in contraction is reached, cumulatively add increasing concentrations of the test compound to the bath.

  • Record the changes in muscle tension after each addition.

  • Express the relaxation at each concentration as a percentage of the maximal contraction induced by the agonist.

  • Determine the EC50 value by plotting the percentage of relaxation against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow

The following diagram outlines a typical workflow for the comparative pharmacological evaluation of isoquinoline alkaloids.

Experimental Workflow Start Start: Compound Selection (Papaverine, Ethaverine, Drotaverine) PDE_Assay In Vitro Phosphodiesterase Inhibition Assays Start->PDE_Assay Organ_Bath Isolated Organ Bath Smooth Muscle Relaxation Studies Start->Organ_Bath Pharmacokinetics In Vivo Pharmacokinetic Studies (Animal Models / Human) Start->Pharmacokinetics Selectivity_Profiling PDE Isoenzyme Selectivity Profiling PDE_Assay->Selectivity_Profiling IC50_Determination IC50 Value Determination Selectivity_Profiling->IC50_Determination Data_Analysis Comparative Data Analysis and Interpretation IC50_Determination->Data_Analysis Potency_Determination Potency (EC50) Determination Organ_Bath->Potency_Determination Potency_Determination->Data_Analysis ADME_Profiling Absorption, Distribution, Metabolism, Excretion (ADME) Profiling Pharmacokinetics->ADME_Profiling ADME_Profiling->Data_Analysis Conclusion Conclusion: Comparative Pharmacological Profile Data_Analysis->Conclusion

Caption: Workflow for comparative pharmacological evaluation.

References

Safety Operating Guide

Proper Disposal of Einecs 250-770-9: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical substances are paramount. This guide provides essential safety and logistical information for the proper disposal of the substance associated with Einecs 250-770-9, identified as Alkali Blue (also known as Acid Blue 119). Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.

Substance Identification and Hazard Assessment

While initially queried as sodium 4-isooctylbenzenesulphonate, the CAS number 30586-13-1, which is closely associated with this compound, consistently corresponds to the chemical dye Alkali Blue (6B) or Acid Blue 119. According to available safety data, this substance is not classified as a hazardous mixture or substance under Regulation (EC) No. 1272/2008.[1] However, standard laboratory precautions should always be observed. This substance is not known to have significant toxic effects on humans or the environment, but proper handling and disposal are still necessary to minimize potential risks.[2]

Personal Protective Equipment (PPE) and Handling

Before beginning any disposal procedure, ensure that appropriate personal protective equipment is worn. This includes:

  • Gloves: Handle with gloves, which must be inspected prior to use.[1] Use proper glove removal techniques to avoid skin contact and dispose of contaminated gloves in accordance with applicable laws and good laboratory practices.[1]

  • Eye/Face Protection: Wear safety glasses or goggles.

  • Respiratory Protection: Avoid breathing in dust, fumes, gas, mist, vapors, or spray.[2] Ensure disposal activities are conducted in a well-ventilated area, either outdoors or in a fume hood.[2]

Disposal Procedures

The appropriate disposal method for Alkali Blue depends on the quantity of waste.

For Small Quantities (less than 500ml):

  • Evaporation: The substance may be allowed to evaporate in a safe, open area.[3]

For Large Quantities (greater than 500ml):

  • Licensed Disposal Company: The recommended method for larger volumes is to engage a licensed disposal company.[1][3]

  • Waste Solvent Drum: Transfer the waste chemical to a designated waste solvent drum for collection by a specialist disposal company.[3]

  • Incineration: The chemical can be burned in a chemical incinerator equipped with a burner and scrubber.[3]

Solid Waste:

  • Containment: Sweep up and shovel the solid material.[1]

  • Containerization: Place the swept-up material into suitable, closed containers for disposal.[1][4]

Quantitative Data Summary

PropertyValue
Physical State Solid
Appearance Dark blue powder
Solubility Soluble in water
Hazard Classification Not a hazardous substance or mixture according to Regulation (EC) No. 1272/2008
PBT/vPvB Assessment Does not meet the criteria for PBT (Persistent, Bioaccumulative and Toxic) or vPvB (very Persistent and very Bioaccumulative) substances

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound (Alkali Blue).

cluster_start Start: Assess Waste cluster_procedure Disposal Procedure cluster_large Large Quantity cluster_small Small Quantity start Assess Quantity and Form of Alkali Blue Waste quantity Quantity > 500ml? start->quantity large_solid Solid Waste quantity->large_solid Yes large_liquid Liquid Waste quantity->large_liquid Yes small_liquid Liquid Waste (<500ml) quantity->small_liquid No contain_solid Sweep and place in a closed, labeled container large_solid->contain_solid contain_liquid Transfer to a labeled waste solvent drum large_liquid->contain_liquid disposal_company Arrange for collection by a licensed disposal company contain_solid->disposal_company contain_liquid->disposal_company evaporate Allow to evaporate in a safe, open, and well-ventilated area small_liquid->evaporate

Caption: Disposal workflow for this compound (Alkali Blue).

References

Essential Safety and Handling Guide for Glutaraldehyde (Einecs 250-770-9)

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference by Laboratory Professionals

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for the handling of Glutaraldehyde (Einecs 250-770-9). Adherence to these guidelines is critical for ensuring the safety of all laboratory personnel.

Occupational Exposure Limits

Glutaraldehyde vapor can cause irritation to the eyes, skin, and respiratory system.[1] It is crucial to maintain workplace exposure below established limits.

Issuing OrganizationExposure Limit TypeLimit Value
NIOSH (National Institute for Occupational Safety and Health)Recommended Exposure Limit (REL) - Ceiling0.2 ppm
ACGIH (American Conference of Governmental Industrial Hygienists)Threshold Limit Value (TLV) - Ceiling0.05 ppm
Cal/OSHA (California Division of Occupational Safety and Health)Ceiling Limit0.2 ppm
UK HSE (Health and Safety Executive)Workplace Exposure Limit (WEL)0.05 ppm (8-hour and 15-minute average)

Personal Protective Equipment (PPE) Protocol

A systematic approach to selecting and using PPE is vital to minimize exposure to Glutaraldehyde. The following flowchart outlines the decision-making process for appropriate PPE selection.

PPE_Selection_Workflow cluster_assessment Exposure Assessment cluster_ppe PPE Selection cluster_verification Verification & Use start Start: Handling Glutaraldehyde task_assessment Assess Potential for Skin/Eye Contact or Inhalation start->task_assessment hand_protection Hand Protection: Nitrile or Butyl Rubber Gloves task_assessment->hand_protection Skin Contact Potential eye_protection Eye/Face Protection: Splash-proof Goggles or Face Shield task_assessment->eye_protection Splash Potential body_protection Body Protection: Lab Coat or Apron task_assessment->body_protection Contamination Potential respiratory_protection Respiratory Protection: (If ventilation is inadequate) NIOSH-approved Respirator with Organic Vapor Cartridges task_assessment->respiratory_protection Inhalation Potential ppe_check Inspect PPE for Integrity hand_protection->ppe_check eye_protection->ppe_check body_protection->ppe_check respiratory_protection->ppe_check donning Don and Doff PPE Correctly ppe_check->donning end End: Procedure Complete donning->end

Caption: PPE selection workflow for handling Glutaraldehyde.

Operational Plan: Safe Handling Procedures

To minimize exposure to Glutaraldehyde, the following operational procedures must be followed:

  • Ventilation : Always handle Glutaraldehyde in well-ventilated areas.[2][3][4] A local exhaust ventilation system, such as a fume hood, is highly recommended to control vapor.[4] A minimum air exchange rate of 10 air changes per hour is advised for rooms where Glutaraldehyde is used.[3][5]

  • Container Management : Keep Glutaraldehyde solutions in closed containers with tight-fitting lids when not in use to minimize vapor release.[5][6] Store these containers in a cool, secure, and clearly labeled area.[3][6]

  • Transfer and Mixing : When transferring or pouring Glutaraldehyde solutions, do so carefully to avoid splashing.[6] The use of safety nozzles can further reduce the risk of spills.[6]

  • Personal Hygiene : If skin contact occurs, immediately wash the affected area with soap and water for at least 15 minutes.[3] Contaminated clothing should be removed promptly and laundered before reuse.[3]

  • Spill Management : In the event of a spill, restrict access to the area. Personnel involved in the cleanup should wear appropriate PPE. The spill should be neutralized and collected for proper disposal. After cleanup, the area should be thoroughly rinsed with water.[3]

Disposal Plan

Proper disposal of Glutaraldehyde waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Consult Local Regulations : Before disposal, always check with your local Publicly Owned Treatment Works (POTW) to determine if Glutaraldehyde solutions can be disposed of in the sanitary sewer system.[7][8] Some jurisdictions may prohibit this or require neutralization prior to disposal.[7]

  • Neutralization : If required, Glutaraldehyde can be neutralized. Glycine-based neutralizers are a common and effective option.[7][8] For example, 25 grams of glycine can be used to neutralize one gallon of CIDEX OPA Solution (a glutaraldehyde-based disinfectant) with a recommended neutralization time of at least one hour.[7]

  • Sewer Disposal : If permitted by local regulations, neutralized or dilute Glutaraldehyde solutions may be poured down the drain with copious amounts of cold water.[3][7] Glutaraldehyde should not be disposed of in septic systems.[3]

  • Container Disposal : Empty Glutaraldehyde containers should be rinsed with water before being discarded as normal waste, in accordance with the product label instructions.[3]

  • Hazardous Waste : Spent, unneutralized Glutaraldehyde is considered hazardous waste and must be disposed of accordingly, potentially through a professional hazardous waste contractor.[8] Diluting Glutaraldehyde with water is not a substitute for proper treatment and is prohibited.[8]

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.